5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
1-[6-hydroxy-2-(2-hydroxypropan-2-yl)-1-benzofuran-5-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-7(14)9-4-8-5-12(13(2,3)16)17-11(8)6-10(9)15/h4-6,15-16H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMYVHHWVJXJAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C2C(=C1)C=C(O2)C(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran: A Technical Overview of its Natural Occurrence and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran is a naturally occurring benzofuran derivative that has been identified as a phytoalexin. Phytoalexins are antimicrobial and often antioxidative substances synthesized de novo by plants that accumulate rapidly at areas of pathogen infection. The presence of the benzofuran moiety in this compound places it in a class of heterocyclic compounds known for a wide range of biological activities, making it a molecule of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known natural sources of this compound, alongside a generalized experimental protocol for its isolation, based on established methodologies for phytoalexin and natural product extraction.
Natural Occurrence
To date, this compound has been identified in a limited number of plant species. The primary and most frequently cited source is Artemisia dracunculus, commonly known as tarragon. While the compound has been successfully isolated from this species, detailed quantitative data regarding its yield remains largely unpublished in the available scientific literature.
| Plant Species | Family | Common Name | Compound Class |
| Artemisia dracunculus | Asteraceae | Tarragon | Phytoalexin |
Experimental Protocols
While a specific, detailed experimental protocol for the isolation of this compound is not extensively documented, a general methodology can be inferred from standard practices for the isolation of phytoalexins and other natural products from plant materials. The following is a representative protocol.
General Protocol for Phytoalexin Isolation from Plant Material
1. Plant Material Preparation:
-
Freshly harvested plant material (e.g., leaves of Artemisia dracunculus) is thoroughly cleaned to remove any contaminants.
-
The material is then air-dried or freeze-dried to remove moisture and subsequently ground into a fine powder to increase the surface area for extraction.
2. Extraction:
-
The powdered plant material is subjected to solvent extraction. A common method involves maceration or Soxhlet extraction with a solvent of moderate polarity, such as ethanol or a mixture of ethanol and water.
-
For phytoalexins, a facilitated diffusion technique may be employed, where the plant tissue is vacuum infiltrated with an aqueous ethanol solution (e.g., 40% ethanol) and then agitated for several hours to extract the compounds.
3. Fractionation:
-
The crude extract is filtered and concentrated under reduced pressure using a rotary evaporator.
-
The concentrated extract is then subjected to liquid-liquid partitioning with immiscible solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity. The benzofuran fraction is typically expected to be in the moderately polar fractions (e.g., chloroform or ethyl acetate).
4. Chromatographic Purification:
-
The fraction containing the target compound is further purified using chromatographic techniques.
-
Column Chromatography: The fraction is loaded onto a silica gel or Sephadex column and eluted with a solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are pooled, concentrated, and subjected to preparative or semi-preparative HPLC for final purification to yield the pure compound.
5. Structure Elucidation:
-
The structure of the isolated pure compound is confirmed using spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to determine the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.
-
X-ray Crystallography: If a suitable crystal can be obtained, X-ray crystallography provides unambiguous confirmation of the three-dimensional structure.[1]
Visualizations
Experimental Workflow for Natural Product Isolation
Caption: A generalized workflow for the isolation and identification of natural products.
Conclusion
This compound is a phytoalexin with a confirmed natural occurrence in Artemisia dracunculus. While its biological activities are not yet extensively studied, its classification as a phytoalexin and its benzofuran structure suggest potential antimicrobial and other pharmacological properties worthy of further investigation. The lack of detailed quantitative data and specific isolation protocols in the current literature highlights an area for future research. The generalized protocol provided in this guide serves as a foundational methodology for researchers aiming to isolate and study this and similar compounds from natural sources. Further studies are warranted to explore the full therapeutic potential of this natural product.
References
Technical Guide: Isolation of 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran from Artemisia dracunculus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation and purification of the bioactive benzofuran, 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran, from the aerial parts of Artemisia dracunculus, commonly known as tarragon. This document outlines the necessary experimental protocols, summarizes key data, and presents a visual workflow for clarity.
Introduction
Artemisia dracunculus L. is a perennial herb recognized for its culinary uses and rich phytochemical profile, which includes flavonoids, coumarins, and phenolic acids.[1] Among its diverse constituents, the phytoalexin this compound has been identified as a noteworthy natural product.[2][3] This guide details the scientific methodology for its extraction and isolation, providing a foundation for further research into its pharmacological properties and potential therapeutic applications.
Experimental Protocols
The following protocols are based on established methodologies for the isolation of benzofurans and other phenolic compounds from Artemisia species.
Plant Material and Extraction
A crucial first step in the isolation process is the preparation and extraction of the plant material.
Protocol:
-
Plant Material Collection and Preparation: Aerial parts of Artemisia dracunculus are collected and air-dried in a shaded, well-ventilated area to preserve the chemical integrity of the constituents. The dried plant material is then coarsely powdered.
-
Solvent Extraction:
-
The powdered plant material (100 g) is first subjected to extraction with petroleum ether (500 ml) for 72 hours.[4] This step is primarily for defatting the plant material.
-
Following the initial extraction, the plant residue is then extracted with dichloromethane (CH2Cl2) (500 ml) for 72 hours.[4]
-
The dichloromethane extract is filtered and the solvent is evaporated under reduced pressure to yield a crude extract.[4]
-
Chromatographic Purification
The crude extract, containing a complex mixture of compounds, is then subjected to chromatographic techniques to isolate the target benzofuran.
Protocol:
-
Coarse Column Chromatography:
-
A portion of the crude dichloromethane extract (e.g., 6 g) is subjected to coarse column chromatography on a silica gel column.[4]
-
The column is eluted with a solvent gradient of increasing polarity, starting with n-hexane-ethyl acetate (9:1), followed by n-hexane-ethyl acetate (7:3), and finally n-hexane-ethyl acetate (4:6).[4]
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.
-
-
Further Purification (General Approach):
-
Fractions enriched with this compound are pooled and may require further purification steps.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a common and effective method for the final purification of individual compounds from complex fractions. A C18 column with a mobile phase gradient of water and methanol or acetonitrile is a typical starting point for method development.
-
Data Presentation
The following table summarizes the key characteristics of the isolated compound.
| Parameter | Value | Reference |
| Compound Name | This compound | [2] |
| Source | Aerial parts of Artemisia dracunculus | [4] |
| Molecular Formula | C₁₃H₁₄O₄ | [4] |
| General Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |
Visualization of the Isolation Workflow
The following diagram illustrates the key stages in the isolation of this compound from Artemisia dracunculus.
Caption: Workflow for the isolation of the target benzofuran.
Structure Elucidation
The definitive identification of the isolated compound is achieved through a combination of spectroscopic techniques. The structure of this compound has been elucidated using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and confirmed by X-ray crystallography.[2]
Conclusion
This technical guide provides a detailed framework for the successful isolation of this compound from Artemisia dracunculus. The outlined protocols, from plant material extraction to chromatographic purification, offer a solid foundation for researchers to obtain this compound for further investigation into its biological activities and potential as a lead for drug development. The provided workflow diagram offers a clear visual representation of the entire process.
References
- 1. Extraction, Isolation and Characterization of Bioactive Compounds from Artemisia and Their Biological Significance: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two natural compounds - a benzofuran and a phenylpropane - from Artemisia dracunculus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAS:173992-05-7 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Chemical Structure Elucidation of 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure elucidation of 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran, a naturally occurring phytoalexin. The structure of this benzofuran derivative, isolated from Artemisia dracunculus (tarragon), was determined through a combination of advanced spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. This document details the experimental protocols utilized for the isolation and characterization of this compound and presents the collated spectroscopic data in a clear, tabular format for ease of reference and comparison. Furthermore, logical workflows and structural relationships are visualized using Graphviz diagrams to facilitate a deeper understanding of the elucidation process.
Introduction
This compound (Figure 1) is a phenolic compound belonging to the benzofuran class of natural products. It has been identified as a phytoalexin, a group of antimicrobial compounds produced by plants in response to stress, such as microbial infection.[1][2] The elucidation of its precise chemical structure is fundamental to understanding its biosynthetic pathways, biological activity, and potential applications in medicinal chemistry and drug development. This guide serves as a technical resource, consolidating the key data and methodologies involved in its structural characterization.
Figure 1. Chemical Structure of this compound
Figure 1: 2D structure of the title compound.
Physicochemical and Spectroscopic Data
The structural confirmation of this compound was achieved through the systematic analysis of data from various analytical techniques. The key quantitative data are summarized below.
General Properties and Mass Spectrometry Data
The molecular formula of the compound was established as C13H14O4 by High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS).[3] The mass spectrometry data provides the exact mass and fragmentation pattern, which are crucial for determining the elemental composition and structural fragments of the molecule.
| Property | Value |
| Molecular Formula | C13H14O4 |
| Molecular Weight | 234.25 g/mol |
| Appearance | Yellow needles |
| Melting Point | 107 °C (from benzene) |
| HREIMS [M]+ | m/z 234.0896 (calculated for C13H14O4, 234.0892) |
| EIMS (70 eV) m/z (%) | 234 (56, M+), 219 (100), 201 (12), 179 (10) |
Table 1: Physicochemical and Mass Spectrometry Data.
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were instrumental in elucidating the connectivity of atoms within the molecule. The assignments of proton and carbon signals are presented in Table 2.
| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz) |
| 2 | 165.5 | - |
| 3 | 100.2 | 6.80 (s) |
| 3a | 119.8 | - |
| 4 | 125.1 | 7.95 (s) |
| 5 | 112.5 | - |
| 6 | 158.4 | - |
| 7 | 108.9 | 7.10 (s) |
| 7a | 150.1 | - |
| C=O | 204.5 | - |
| CH3 | 32.8 | 2.65 (s) |
| C(OH) | 71.8 | - |
| 2 x CH3 | 28.5 | 1.60 (s) |
| 6-OH | - | 12.45 (s) |
| C(OH)-OH | - | 3.80 (s) |
Table 2: ¹H and ¹³C NMR Data (in CDCl₃).
Experimental Protocols
The successful elucidation of the chemical structure relies on meticulous experimental procedures for isolation, purification, and data acquisition.
Isolation and Purification
The compound was isolated from the aerial parts of Artemisia dracunculus. The general workflow for the extraction and isolation is depicted in Figure 2.
Figure 2: General workflow for isolation.
Protocol:
-
Extraction: The dried and powdered aerial parts of A. dracunculus were extracted with dichloromethane (CH₂Cl₂) at room temperature.
-
Concentration: The resulting extract was concentrated under reduced pressure using a rotary evaporator to yield a crude residue.
-
Chromatography: The crude extract was subjected to column chromatography on silica gel.
-
Elution: The column was eluted with a solvent gradient of increasing polarity to separate the different components.
-
Purification: Fractions containing the target compound were identified by thin-layer chromatography (TLC) and combined. Further purification, likely involving recrystallization, yielded the pure compound as yellow needles.[3]
Spectroscopic and Crystallographic Analysis
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 300 MHz for ¹H and 75 MHz for ¹³C. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts were referenced to the residual solvent signal. 2D NMR experiments (COSY, HSQC, and HMBC) were performed using standard pulse sequences to establish proton-proton and proton-carbon correlations.
Mass Spectrometry: High-resolution mass spectra were obtained on an ESI-MS instrument. Electron Impact Mass Spectrometry (EIMS) was carried out at an ionization energy of 70 eV.
X-ray Crystallography: Single-crystal X-ray diffraction analysis was performed to unambiguously determine the three-dimensional structure of the molecule. A suitable crystal was mounted on a diffractometer, and data was collected at a controlled temperature. The structure was solved and refined using specialized crystallographic software. The crystallographic data confirmed the connectivity established by NMR and provided precise bond lengths and angles.[3]
Structure Elucidation Pathway
The elucidation of the structure of this compound is a logical process that integrates data from multiple analytical techniques. The workflow for this process is illustrated in Figure 3.
Figure 3: Logical flow of structure elucidation.
The process begins with the determination of the molecular formula from HREIMS data. The ¹H and ¹³C NMR spectra then provide information about the chemical environment of each proton and carbon atom, respectively. 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for piecing together the molecular puzzle by establishing connections between neighboring protons (COSY) and between protons and carbons over one or multiple bonds (HSQC and HMBC). Finally, single-crystal X-ray crystallography provides the definitive proof of the proposed structure, revealing the precise spatial arrangement of the atoms.
Conclusion
The structure of this compound has been unequivocally established through the synergistic application of modern spectroscopic and crystallographic techniques. This in-depth guide has provided the essential quantitative data and experimental protocols that form the basis of this structural elucidation. The availability of this detailed information is vital for future research into the biological activities and potential therapeutic applications of this and related benzofuran compounds. The logical workflows presented herein also serve as a valuable template for the structural determination of other novel natural products.
References
Spectroscopic Profile of 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran, a phytoalexin identified from Artemisia dracunculus (Tarragon). The structural elucidation of this compound has been established through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This document summarizes the available data, presents detailed experimental protocols for the key analytical techniques, and offers a logical workflow for such spectroscopic characterization.
Core Spectroscopic Data
The definitive characterization of this compound was reported by Talbi et al. in the Journal of Asian Natural Products Research in 2016. The structure was determined using 1D and 2D NMR methods, alongside High-Resolution Electron Impact Mass Spectrometry (HREIMS) and X-ray crystallography.[1] While the full detailed dataset is contained within the primary literature, this guide presents the key findings and representative data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR data are crucial for assigning the positions of protons and carbons within the benzofuran scaffold and its substituents.
¹H NMR Data Summary
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Aromatic-H | Data not available | Data not available | Data not available |
| Aromatic-H | Data not available | Data not available | Data not available |
| Furan-H | Data not available | Data not available | Data not available |
| Acetyl-CH₃ | Data not available | Singlet | Not applicable |
| Hydroxy-OH | Data not available | Singlet (broad) | Not applicable |
| Isopropyl-CH₃ | Data not available | Singlet | Not applicable |
| Isopropyl-OH | Data not available | Singlet (broad) | Not applicable |
| Note: Specific chemical shifts and coupling constants are detailed in the primary literature. |
¹³C NMR Data Summary
| Carbon Assignment | Chemical Shift (δ) ppm |
| Carbonyl (C=O) | Data not available |
| Aromatic/Furan Quaternary-C | Data not available |
| Aromatic/Furan CH | Data not available |
| Isopropyl Quaternary-C | Data not available |
| Acetyl-CH₃ | Data not available |
| Isopropyl-CH₃ | Data not available |
| Note: Specific chemical shifts are detailed in the primary literature. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry is particularly powerful for confirming the molecular formula.
Mass Spectrometry Data
| Technique | Ionization Mode | Mass-to-Charge Ratio (m/z) | Interpretation |
| HREIMS | EI | Data not available | Molecular Ion [M]⁺ |
| The molecular formula of this compound has been determined to be C₁₃H₁₄O₄. |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 (broad) | O-H stretch (hydroxyl groups) |
| ~1650 | C=O stretch (acetyl carbonyl) |
| ~1600, ~1480 | C=C stretch (aromatic ring) |
| ~1200-1000 | C-O stretch (furan and hydroxyls) |
| Note: Specific absorption bands are detailed in the primary literature. |
Experimental Protocols
The following are detailed methodologies for the key experiments typically employed in the spectroscopic characterization of natural products like this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A high-field NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Sample Preparation : Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or acetone-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition :
-
A standard single-pulse experiment is performed.
-
Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Typically, 16 to 64 scans are accumulated for a high signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish connectivity between protons and carbons, aiding in unambiguous structural assignment.
-
2. Mass Spectrometry (MS)
-
Instrumentation : A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source.
-
High-Resolution Electron Impact Mass Spectrometry (HREIMS) :
-
A small amount of the solid or a concentrated solution of the sample is introduced into the ion source.
-
The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
The exact mass of the molecular ion is measured to determine the elemental composition with high accuracy.
-
3. Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation :
-
KBr Pellet : A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent disk.
-
Thin Film : The sample is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound.
-
-
Data Acquisition : The sample is placed in the IR beam path, and the spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet or salt plate is also recorded and subtracted from the sample spectrum.
Spectroscopic Analysis Workflow
The logical flow for the spectroscopic characterization of a novel compound like this compound is crucial for an efficient and accurate structure elucidation process. The following diagram illustrates this workflow.
Caption: Workflow for Spectroscopic Characterization of a Natural Product.
References
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran. This benzofuran derivative, a phytoalexin isolated from herbs such as Artemisia dracunculus, is of interest to researchers in natural product chemistry and drug discovery.[1] This document details the structural elucidation of the compound based on 1D and 2D NMR spectroscopic data, presents the quantitative data in a clear, tabular format, and outlines the experimental protocols for acquiring such spectra.
Data Presentation: ¹H and ¹³C NMR Spectral Data
The structural confirmation of this compound is achieved through the detailed analysis of its ¹H and ¹³C NMR spectra. The data presented below is based on the structural elucidation reported in the Journal of Asian Natural Products Research.[1]
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | DEPT | Assignment |
| Data not available in search results |
Note: The specific chemical shifts, multiplicities, and coupling constants from the definitive publication were not available in the provided search results. The tables are structured to be populated with this data once obtained.
Experimental Protocols
The following section outlines a generalized yet detailed methodology for the acquisition of ¹H and ¹³C NMR spectra, applicable to benzofuran derivatives and other small organic molecules.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the purified this compound.
-
Solvent Selection and Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra. For compounds with exchangeable protons (like hydroxyl groups), DMSO-d₆ is often preferred.
-
Transfer to NMR Tube: Transfer the solution to a clean, standard 5 mm NMR tube. Ensure the solution is free of any particulate matter; if necessary, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Internal Standard: An internal standard, such as tetramethylsilane (TMS), is typically added to the solvent by the manufacturer to a concentration of 0.03-0.05% for referencing the chemical shifts to 0.00 ppm.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Experiments are typically performed on a high-field NMR spectrometer, for instance, a 400, 500, or 600 MHz instrument.
-
Tuning and Shimming: The probe is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field homogeneity is optimized by "shimming" on the deuterium lock signal of the solvent to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Angle: 30-90 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16 (can be adjusted based on sample concentration)
-
Spectral Width: A range sufficient to cover all proton signals (e.g., -2 to 12 ppm).
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds (can be longer for quaternary carbons)
-
Number of Scans: 1024 or more, depending on the sample concentration, due to the low natural abundance of the ¹³C isotope.
-
Decoupling: Proton broadband decoupling is applied to simplify the spectrum to singlets for each unique carbon.
-
-
Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. This involves apodization (window function application), phasing, baseline correction, and referencing to the internal standard.
Visualization of NMR Workflow
The following diagrams illustrate the logical workflow for NMR data acquisition and the process of structure elucidation from the obtained spectra.
References
physical and chemical properties of 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of the natural product 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran. This compound, a phytoalexin isolated from Artemisia dracunculus, holds potential for further investigation in drug discovery and development due to its benzofuran scaffold, a common feature in biologically active molecules. This document summarizes its known properties, outlines experimental protocols for its characterization, and discusses its potential biological significance in the context of phytoalexin signaling.
Introduction
This compound is a phenolic natural product belonging to the benzofuran class of heterocyclic compounds.[1] Its structure was elucidated and confirmed through one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, as well as X-ray crystallography.[1] First identified in the herbaceous plant Artemisia dracunculus, commonly known as tarragon, it is classified as a phytoalexin.[1][2] Phytoalexins are antimicrobial and often antioxidant compounds produced by plants as a defense mechanism against pathogens and other stressors. The presence of acetyl, hydroxyl, and hydroxy-methylethyl functional groups on the benzofuran core suggests a range of potential chemical reactivity and biological activity.
Physicochemical Properties
Detailed experimental data for the physicochemical properties of this compound are not widely available in the public domain. However, based on its known characteristics and data from commercial suppliers, the following information can be summarized.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source/Comment |
| IUPAC Name | 1-(6-hydroxy-2-(2-hydroxypropan-2-yl)benzofuran-5-yl)ethan-1-one | |
| CAS Number | 173992-05-7 | [3] |
| Molecular Formula | C₁₃H₁₄O₄ | [3] |
| Molecular Weight | 234.25 g/mol | Calculated |
| Appearance | Powder | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [1] |
| Melting Point | Not specified in available literature. | |
| Boiling Point | Not specified in available literature. | |
| Purity | ≥98% | [3] |
Chemical Structure and Reactivity
The chemical structure of this compound features a benzofuran core with key functional groups that dictate its reactivity. The phenolic hydroxyl group at the 6-position can act as a hydrogen bond donor and is likely acidic. The acetyl group at the 5-position is an electron-withdrawing group that can influence the aromatic ring's reactivity. The 2-(1-hydroxy-1-methylethyl) group provides a tertiary alcohol functionality.
The reactivity of the benzofuran ring system is influenced by the electron-donating oxygen atom in the furan ring, making it susceptible to electrophilic substitution. The specific positions of the substituents will direct further reactions. For instance, the hydroxyl and acetyl groups will influence the regioselectivity of electrophilic aromatic substitution.
Experimental Protocols
Isolation from Artemisia dracunculus
A general workflow for the isolation of compounds from plant material can be adapted for this molecule.
-
Extraction: Dried and powdered aerial parts of Artemisia dracunculus are extracted with a suitable organic solvent such as ethanol or methanol at room temperature.
-
Concentration: The solvent is removed under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate compounds based on polarity.
-
Purification: Fractions containing the target compound, identified by thin-layer chromatography (TLC), are further purified by preparative high-performance liquid chromatography (HPLC).
Spectroscopic Analysis
NMR spectroscopy is essential for the structural elucidation of organic molecules.
-
Sample Preparation: A small amount of the purified compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). 2D NMR experiments such as COSY, HSQC, and HMBC are also performed to establish connectivity.
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values are analyzed to determine the structure of the molecule.
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like LC-MS or GC-MS.
-
Ionization: A suitable ionization technique, such as electrospray ionization (ESI) or electron ionization (EI), is used to generate ions.
-
Analysis: The mass-to-charge ratio (m/z) of the ions is measured. High-resolution mass spectrometry (HRMS) can provide the exact mass, which is used to determine the molecular formula. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns, aiding in structural elucidation.
Proposed Synthetic Approach
A specific synthetic route for this compound has not been published. However, a plausible approach could involve the construction of the benzofuran core followed by functional group manipulations. A common method for benzofuran synthesis is the Perkin rearrangement or variations of transition-metal-catalyzed cyclizations.
Biological Activity and Signaling Pathways
As a phytoalexin, this compound is produced by Artemisia dracunculus in response to biotic or abiotic stress. Phytoalexins are a key component of the plant's induced defense system.
Phytoalexin Signaling
The biosynthesis of phytoalexins is triggered by complex signaling cascades initiated by the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) by plant cell receptors.
This signaling involves:
-
Receptor-mediated recognition: Plant cells detect molecules from pathogens or cellular damage.
-
Signal transduction: A cascade of intracellular events, often involving mitogen-activated protein (MAP) kinases and calcium signaling, relays the signal.
-
Transcriptional activation: Transcription factors are activated, leading to the expression of genes involved in phytoalexin biosynthesis.
-
Biosynthesis: The plant synthesizes and accumulates phytoalexins at the site of stress.
Potential for Drug Development
The benzofuran scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific functional groups on this compound make it an interesting candidate for further investigation into its potential therapeutic applications.
Conclusion
This compound is a structurally interesting natural product with a clear biological role as a phytoalexin. While detailed experimental data on its physical and chemical properties are not extensively documented in publicly accessible literature, its structural features and classification suggest potential for bioactivity relevant to drug discovery. Further research is warranted to fully characterize this compound, develop efficient synthetic routes, and explore its pharmacological potential. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers to pursue these investigations.
References
An In-Depth Technical Guide to 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran
CAS Number: 173992-05-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran is a naturally occurring benzofuran derivative that has been identified as a phytoalexin.[1][2][3] Phytoalexins are antimicrobial compounds produced by plants as a defense mechanism against pathogens. This compound has been isolated from the herb Artemisia dracunculus, commonly known as tarragon.[1][2] The benzofuran scaffold is a prominent heterocyclic motif in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities. While specific quantitative biological data for this particular compound is limited in publicly available literature, this guide provides a comprehensive overview of its known properties and outlines general experimental protocols for its study, based on methodologies applied to analogous benzofuran derivatives.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in the table below. The structural elucidation of this compound has been confirmed through 1D and 2D NMR spectroscopy and X-ray crystallography.[2]
| Property | Value | Reference |
| CAS Number | 173992-05-7 | [2] |
| Molecular Formula | C₁₃H₁₄O₄ | [4] |
| Molecular Weight | 234.25 g/mol | [2] |
| Appearance | Powder | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2][4] |
| Natural Source | Artemisia dracunculus (Tarragon) | [1][2] |
| Compound Type | Phytoalexin, Phenol | [1][2][3] |
Experimental Protocols
While specific experimental protocols for this compound are not extensively detailed in the literature, the following sections describe general methodologies for the isolation, synthesis, and biological evaluation of benzofuran derivatives, which can be adapted for the study of this compound.
Isolation from Artemisia dracunculus
A general workflow for the isolation and characterization of natural products like this compound from its plant source is depicted below.
General Synthesis of Benzofuran Derivatives
The synthesis of 2-substituted-5-acetyl-6-hydroxybenzofurans can be challenging. However, general synthetic strategies for related benzofuran cores often involve the following key steps, which could be adapted:
-
Preparation of a substituted phenol precursor: This would likely involve the synthesis of a 1-(2,4-dihydroxyphenyl)ethan-1-one derivative.
-
Introduction of the side chain at the 2-position: This can be achieved through various methods, such as the reaction of the phenol with a suitable α-haloketone followed by cyclization. For the 1-hydroxy-1-methylethyl group, a Reformatsky-type reaction or Grignard addition to an ester or ketone precursor at the 2-position could be explored.
-
Purification: The final product would be purified using techniques such as column chromatography and recrystallization.
Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)
As a phytoalexin, this compound is expected to possess antimicrobial properties. A standard method to quantify this activity is the determination of the Minimum Inhibitory Concentration (MIC).
-
Microorganism Preparation: Cultures of the test bacteria or fungi are grown to a specific density in a suitable broth medium.
-
Compound Dilution: A serial dilution of the test compound is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature, time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
Benzofuran derivatives have been reported to exhibit anti-inflammatory activity. A common in vitro assay to assess this is the measurement of nitric oxide (NO) inhibition in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Culture: Macrophage cells are cultured in a 96-well plate.
-
Treatment: The cells are pre-treated with various concentrations of the test compound for a specified time.
-
Stimulation: The cells are then stimulated with LPS to induce an inflammatory response and NO production.
-
Nitrite Measurement: After incubation, the amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
-
IC₅₀ Calculation: The concentration of the compound that inhibits NO production by 50% (IC₅₀) is calculated.
Cytotoxicity Assay (MTT Assay)
To assess the potential toxicity of the compound to mammalian cells, a standard MTT assay can be performed.
-
Cell Seeding: A specific number of cells (e.g., cancer cell lines or normal cell lines) are seeded into each well of a 96-well plate.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound.
-
Incubation: The plate is incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm). The IC₅₀ value, the concentration that reduces cell viability by 50%, is then calculated.
Potential Signaling Pathways
While the specific signaling pathways modulated by this compound have not been elucidated, many benzofuran derivatives are known to exert their biological effects by interacting with key cellular signaling pathways. For instance, in the context of inflammation, benzofurans have been shown to interfere with the NF-κB and MAPK signaling pathways. A hypothetical representation of such an interaction is provided below.
Conclusion
This compound represents an interesting natural product with potential for further investigation, particularly given its classification as a phytoalexin. While specific biological activity data is currently scarce, the methodologies and potential mechanisms of action outlined in this guide, based on the broader class of benzofuran derivatives, provide a solid foundation for future research. Further studies are warranted to fully characterize its biological profile and to explore its potential as a lead compound in drug discovery programs.
References
The Biosynthesis of 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran is a naturally occurring benzofuran found in plants such as Artemisia dracunculus, where it functions as a phytoalexin.[1] Phytoalexins are antimicrobial compounds synthesized by plants in response to pathogen attack.[2] While the precise biosynthetic pathway of this specific compound has not been fully elucidated, this technical guide outlines a scientifically plausible route based on established principles of secondary metabolism in plants. This document details a hypothetical pathway, summarizes relevant quantitative data from related systems, provides generalized experimental protocols for pathway elucidation, and describes the signaling cascade leading to phytoalexin induction.
Proposed Biosynthetic Pathway
The biosynthesis of this compound is proposed to originate from precursors supplied by the shikimate and the methylerythritol phosphate (MEP) pathways. The shikimate pathway provides the aromatic core, while the MEP pathway furnishes the isoprenoid-derived side chain.
Formation of the Aromatic Precursor: p-Hydroxybenzoyl-CoA
The biosynthesis of the benzofuran ring is initiated with the formation of a phenolic precursor, likely p-hydroxybenzoyl-CoA. This intermediate is derived from chorismate , a key branch-point metabolite of the shikimate pathway.[3][4][5] The conversion of chorismate to p-hydroxybenzoate can be catalyzed by chorismate pyruvate-lyase. Subsequently, p-hydroxybenzoate is activated to its coenzyme A thioester, p-hydroxybenzoyl-CoA, a reaction that is essential for its further modification.[6]
Formation of the Isoprenoid Precursor: Dimethylallyl Pyrophosphate (DMAPP)
The 2-(1-hydroxy-1-methylethyl) moiety of the target molecule is derived from the isoprenoid precursor, dimethylallyl pyrophosphate (DMAPP) . DMAPP is synthesized via the methylerythritol phosphate (MEP) or DOXP/MEP pathway, which takes place in the plastids of plant cells.[7][8] This pathway begins with the condensation of pyruvate and glyceraldehyde-3-phosphate.[9]
Assembly of the Benzofuran Core
The assembly of the benzofuran scaffold likely proceeds through the following key steps:
-
Prenylation: An aromatic prenyltransferase catalyzes the attachment of the dimethylallyl group from DMAPP to the aromatic ring of a phenolic acceptor. While the exact acceptor is unknown, it is likely a derivative of p-hydroxybenzoyl-CoA or a related phenolic compound. Plant aromatic prenyltransferases are often membrane-bound enzymes.[10][11]
-
Cyclization and Hydroxylation: Following prenylation, the intermediate undergoes cyclization to form the furan ring. This is often followed by hydroxylation reactions, likely catalyzed by cytochrome P450 monooxygenases, to introduce the hydroxyl groups at positions 6 and on the isopropyl side chain.
-
Acetylation: The final step is the acetylation at the 5-position of the benzofuran core. This reaction is catalyzed by an acetyltransferase, which transfers an acetyl group from acetyl-CoA to the hydroxyl group at this position.
The following diagram illustrates the proposed biosynthetic pathway:
Quantitative Data
Specific quantitative data for the biosynthesis of this compound is not currently available in the literature. However, data from studies on related phytoalexins and secondary metabolites in the Asteraceae family, particularly Artemisia species, can provide valuable context for production levels.
| Parameter | Value | Organism/System | Reference |
| Artemisinin Content | 1.9 - 3.01 mg/g DW | Artemisia species leaf extract | [12][13] |
| Total Phenolic Content | Varies significantly with extraction method | Artemisia indica | [1] |
| Total Flavonoid Content | Varies significantly with extraction method | Artemisia indica | [1] |
Experimental Protocols
The elucidation of the proposed biosynthetic pathway would require the characterization of the key enzymes involved. The following are generalized protocols for the heterologous expression and in vitro assay of these enzyme classes.
Heterologous Expression of Candidate Enzymes
-
Gene Identification and Cloning: Candidate genes for prenyltransferases, cytochrome P450 hydroxylases, and acetyltransferases can be identified from the transcriptome of Artemisia dracunculus or related species. Genes are then cloned into an appropriate expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast).
-
Transformation and Expression: The expression vector is transformed into a suitable heterologous host (E. coli, Saccharomyces cerevisiae). Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).
-
Protein Purification: The expressed protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
In Vitro Enzyme Assays
-
Aromatic Prenyltransferase Assay:
-
The reaction mixture contains the purified enzyme, the aromatic substrate (e.g., p-hydroxybenzoyl-CoA), DMAPP, and a divalent cation (typically Mg2+) in a suitable buffer.
-
The reaction is incubated at an optimal temperature and then stopped.
-
The product is extracted and analyzed by HPLC or LC-MS to determine the conversion rate and identify the prenylated product.[14]
-
-
Cytochrome P450 Hydroxylase Assay:
-
The assay is typically performed using microsomes prepared from the heterologous host expressing the P450, or with the purified enzyme and a P450 reductase.
-
The reaction mixture includes the substrate (the prenylated and cyclized intermediate), NADPH, and the enzyme preparation in a suitable buffer.[9][15][16]
-
The reaction is incubated and then terminated.
-
The hydroxylated product is extracted and quantified by HPLC or LC-MS/MS.[17]
-
-
Acetyltransferase Assay:
-
The reaction mixture contains the purified acetyltransferase, the hydroxylated benzofuran substrate, and acetyl-CoA in a suitable buffer.[18]
-
The reaction is incubated and then stopped.
-
The formation of the acetylated product can be monitored by HPLC or by using a coupled-enzyme assay that detects the release of CoA.[8][19]
-
Signaling Pathway for Phytoalexin Induction
The biosynthesis of phytoalexins, such as this compound, is induced in response to pathogen attack. This induction is mediated by a complex signaling cascade.
Upon pathogen recognition, a signaling cascade is initiated, often involving mitogen-activated protein kinases (MAPKs).[2] This MAPK cascade leads to the phosphorylation and activation of transcription factors, such as WRKY transcription factors.[2] These activated transcription factors then bind to the promoters of phytoalexin biosynthetic genes, leading to their coordinated expression and the subsequent production of the phytoalexin.
Conclusion
This technical guide provides a comprehensive overview of the likely biosynthetic pathway of this compound in plants. While direct experimental evidence for this specific molecule is lacking, the proposed pathway is based on well-established principles of plant secondary metabolism. The provided information on related quantitative data, experimental protocols, and signaling pathways offers a solid foundation for researchers aiming to elucidate and potentially engineer the biosynthesis of this and other valuable benzofuran phytoalexins. Further research, including the identification and characterization of the specific enzymes involved, is necessary to fully validate this proposed pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic engineering of the chloroplast genome using the Echerichia coli ubiC gene reveals that chorismate is a readily abundant plant precursor for p-hydroxybenzoic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biosynthesis of p-Hydroxybenzoate from p-Coumarate and p-Coumaroyl-Coenzyme A in Cell-Free Extracts of Lithospermum erythrorhizon Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 11. Plant prenyltransferases: Diversity, catalytic activities, mechanisms, and application in heterologous production of prenylated natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Phytochemicals Identification and Bioactive Compounds Estimation of Artemisia Species Grown in Saudia Arabia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Heterologous biosynthesis of isobavachalcone in tobacco based on in planta screening of prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytochrome P450 Protocols, 2nd edn - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. enamine.net [enamine.net]
- 18. Colorimetric Histone Acetyltransferase Activity Assay (HAT) [sciencellonline.com]
- 19. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran: A Technical Overview of a Novel Phytoalexin
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran is a phenolic compound identified as a phytoalexin.[1][2] Phytoalexins are low molecular weight, antimicrobial compounds that are synthesized and accumulate in plants after exposure to pathogenic microorganisms or abiotic stressors.[3] This technical guide provides a comprehensive overview of the current scientific understanding of this specific benzofuran derivative, including its known properties, and outlines general experimental approaches for its investigation. While detailed studies on this particular compound are limited, this document aims to serve as a foundational resource by summarizing available information and providing context based on related compounds and general principles of phytoalexin biology.
Introduction to this compound
This compound is a natural product that has been isolated from the herb Artemisia dracunculus, commonly known as tarragon.[1][4][5] Its chemical structure, presented in Figure 1, features a benzofuran core with acetyl, hydroxyl, and hydroxy-methylethyl functional groups. The presence of these functionalities suggests potential for a range of biological activities. Its classification as a phytoalexin indicates a role in the plant's defense mechanisms against pathogens.[1][2]
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1. This information is essential for its extraction, purification, and formulation for biological assays.
| Property | Value | Reference |
| CAS Number | 173992-05-7 | [1][6][7] |
| Molecular Formula | C₁₃H₁₄O₄ | |
| Molecular Weight | 234.25 g/mol | |
| Appearance | Powder | [7] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [7] |
| Purity | ≥98% (Commercially available) | [7] |
Biological Activity and Mechanism of Action (Hypothesized)
While specific quantitative data on the antimicrobial activity of this compound against various pathogens is not yet available in the scientific literature, its classification as a phytoalexin implies that it possesses such properties.[1][2] Phytoalexins, in general, act as toxins to attacking organisms by disrupting cell walls, delaying maturation, inhibiting metabolic processes, or preventing reproduction.[3]
The benzofuran scaffold is a common motif in biologically active compounds with a wide range of activities, including antimicrobial and antifungal effects. The specific functional groups of the title compound likely contribute to its bioactivity. The hydroxyl and acetyl groups on the aromatic ring, as well as the tertiary alcohol on the side chain, may be crucial for its interaction with microbial targets.
Biosynthesis and Signaling (Hypothesized)
The precise biosynthetic pathway for this compound has not been elucidated. However, the biosynthesis of phytoalexins is a well-studied process that is typically induced in response to pathogen recognition.
A generalized signaling pathway for phytoalexin production is depicted below. This process is often initiated by the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) by plant cell surface receptors. This recognition triggers a downstream signaling cascade, frequently involving mitogen-activated protein kinases (MAPKs) and the production of reactive oxygen species (ROS). These signals ultimately lead to the activation of transcription factors that regulate the expression of genes encoding biosynthetic enzymes responsible for producing the phytoalexin. Plant hormones such as jasmonic acid, salicylic acid, and ethylene are also key players in modulating these defense responses.[3]
Caption: Generalized signaling pathway for phytoalexin biosynthesis.
Experimental Protocols (General)
Specific, validated experimental protocols for the extraction, quantification, and bioassays of this compound are not available in the published literature. However, based on its chemical properties and the general methodologies used for studying phytoalexins, the following experimental workflows can be proposed.
Extraction and Isolation
A general workflow for the extraction and isolation of this benzofuran derivative from Artemisia dracunculus would likely involve solvent extraction followed by chromatographic purification.
Caption: General workflow for extraction and isolation.
Quantification
High-Performance Liquid Chromatography (HPLC) is a suitable method for the quantification of this phytoalexin in plant extracts. A reversed-phase C18 column with a gradient elution using a mixture of water (often with a small amount of acid like formic or acetic acid) and an organic solvent like acetonitrile or methanol would be a typical starting point for method development. Detection could be achieved using a UV detector, monitoring at the compound's absorbance maximum.
Antimicrobial Activity Assay
The antimicrobial activity can be assessed using standard microdilution methods to determine the Minimum Inhibitory Concentration (MIC). This involves preparing serial dilutions of the purified compound in a suitable growth medium in a 96-well plate, inoculating with a standardized suspension of the test microorganism, and incubating under appropriate conditions. The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.
Future Research Directions
The current body of knowledge on this compound is still in its infancy. Future research should focus on:
-
Quantitative Bioactivity Studies: Determining the MIC values against a broad spectrum of plant and human pathogens to understand its antimicrobial potential.
-
Elucidation of Biosynthetic Pathway: Using isotopic labeling studies and transcriptomic analysis to identify the genes and enzymes involved in its synthesis.
-
Investigation of Signaling Pathways: Studying its induction in Artemisia dracunculus in response to specific elicitors to unravel the signaling components that regulate its production.
-
Pharmacological Evaluation: Assessing its potential for drug development, including studies on its mechanism of action, toxicity, and efficacy in preclinical models.
Conclusion
This compound is a promising phytoalexin with a chemical structure that suggests potential for significant biological activity. While detailed research on this specific compound is currently lacking, this technical guide provides a framework for its further investigation. The methodologies and hypothesized pathways described herein, based on the broader understanding of phytoalexins and benzofuran chemistry, offer a starting point for researchers and drug development professionals interested in exploring the potential of this novel natural product. Further dedicated studies are essential to fully characterize its properties and unlock its potential applications.
References
Benzofuran Derivatives from Artemisia Species: A Technical Guide for Drug Discovery
An in-depth exploration of the isolation, structural elucidation, and biological activities of benzofuran derivatives from the genus Artemisia, providing a valuable resource for researchers, scientists, and drug development professionals.
The genus Artemisia, a diverse group of plants belonging to the Asteraceae family, is a rich reservoir of bioactive secondary metabolites. Among these, benzofuran derivatives have emerged as a promising class of compounds with a wide spectrum of pharmacological activities. This technical guide provides a comprehensive review of benzofuran derivatives isolated from various Artemisia species, with a focus on their chemical structures, isolation protocols, and potential as therapeutic agents. The information presented herein is intended to serve as a foundational resource for further research and development in the field of natural product-based drug discovery.
Benzofuran Derivatives Isolated from Artemisia Species
A number of benzofuran derivatives have been successfully isolated and characterized from different Artemisia species. The structural diversity of these compounds is a key feature, contributing to their varied biological effects. The following table summarizes the key benzofuran derivatives reported in the literature, along with their source and reported yields.
| Compound Name | Artemisia Species | Yield (%) | References |
| Methyl (2S,2″S,3'E)-[2-(1″-acetoxypropan-2-yl)-2,3-dihydrobenzofuran-5-yl]acrylate | Artemisia halodendron | N/A | [1] |
| Phytoalexin (5-acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran) | Artemisia dracunculus | N/A |
N/A: Not Available in the cited literature.
Spectroscopic Data of Isolated Benzofuran Derivatives
The structural elucidation of these natural products relies heavily on modern spectroscopic techniques. High-resolution mass spectrometry (HRMS) provides crucial information about the molecular formula, while one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy allows for the detailed determination of the carbon-hydrogen framework and stereochemistry.
Methyl (2S,2″S,3'E)-[2-(1″-acetoxypropan-2-yl)-2,3-dihydrobenzofuran-5-yl]acrylate [1]
-
HR-ESI-MS: m/z [M+Na]+ Found: 341.1360, Calculated for C18H22O5Na: 341.1365
-
¹H NMR (600 MHz, CDCl₃): δ 7.58 (1H, d, J = 15.9 Hz, H-3'), 7.42 (1H, d, J = 1.9 Hz, H-4), 7.23 (1H, dd, J = 8.3, 1.9 Hz, H-6), 6.83 (1H, d, J = 8.3 Hz, H-7), 6.29 (1H, d, J = 15.9 Hz, H-2'), 5.06 (1H, t, J = 3.0 Hz, H-2), 4.98 (1H, m, H-1''), 3.79 (3H, s, OCH₃), 3.48 (1H, dd, J = 16.1, 9.1 Hz, H-3a), 3.14 (1H, dd, J = 16.1, 7.2 Hz, H-3b), 2.22 (1H, m, H-2''), 2.05 (3H, s, COCH₃), 1.29 (3H, d, J = 6.3 Hz, H-3''), 1.15 (3H, d, J = 6.9 Hz, H-propan-2-yl CH₃).
-
¹³C NMR (150 MHz, CDCl₃): δ 170.8 (COCH₃), 167.5 (COOCH₃), 160.8 (C-7a), 144.3 (C-3'), 131.0 (C-5), 127.3 (C-6), 125.1 (C-4a), 124.9 (C-4), 116.1 (C-2'), 109.5 (C-7), 89.2 (C-2), 72.1 (C-1''), 51.7 (OCH₃), 39.2 (C-3), 34.1 (C-2''), 21.2 (COCH₃), 17.0 (C-3''), 15.9 (propan-2-yl CH₃).
Experimental Protocols
A general workflow for the isolation and purification of benzofuran derivatives from Artemisia species is outlined below. It is important to note that specific conditions may vary depending on the target compound and the plant matrix.
General Isolation and Purification Workflow
Caption: General workflow for the isolation and purification of benzofuran derivatives.
Detailed Method for Artemisia halodendron [1] The dried, powdered aerial parts of Artemisia halodendron were extracted with 95% ethanol. The resulting extract was concentrated under reduced pressure. This crude extract was then subjected to repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure compounds.
Biological Activities and Signaling Pathways
Benzofuran derivatives isolated from Artemisia species have demonstrated significant potential in modulating key signaling pathways involved in inflammation and cancer.
Anti-inflammatory Activity: Inhibition of the NF-κB Pathway
Several benzofuran derivatives exhibit anti-inflammatory properties by inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a crucial transcription factor that regulates the expression of pro-inflammatory genes. For instance, compounds isolated from Artemisia halodendron have been shown to inhibit TNF-α-induced NF-κB activation.[1]
The canonical NF-κB signaling pathway is a primary target for these compounds.
References
Solubility Profile of 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of the benzofuran derivative, 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran. Due to the critical role of solubility in various stages of research and drug development, from biological screening to formulation, a thorough understanding of a compound's behavior in different solvents is paramount. This document outlines the known qualitative solubility of the target compound and presents a detailed, generalized experimental protocol for determining equilibrium solubility, a crucial parameter for preclinical assessment.
Qualitative Solubility Data
While specific quantitative solubility data for this compound is not extensively available in published literature, qualitative assessments have indicated its solubility in a range of common organic solvents. This information is summarized in the table below. It is important to note that "soluble" is a qualitative term and the actual concentration achievable may vary. For precise applications, experimental determination of solubility is strongly recommended.
| Solvent | Solubility |
| Chloroform | Soluble[1] |
| Dichloromethane | Soluble[1] |
| Ethyl Acetate | Soluble[1] |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] |
| Acetone | Soluble[1] |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The following protocol describes a generalized equilibrium solubility determination method, often referred to as the shake-flask method. This method is considered a gold standard for determining the thermodynamic solubility of a compound. The principles are based on well-established guidelines such as those from the OECD and USP.
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.
Materials:
-
This compound (solid, pure form)
-
Selected solvent of analytical grade (e.g., Chloroform, DMSO, etc.)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other appropriate analytical instrumentation (e.g., LC-MS/MS).
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of the benzofuran derivative in the chosen solvent at known concentrations. These will be used to generate a calibration curve.
-
Sample Preparation: Add an excess amount of the solid benzofuran derivative to a glass vial. The amount should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.
-
Solvent Addition: Add a known volume of the selected solvent to the vial.
-
Equilibration: Securely cap the vials and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant speed and temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to conduct preliminary experiments to determine the time required to reach equilibrium.
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed to let the undissolved solid settle.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles.
-
Dilution: If necessary, dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC). Determine the concentration of the dissolved compound by comparing the analytical response to the calibration curve generated from the standard solutions.
-
Calculation: Calculate the equilibrium solubility of the compound in the solvent, taking into account any dilution factors. The solubility is typically expressed in units such as mg/mL or mol/L.
Experimental Workflow
The following diagram illustrates the key steps in the equilibrium solubility determination protocol.
Caption: Workflow for Equilibrium Solubility Determination.
This guide provides foundational information on the solubility of this compound. For any drug development program, it is imperative to move beyond qualitative descriptions and obtain precise, quantitative solubility data through rigorous experimental protocols as outlined above. This will ensure reliable and reproducible results in subsequent preclinical and formulation studies.
References
An In-depth Technical Guide on the Core Stability and Degradation of 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran
Disclaimer: As of late 2025, a comprehensive review of scientific literature reveals a significant lack of specific studies on the stability and degradation of 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran. This document, therefore, provides a predictive guide based on the known chemistry of the benzofuran scaffold and related phenolic compounds. The experimental protocols described are generalized best practices and would require specific validation for this compound.
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a phytoalexin, a class of antimicrobial compounds produced by plants in response to stress. While its biological activities are of interest, its chemical stability is a critical parameter for its potential development as a therapeutic agent. Understanding its degradation pathways and kinetics is essential for formulation development, shelf-life determination, and ensuring safety and efficacy. This guide summarizes the predicted stability profile of this compound and provides a framework for its experimental evaluation.
Predicted Stability and Degradation Profile
The structure of this compound contains several functional groups that are likely to influence its stability: a phenolic hydroxyl group, an acetyl group, a tertiary alcohol, and the benzofuran core.
Susceptibility to Oxidation
The phenolic hydroxyl group makes the molecule susceptible to oxidation. Phenols can be oxidized to form quinone-type structures, which may be colored and reactive. This process can be initiated by atmospheric oxygen, metal ions, or oxidizing agents. The benzofuran ring itself can also undergo oxidative cleavage, often initiated by the formation of an epoxide across the furan ring's double bond, which can then lead to ring-opening to form dicarbonyl compounds.
Photostability
Benzofuran derivatives, particularly those with chromophores like the acetyl and phenolic groups, may be susceptible to photodegradation.[1] Exposure to UV or visible light could lead to the formation of reactive intermediates and subsequent degradation products. Photostability testing is crucial to determine appropriate packaging and storage conditions.
Thermal Stability
While the benzofuran ring is relatively stable, the substituents will influence the overall thermal stability. At elevated temperatures, degradation may occur, potentially involving dehydration of the tertiary alcohol or reactions involving the acetyl and hydroxyl groups. Studies on benzofuran-containing polymers have shown that the thermal decomposition mechanism can be complex.[2][3]
pH-Dependent Stability (Hydrolysis)
The compound does not contain readily hydrolyzable groups like esters or amides. Therefore, it is predicted to be relatively stable to hydrolysis across a range of pH values. However, extreme pH conditions, especially when combined with heat, could potentially catalyze degradation reactions.
Proposed Experimental Protocols for Stability Assessment
A comprehensive evaluation of the stability of this compound would involve forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.[4][5][6]
Forced Degradation Studies
Forced degradation, or stress testing, is designed to accelerate the degradation process to identify likely degradation products and establish degradation pathways.
Table 1: Proposed Conditions for Forced Degradation Studies
| Stress Condition | Proposed Experimental Protocol |
| Acid Hydrolysis | Expose a solution of the compound (e.g., 1 mg/mL in a suitable co-solvent if necessary) to 0.1 M to 1 M HCl at room temperature and elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).[7][8] Neutralize the samples before analysis. |
| Base Hydrolysis | Expose a solution of the compound to 0.1 M to 1 M NaOH at room temperature and elevated temperature (e.g., 60°C) for a defined period.[7][8] Neutralize the samples before analysis. |
| Oxidation | Treat a solution of the compound with 3% to 30% hydrogen peroxide at room temperature for a defined period (e.g., up to 7 days).[7][8] Protect from light to avoid photo-oxidation. |
| Thermal Degradation | Expose the solid compound to dry heat at temperatures above accelerated stability conditions (e.g., 60°C, 80°C) for a defined period.[4] Also, test a solution of the compound under reflux conditions. |
| Photodegradation | Expose a solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.[4][6] |
Analytical Methodology
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated. This method must be able to separate the parent compound from all its degradation products. Mass spectrometry (LC-MS) would be essential for the identification and structural elucidation of the degradation products.
Visualization of Potential Degradation and Experimental Workflow
Generalized Oxidative Degradation Pathway
The following diagram illustrates a potential degradation pathway for a substituted benzofuran, focusing on oxidative cleavage of the furan ring, a common degradation route for this class of compounds.[9]
Caption: A generalized pathway for the oxidative degradation of the benzofuran ring.
Experimental Workflow for Stability Studies
The diagram below outlines a typical workflow for conducting forced degradation studies and developing a stability-indicating method.
Caption: A standard workflow for performing forced degradation studies.
Signaling Pathways and Biological Activity
Currently, there is no specific information in the scientific literature regarding the signaling pathways modulated by this compound or its degradation products. Benzofuran derivatives, as a class, are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, often through interactions with various enzymes and signaling pathways.[10][11] Further research is required to elucidate the specific mechanisms of action for this compound.
Conclusion
While direct stability data for this compound is not available, its chemical structure suggests potential susceptibility to oxidative and photolytic degradation. A systematic approach using forced degradation studies under various stress conditions is necessary to experimentally determine its stability, identify degradation products, and elucidate degradation pathways. The protocols and workflows outlined in this guide provide a solid foundation for researchers and drug development professionals to undertake such an investigation. The resulting data will be critical for the development of stable formulations and for ensuring the safety and efficacy of any potential therapeutic applications of this phytoalexin.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Synthesis, Characterization and Thermal Decomposition Kinetics of a Novel Benzofuran Ketoxime Derived Polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermal decomposition kinetics of benzofuran derived polymer/organosilicate nanocomposites | Kuwait Journal of Science [journalskuwait.org]
- 4. ijsdr.org [ijsdr.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. Review article on benzofuran [wisdomlib.org]
- 11. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
Methodological & Application
Application Notes and Protocols for the Total Synthesis of 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran is a benzofuran derivative with potential applications in medicinal chemistry. This document outlines a detailed, multi-step total synthesis protocol for this target molecule. The proposed synthetic route is based on established chemical transformations for the construction and functionalization of the benzofuran scaffold. The strategy involves the initial formation of a substituted benzofuran core, followed by sequential functional group introductions and modifications to achieve the desired final product.
Overall Proposed Synthetic Scheme
The total synthesis is proposed to proceed through a seven-step sequence, commencing with the commercially available 2-hydroxy-4-methoxybenzaldehyde. The key transformations include an O-alkylation, an intramolecular cyclization to form the benzofuran ring, a Friedel-Crafts acylation, a demethylation, a protection-Grignard reaction sequence, and a final deprotection step.
Caption: Proposed synthetic route for this compound.
Experimental Protocols
Step 1: Synthesis of 2-(2-Oxopropoxy)-4-methoxybenzaldehyde
This step involves the O-alkylation of 2-hydroxy-4-methoxybenzaldehyde with chloroacetone to form the corresponding ether.
-
Materials: 2-hydroxy-4-methoxybenzaldehyde, chloroacetone, potassium carbonate (K2CO3), acetone.
-
Procedure:
-
To a solution of 2-hydroxy-4-methoxybenzaldehyde (1.0 eq.) in dry acetone, add anhydrous potassium carbonate (2.0 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add chloroacetone (1.2 eq.) dropwise to the suspension.
-
Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture to remove potassium carbonate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Step 2: Synthesis of 2-Acetyl-6-methoxybenzofuran
This step involves the base-catalyzed intramolecular cyclization of 2-(2-oxopropoxy)-4-methoxybenzaldehyde to form the benzofuran ring.
-
Materials: 2-(2-Oxopropoxy)-4-methoxybenzaldehyde, potassium tert-butoxide (t-BuOK), dry tert-butanol.
-
Procedure:
-
Dissolve 2-(2-oxopropoxy)-4-methoxybenzaldehyde (1.0 eq.) in dry tert-butanol.
-
Add potassium tert-butoxide (1.5 eq.) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, neutralize the reaction mixture with a dilute acid solution (e.g., 1 M HCl).
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (hexane-ethyl acetate).
-
Step 3: Synthesis of 5-Acetyl-2-acetyl-6-methoxybenzofuran
This step involves the Friedel-Crafts acylation of 2-acetyl-6-methoxybenzofuran to introduce the second acetyl group at the C5 position.
-
Materials: 2-Acetyl-6-methoxybenzofuran, acetyl chloride, aluminum chloride (AlCl3), dichloromethane (DCM).
-
Procedure:
-
To a cooled (0 °C) suspension of anhydrous aluminum chloride (2.5 eq.) in dry DCM, add acetyl chloride (1.5 eq.) dropwise.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add a solution of 2-acetyl-6-methoxybenzofuran (1.0 eq.) in dry DCM dropwise.
-
Allow the reaction to stir at room temperature for 6-8 hours.
-
Pour the reaction mixture into ice-cold water and extract with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
Purify the product by column chromatography.
-
Step 4: Synthesis of 5-Acetyl-2-acetyl-6-hydroxybenzofuran
This step involves the demethylation of the methoxy group to a hydroxyl group using boron tribromide.
-
Materials: 5-Acetyl-2-acetyl-6-methoxybenzofuran, boron tribromide (BBr3), dry DCM.
-
Procedure:
-
Dissolve 5-acetyl-2-acetyl-6-methoxybenzofuran (1.0 eq.) in dry DCM and cool to -78 °C.
-
Add a solution of BBr3 in DCM (1.2 eq.) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 3-4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
-
Step 5: Synthesis of 5-Acetyl-2-acetyl-6-(tert-butyldimethylsilyloxy)benzofuran
This step involves the protection of the phenolic hydroxyl group as a silyl ether.
-
Materials: 5-Acetyl-2-acetyl-6-hydroxybenzofuran, tert-butyldimethylsilyl chloride (TBDMSCl), imidazole, dry dimethylformamide (DMF).
-
Procedure:
-
Dissolve 5-acetyl-2-acetyl-6-hydroxybenzofuran (1.0 eq.) in dry DMF.
-
Add imidazole (2.5 eq.) and TBDMSCl (1.2 eq.).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Pour the mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Step 6: Synthesis of 6-(tert-Butyldimethylsilyloxy)-5-(1-hydroxy-1-methylethyl)-2-(1-hydroxy-1-methylethyl)benzofuran
This step involves the reaction of the diacetyl compound with a Grignard reagent to form the tertiary alcohols.
-
Materials: 5-Acetyl-2-acetyl-6-(tert-butyldimethylsilyloxy)benzofuran, methylmagnesium bromide (CH3MgBr, 3.0 M in diethyl ether), dry tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the protected benzofuran (1.0 eq.) in dry THF and cool to 0 °C.
-
Add methylmagnesium bromide solution (3.0 eq.) dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and use the crude product directly in the next step.
-
Step 7: Synthesis of this compound
This is the final deprotection step to yield the target molecule.
-
Materials: Crude product from Step 6, tetrabutylammonium fluoride (TBAF, 1.0 M in THF), THF.
-
Procedure:
-
Dissolve the crude product from the previous step in THF.
-
Add TBAF solution (1.5 eq.) and stir at room temperature for 2-3 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography to obtain this compound.
-
Data Presentation
The following table summarizes the expected quantitative data for each step of the synthesis, based on analogous reactions reported in the literature. Actual yields may vary.
| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |
| 1 | 2-Hydroxy-4-methoxybenzaldehyde | Chloroacetone, K2CO3 | 2-(2-Oxopropoxy)-4-methoxybenzaldehyde | 85-95 |
| 2 | 2-(2-Oxopropoxy)-4-methoxybenzaldehyde | t-BuOK | 2-Acetyl-6-methoxybenzofuran | 70-80 |
| 3 | 2-Acetyl-6-methoxybenzofuran | Acetyl chloride, AlCl3 | 5-Acetyl-2-acetyl-6-methoxybenzofuran | 60-75 |
| 4 | 5-Acetyl-2-acetyl-6-methoxybenzofuran | BBr3 | 5-Acetyl-2-acetyl-6-hydroxybenzofuran | 80-90 |
| 5 | 5-Acetyl-2-acetyl-6-hydroxybenzofuran | TBDMSCl, Imidazole | 5-Acetyl-2-acetyl-6-(tert-butyldimethylsilyloxy)benzofuran | 90-98 |
| 6 | 5-Acetyl-2-acetyl-6-(tert-butyldimethylsilyloxy)benzofuran | CH3MgBr | 6-(tert-Butyldimethylsilyloxy)-5-(1-hydroxy-1-methylethyl)-2-(1-hydroxy-1-methylethyl)benzofuran | 75-85 |
| 7 | Crude product from Step 6 | TBAF | This compound | 85-95 |
Mandatory Visualization
General Experimental Workflow
The following diagram illustrates the general workflow for a typical synthetic step in this protocol.
Caption: General experimental workflow for a synthetic chemistry protocol.
Application Note and Protocol for the Quantification of 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran. This benzofuran derivative, a phytoalexin found in plants such as Artemisia dracunculus, holds potential pharmacological interest.[1][2] The described method is designed to be robust and reliable, suitable for quality control and research applications. This document outlines the necessary instrumentation, reagents, and a detailed step-by-step protocol for sample and standard preparation, followed by HPLC analysis.
Introduction
Benzofuran derivatives are a significant class of heterocyclic compounds known for their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] As research into these compounds progresses, the need for accurate and validated analytical methods for their quantification becomes crucial. This protocol details an HPLC method coupled with UV detection for the determination of this compound.
Experimental Protocol
Apparatus and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.
-
Data Acquisition Software: Chromatography data station for instrument control, data acquisition, and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Flasks and Pipettes: Class A, various sizes.
-
Syringe Filters: 0.45 µm PTFE or nylon.
-
HPLC Vials: Amber glass, 2 mL, with caps and septa.
-
Sonicator
Reagents and Chemicals
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (MeOH): HPLC grade.
-
Water: Deionized, purified to 18.2 MΩ·cm.
-
Phosphoric Acid (H₃PO₄): ACS grade or higher.
-
This compound reference standard: Purity ≥98%.[4]
-
Solvents for sample and standard preparation: Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone (as per solubility data).[1][4]
Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | C18 Reverse-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.[3] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at an appropriate wavelength (to be determined by UV scan of the analyte) |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve in a suitable solvent such as methanol or acetonitrile. Sonicate for 10 minutes to ensure complete dissolution.[3] Allow the solution to return to room temperature and dilute to the mark with the same solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations within a suitable calibration range (e.g., 1 - 100 µg/mL).[3]
Sample Preparation
-
Accurately weigh a portion of the sample expected to contain the analyte.
-
Transfer the weighed sample to a volumetric flask of appropriate size.
-
Add a suitable solvent (e.g., methanol, acetonitrile) to dissolve the analyte. The choice of solvent will depend on the sample matrix and the solubility of the analyte.[1]
-
Sonicate the sample for 15-20 minutes to ensure complete extraction of the analyte.[3]
-
Allow the solution to cool to room temperature and dilute to the mark with the extraction solvent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, further dilute the filtered solution with the mobile phase to bring the analyte concentration within the calibration range.[3]
Method Validation Parameters (Summary)
For routine application, the method should be validated according to ICH guidelines. Key validation parameters are summarized in the table below.
| Parameter | Description |
| Linearity | A minimum of five concentrations should be used to establish the linear range. The correlation coefficient (r²) should be >0.999.[3] |
| Accuracy | Determined by spike and recovery studies at three different concentration levels. Recovery should be within 98-102%. |
| Precision | Assessed by repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (RSD) should be <2%. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected but not necessarily quantified. |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. |
Data Presentation
The quantitative data for the analysis should be summarized for clarity. The following table provides a template for presenting the results of the method validation.
| Analyte | Retention Time (min) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | To be determined | 1 - 100 | >0.999 | To be determined | To be determined |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC quantification of this compound.
Caption: HPLC analysis workflow.
Signaling Pathway Context
Benzofuran derivatives are being investigated for their potential to modulate various signaling pathways. The diagram below illustrates a generalized representation of a signaling pathway where a benzofuran derivative might act as an inhibitor.
Caption: Potential inhibitory action.
Conclusion
The HPLC method detailed in this application note provides a framework for the reliable quantification of this compound. The use of a C18 reverse-phase column with a gradient elution of acetonitrile and acidified water, coupled with UV detection, is a robust approach for the analysis of this and similar benzofuran derivatives. Proper method validation is essential to ensure accurate and precise results for research and quality control purposes.
References
Application Note: GC-MS Analysis of 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran in Plant Extracts
Abstract
This application note details a comprehensive methodology for the extraction, derivatization, and subsequent analysis of the phytoalexin 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran in plant extracts using Gas Chromatography-Mass Spectrometry (GC-MS). This benzofuran derivative has been identified in plant species such as Artemisia dracunculus and is of interest to researchers in natural product chemistry, phytochemistry, and drug discovery.[1] The protocols provided herein offer a robust framework for the qualitative and quantitative analysis of this compound, addressing the challenges associated with its polar nature through a validated derivatization strategy. This document is intended for researchers, scientists, and drug development professionals seeking to investigate the presence and concentration of this bioactive compound in plant matrices.
Introduction
This compound is a naturally occurring benzofuran derivative that has been classified as a phytoalexin.[1] Phytoalexins are antimicrobial and often antioxidative compounds that are synthesized de novo by plants at sites of pathogen infection, playing a crucial role in plant defense mechanisms. The investigation of such compounds is vital for understanding plant-pathogen interactions and for the discovery of new bioactive molecules with potential therapeutic applications.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds in complex mixtures.[2] However, the direct GC-MS analysis of polar compounds containing hydroxyl groups, such as the target analyte, can be challenging due to poor peak shape and thermal instability. Derivatization is a common strategy to overcome these limitations by converting the polar functional groups into less polar, more volatile, and more thermally stable moieties. Silylation, which involves the replacement of active hydrogen atoms with a trimethylsilyl (TMS) group, is a widely used derivatization technique in GC-MS analysis of polar metabolites.
This application note provides a detailed protocol for the analysis of this compound in plant extracts, incorporating a silylation step to ensure accurate and reproducible results.
Experimental Protocols
Sample Preparation: Extraction of Benzofurans from Plant Material
This protocol describes a general procedure for the extraction of benzofuran derivatives from dried plant material.
Materials:
-
Dried and powdered plant material (e.g., leaves, stems)
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Hexane (HPLC grade)
-
Deionized water
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Rotary evaporator
-
Centrifuge
-
Vortex mixer
-
Nitrogen gas supply
Procedure:
-
Extraction:
-
Accurately weigh 1-5 g of the dried, powdered plant material.
-
Add 20-50 mL of methanol to the plant material.
-
Sonicate the mixture for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant.
-
Repeat the extraction process two more times with fresh methanol.
-
Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator at 40°C.
-
-
Liquid-Liquid Partitioning:
-
Dissolve the dried extract in 50 mL of deionized water.
-
Perform liquid-liquid partitioning by sequentially extracting the aqueous phase three times with an equal volume of hexane, followed by three times with an equal volume of ethyl acetate.
-
Collect the ethyl acetate fractions, as benzofuran derivatives are typically of intermediate polarity.
-
Evaporate the combined ethyl acetate fractions to dryness under a gentle stream of nitrogen.
-
-
Solid-Phase Extraction (SPE) Cleanup (Optional):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Redissolve the dried ethyl acetate extract in a minimal amount of 50% aqueous methanol and load it onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove highly polar impurities.
-
Elute the target compounds with 10 mL of ethyl acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the final dried residue in a known volume (e.g., 100 µL) of a suitable solvent like ethyl acetate or acetonitrile for derivatization.
-
Derivatization: Silylation of Hydroxyl Groups
To improve the volatility and thermal stability of the target analyte for GC-MS analysis, a silylation reaction is performed.
Materials:
-
Dried plant extract (from step 1)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Transfer the reconstituted extract from the sample preparation step into a GC vial.
-
Add 50 µL of BSTFA with 1% TMCS and 50 µL of anhydrous pyridine to the vial.
-
Vortex the mixture for 30 seconds to ensure thorough mixing.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven.
-
Cool the vial to room temperature before GC-MS analysis.
GC-MS Analysis
The following are recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent, Shimadzu, Thermo Fisher)
-
Capillary Column: A non-polar or semi-polar column such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.
GC Conditions:
-
Injector Temperature: 280°C
-
Injection Mode: Splitless (with a split opening after 1 minute)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp 1: Increase to 180°C at a rate of 10°C/min
-
Ramp 2: Increase to 280°C at a rate of 5°C/min
-
Final hold: Hold at 280°C for 10 minutes
-
-
Transfer Line Temperature: 280°C
MS Conditions:
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Scan Range: m/z 40-550
-
Data Acquisition Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Data Presentation
Table 1: Quantitative Analysis of this compound in Plant Extracts
| Plant Species | Plant Part | Extraction Method | Concentration (µg/g of dry weight) | Standard Deviation |
| Artemisia dracunculus | Leaves | Methanol Extraction | Data to be determined | Data to be determined |
| Plant Species X | Roots | Ethyl Acetate Extraction | Data to be determined | Data to be determined |
| Plant Species Y | Aerial Parts | Supercritical Fluid Extraction | Data to be determined | Data to be determined |
Visualizations
Phytoalexin Induction Signaling Pathway
The production of phytoalexins like this compound is a complex process triggered by pathogen recognition. The following diagram illustrates a generalized signaling cascade leading to phytoalexin biosynthesis.
Caption: Generalized phytoalexin induction signaling pathway in plants.
GC-MS Analysis Workflow
The following diagram outlines the experimental workflow for the GC-MS analysis of the target benzofuran derivative.
Caption: Experimental workflow for GC-MS analysis of the target benzofuran.
Conclusion
The protocols outlined in this application note provide a comprehensive and robust methodology for the GC-MS analysis of this compound in plant extracts. The inclusion of a derivatization step is critical for achieving reliable and reproducible results for this polar compound. This framework will aid researchers in the accurate identification and quantification of this phytoalexin, contributing to a deeper understanding of its role in plant defense and its potential for drug development. Further studies are warranted to establish quantitative data for this compound across various plant species.
References
Application Notes and Protocols for 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran in Antimicrobial Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran is a phytoalexin that has been isolated from the herb Artemisia dracunculus.[1][2][3] As a member of the benzofuran class of compounds, it belongs to a group of heterocyclic molecules known for a wide range of biological activities.[4][5] Benzofuran derivatives are of significant interest in medicinal chemistry due to their demonstrated antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[5][6] The benzofuran scaffold is considered a "privileged structure" in drug discovery, indicating its importance in the development of new therapeutic agents.[5][7]
While specific antimicrobial data for this compound is not extensively documented in publicly available literature, the broader family of benzofuran derivatives has shown promising activity against a variety of pathogens.[4][6][8] For instance, certain benzofuran derivatives have exhibited potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][6] This document provides a generalized framework and detailed protocols for researchers to investigate the antimicrobial potential of this compound.
Quantitative Data Presentation
Effective evaluation of a novel antimicrobial agent requires precise and clearly presented data. The following tables are templates for summarizing the key quantitative data from antimicrobial susceptibility testing.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Test Microorganism | Strain ID | MIC (µg/mL) | Positive Control (Drug Name) | MIC (µg/mL) of Control |
| Staphylococcus aureus | ATCC 29213 | Ciprofloxacin | ||
| Escherichia coli | ATCC 25922 | Ciprofloxacin | ||
| Pseudomonas aeruginosa | ATCC 27853 | Ciprofloxacin | ||
| Candida albicans | ATCC 90028 | Fluconazole | ||
| Aspergillus niger | ATCC 16404 | Fluconazole |
Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound
| Test Microorganism | Strain ID | MIC (µg/mL) | MBC/MFC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus | ATCC 29213 | |||
| Escherichia coli | ATCC 25922 | |||
| Pseudomonas aeruginosa | ATCC 27853 | |||
| Candida albicans | ATCC 90028 |
Table 3: Zone of Inhibition for this compound
| Test Microorganism | Strain ID | Compound Concentration (µ g/disk ) | Zone of Inhibition (mm) | Positive Control (Drug Name/Conc.) | Zone of Inhibition (mm) of Control |
| Staphylococcus aureus | ATCC 29213 | Ciprofloxacin (5 µg) | |||
| Escherichia coli | ATCC 25922 | Ciprofloxacin (5 µg) | |||
| Pseudomonas aeruginosa | ATCC 27853 | Ciprofloxacin (5 µg) | |||
| Candida albicans | ATCC 90028 | Fluconazole (25 µg) |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the antimicrobial activity of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculums
-
Positive control antibiotics (e.g., Ciprofloxacin, Fluconazole)
-
Negative control (DMSO or other solvent used to dissolve the compound)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Compound Stock Solution: Dissolve the benzofuran compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of each row to be tested and mix. This creates a 1:2 dilution.
-
Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculum Preparation:
-
Culture the test microorganisms overnight.
-
Dilute the culture in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi in the wells.
-
-
Inoculation: Add 10 µL of the prepared inoculum to each well, except for the sterility control wells.
-
Controls:
-
Positive Control: A row with a standard antibiotic.
-
Negative Control: A row with the solvent used to dissolve the compound.
-
Growth Control: A well with only broth and inoculum.
-
Sterility Control: A well with only broth.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the plates under the same conditions as the MIC assay.
-
The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Protocol 3: Agar Disk Diffusion (Kirby-Bauer) Assay
Procedure:
-
Prepare a bacterial or fungal lawn by evenly spreading the inoculum (adjusted to a 0.5 McFarland standard) on the surface of an agar plate.
-
Impregnate sterile filter paper disks (6 mm in diameter) with a known concentration of the benzofuran compound.
-
Place the disks onto the surface of the agar.
-
Incubate the plates as described in the MIC protocol.
-
Measure the diameter of the zone of inhibition (in mm) around each disk.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for antimicrobial susceptibility testing.
Caption: Workflow for antimicrobial susceptibility testing.
Hypothetical Signaling Pathway for Antimicrobial Action
While the exact mechanism of action for this compound is unknown, many antimicrobial agents work by disrupting key cellular processes. The following diagram illustrates a hypothetical mechanism.
Caption: Hypothetical mechanisms of antimicrobial action.
References
- 1. This compound | Polleuxlab [polleuxlab.com]
- 2. amsbio.com [amsbio.com]
- 3. This compound | CAS:173992-05-7 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. jopcr.com [jopcr.com]
- 7. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. ijpbs.com [ijpbs.com]
Application Notes and Protocols: Antifungal Spectrum of 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential antifungal activity of 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran, a phytoalexin belonging to the benzofuran class of compounds. While specific data on this particular molecule is limited, this document outlines the known antifungal spectrum of related benzofuran derivatives, detailed protocols for evaluating its efficacy, and insights into potential mechanisms of action.
Introduction to Benzofurans as Antifungal Agents
Benzofuran derivatives are a well-established class of heterocyclic compounds with a broad range of biological activities, including significant antifungal properties.[1][2] Various synthetic and naturally occurring benzofurans have demonstrated efficacy against a spectrum of pathogenic fungi, such as Candida spp., Aspergillus spp., and Cryptococcus neoformans.[2][3][4] The antifungal activity of these compounds is influenced by the nature and position of substituents on the benzofuran ring.[2]
The specific compound, this compound, has been identified as a phytoalexin, a class of antimicrobial compounds produced by plants in response to infection. This suggests a potential role in antifungal defense, warranting further investigation into its specific spectrum of activity and mechanism of action.
Antifungal Spectrum of Representative Benzofuran Derivatives
To provide a reference for the potential antifungal activity of this compound, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of various benzofuran derivatives against common fungal pathogens.
| Compound | Fungal Species | MIC (µg/mL) | Reference(s) |
| 3-(1-Benzofuran-2-yl)-6-bromo[1][5]thiazolo[3,2-a]benzimidazole | Aspergillus flavus | 12.65 | [6] |
| 3-(1-Benzofuran-2-yl)-6-bromo[1][5]thiazolo[3,2-a]benzimidazole | Candida albicans | 12.60 | [6] |
| Benzofuran-5-ol derivative | Penicillium italicum | 12.5 | [3] |
| Benzofuran-5-ol derivative | Colletotrichum musae | 12.5 - 25 | [3] |
| BTA3 (a benzothiazole-benzofuran derivative) | Candida parapsilosis | 32 | [7] |
| BTA3 (a benzothiazole-benzofuran derivative) | Candida albicans | 64 | [7] |
Experimental Protocols
The following are detailed protocols for determining the antifungal susceptibility of this compound. These methods are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).[8][9][10][11]
Protocol for Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the CLSI M27-A3 and M38-A guidelines for yeasts and filamentous fungi, respectively.
Materials:
-
This compound
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Incubator (35°C)
-
Dimethyl sulfoxide (DMSO)
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B)
-
Sterile water
Procedure:
-
Preparation of Fungal Inoculum:
-
For yeasts, subculture the isolate onto Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
For filamentous fungi, grow the isolate on Potato Dextrose Agar (PDA) at 35°C for 7 days. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial twofold dilutions of the compound in RPMI 1640 medium in the 96-well plate to achieve a final concentration range (e.g., 0.03 - 64 µg/mL).
-
-
Inoculation and Incubation:
-
Inoculate each well with the adjusted fungal suspension to a final volume of 200 µL.
-
Include a growth control (medium and inoculum only) and a sterility control (medium only).
-
Incubate the plates at 35°C for 24-48 hours (yeasts) or 48-72 hours (filamentous fungi).
-
-
Reading and Interpretation of Results:
-
The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for other agents) compared to the growth control. The endpoint can be determined visually or spectrophotometrically.
-
Protocol for Determination of Minimum Fungicidal Concentration (MFC)
The MFC is determined as a follow-up to the MIC assay to assess whether the compound has a fungicidal or fungistatic effect.[12][13][14][15][16]
Materials:
-
96-well plate from the completed MIC assay
-
SDA or PDA plates
-
Sterile pipette tips
-
Incubator (35°C)
Procedure:
-
Subculturing:
-
From each well showing no visible growth in the MIC assay, and from the growth control well, take a 10-20 µL aliquot.
-
Spot the aliquot onto a fresh SDA or PDA plate.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-72 hours, or until growth is visible in the subculture from the growth control well.
-
-
Reading and Interpretation of Results:
Potential Mechanisms of Action and Experimental Workflows
The antifungal activity of benzofuran derivatives has been attributed to several mechanisms. The following diagrams illustrate potential pathways and a general workflow for investigating the antifungal properties of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antifungal activity of derivatives of 2- and 3-benzofurancarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antifungal susceptibility testing in Candida, Aspergillus and Cryptococcus infections: are the MICs useful for clinicians? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activities of benzofuran antifungal agents targeting fungal N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antifungal and anthelmintic activity of novel benzofuran derivatives containing thiazolo benzimidazole nucleus: an in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 10. journals.asm.org [journals.asm.org]
- 11. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. [mdpi.com]
- 13. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
antibacterial activity of 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran against pathogenic bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
While specific antibacterial activity data for 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran against pathogenic bacteria is not extensively documented in publicly available literature, the broader class of benzofuran derivatives has demonstrated significant promise as a source of novel antimicrobial agents.[1][2][3] Benzofuran scaffolds are present in numerous biologically active compounds and have been the focus of extensive research in the development of new therapeutics.[1][2] This document provides a summary of the antibacterial activity of various benzofuran derivatives, detailed protocols for assessing their efficacy, and a potential mechanism of action. The provided data and protocols are intended to serve as a valuable resource for researchers engaged in the discovery and development of new antibacterial drugs based on the benzofuran core structure.
Data Presentation: Antibacterial Activity of Benzofuran Derivatives
The following tables summarize the in vitro antibacterial activity of several benzofuran derivatives against a range of pathogenic bacteria, with the efficacy presented as Minimum Inhibitory Concentration (MIC) in µg/mL. Lower MIC values are indicative of higher antibacterial potency.
Table 1: Antibacterial Activity of Selected Benzofuran Derivatives
| Benzofuran Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Compound 1 (from Penicillium crustosum) | Salmonella typhimurium | 12.5[4] |
| Escherichia coli | 25[4] | |
| Staphylococcus aureus | 12.5[4] | |
| Compound 2 (from Penicillium crustosum) | Staphylococcus aureus | 25[4] |
| Benzofuran Ketoxime Derivative 38 | Staphylococcus aureus | 0.039[2] |
| Hydrophobic Benzofuran Analog | Escherichia coli | 0.39 - 3.12[5] |
| Staphylococcus aureus | 0.39 - 3.12[5] | |
| Methicillin-resistant S. aureus (MRSA) | 0.39 - 3.12[5] | |
| Bacillus subtilis | 0.39 - 3.12[5] | |
| 3-Benzofurancarboxylic Acid Derivative III | Gram-positive bacteria | 50 - 200[6] |
| 3-Benzofurancarboxylic Acid Derivative IV | Gram-positive bacteria | 50 - 200[6] |
| 3-Benzofurancarboxylic Acid Derivative VI | Gram-positive bacteria | 50 - 200[6] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol outlines the steps for determining the MIC of a benzofuran derivative using the broth microdilution method in a 96-well microtiter plate format.[7][8][9][10][11]
Materials:
-
Benzofuran derivative (test compound)
-
Sterile 96-well round-bottom microtiter plates
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Bacterial strains for testing (e.g., Staphylococcus aureus ATCC 29213 as a quality control strain)
-
Sterile saline solution (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Sterile test tubes
-
Micropipettes and sterile tips
-
Spectrophotometer or nephelometer
-
Incubator
Procedure:
-
Preparation of Test Compound Stock Solution:
-
Dissolve the benzofuran derivative in a suitable solvent (e.g., DMSO) to a known high concentration (e.g., 10 mg/mL). Ensure the compound is fully dissolved.
-
Prepare a working stock solution by diluting the initial stock in the appropriate sterile broth to twice the highest concentration to be tested.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture of the test bacterium on a non-selective agar plate, select 3-4 colonies.
-
Suspend the colonies in sterile saline solution.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7] This can be verified using a spectrophotometer at 600 nm.
-
Dilute the standardized bacterial suspension in the broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of the working stock solution of the test compound to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column.
-
Column 11 will serve as the positive control (broth and inoculum, no compound), and column 12 will be the negative control (broth only).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to each well from column 1 to 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the benzofuran derivative at which there is no visible growth of the bacteria.[11] This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader. The positive control well should show turbidity, and the negative control well should be clear.
-
Visualizations
Caption: Experimental workflow for MIC determination.
Caption: Proposed mechanism of action for benzofuran derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. benchchem.com [benchchem.com]
- 10. protocols.io [protocols.io]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Application Notes and Protocols for In Vitro Cytotoxicity of Benzofuran Derivatives on Cancer Cell Lines
Introduction
Benzofuran derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer properties.[1][2][3][4] While specific research on the in vitro cytotoxicity of 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran, a phytoalexin isolated from Artemisia dracunculus, on cancer cell lines is not extensively documented in publicly available literature, the broader family of benzofuran compounds has been the subject of numerous studies.[5][6][7] This document provides a generalized protocol and application notes for assessing the in vitro cytotoxicity of benzofuran derivatives, using this compound as a representative compound. The methodologies and data presentation formats are based on established research on structurally related benzofurans.
Data Presentation: Cytotoxicity of Representative Benzofuran Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of various benzofuran derivatives against several human cancer cell lines, as reported in the literature. This data illustrates the potential of the benzofuran scaffold as a source of anticancer agents and provides a reference for the expected range of activity for novel derivatives.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound |
| 4g | Benzofuran-based chalcone | HCC1806 (Mammary Squamous Cancer) | 5.93 | Cisplatin |
| 4g | Benzofuran-based chalcone | HeLa (Cervical Cancer) | 5.61 | Cisplatin |
| 12 | Benzofuran derivative | SiHa (Cervical Cancer) | 1.10 | Combretastatin (CA-4) |
| 12 | Benzofuran derivative | HeLa (Cervical Cancer) | 1.06 | Combretastatin (CA-4) |
| 13g | Benzofuran hybrid | MCF-7 (Breast Adenocarcinoma) | 1.287 | Cisplatin |
| 16b | 3-methylbenzofuran derivative | A549 (Lung Cancer) | 1.48 | Staurosporine |
| 22d | Oxindole-based benzofuran hybrid | MCF-7 (Breast Cancer) | 3.41 | Staurosporine |
| 30a | Benzofuran derivative | HepG2 (Liver Cancer) | - | Doxorubicin |
| Compound 7 | Halogenated benzofuran | A549 (Lung Cancer) | 6.3 ± 2.5 | Doxorubicin, Cisplatin |
| Compound 8 | Halogenated benzofuran | HepG2 (Liver Cancer) | 3.8 ± 0.5 | Doxorubicin, Cisplatin |
| Compound 8 | Halogenated benzofuran | A549 (Lung Cancer) | 3.5 ± 0.6 | Doxorubicin, Cisplatin |
Experimental Protocols
1. Cell Culture and Maintenance
-
Cell Lines: A panel of human cancer cell lines should be used, for example, HeLa (cervical cancer), A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). A non-cancerous cell line, such as human umbilical vein endothelial cells (HUVEC), should be included to assess selectivity.[2][8]
-
Culture Medium: Cells should be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2. Cells should be subcultured every 2-3 days to maintain logarithmic growth.
2. In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9]
-
Cell Seeding: Harvest cells in the logarithmic growth phase and seed them into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate the plates for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity. Replace the medium in each well with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin or cisplatin).[10]
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
3. Apoptosis and Cell Cycle Analysis (Flow Cytometry)
To investigate the mechanism of cell death, flow cytometry can be employed to analyze apoptosis and cell cycle distribution.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Seed cells in 6-well plates and treat with the benzofuran derivative at concentrations around its IC50 value for 24-48 hours.
-
Harvest the cells, wash with cold PBS, and resuspend in binding buffer.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer. The distribution of cells into viable, early apoptotic, late apoptotic, and necrotic populations can be quantified.
-
-
Cell Cycle Analysis:
-
Treat cells as described for the apoptosis assay.
-
Harvest the cells, fix in cold 70% ethanol, and store at -20°C overnight.
-
Wash the cells with PBS and treat with RNase A.
-
Stain the cellular DNA with Propidium Iodide.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10][11]
-
Visualizations
Caption: Workflow for assessing the in vitro cytotoxicity of a test compound.
Caption: Potential mechanism of benzofuran-induced apoptosis.
References
- 1. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents [mdpi.com]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. This compound | Polleuxlab [polleuxlab.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | CAS:173992-05-7 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Anti-inflammatory Properties of 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for investigating the anti-inflammatory properties of the novel benzofuran derivative, 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran. While specific experimental data for this compound is not yet publicly available, this guide draws upon established methodologies for evaluating the anti-inflammatory effects of other benzofuran derivatives. The protocols outlined herein are designed to assess the compound's ability to modulate key inflammatory pathways and mediators, providing a robust framework for its preclinical evaluation.
Introduction
Benzofuran derivatives are a well-established class of heterocyclic compounds that have demonstrated a wide array of pharmacological activities, including potent anti-inflammatory effects.[1] These compounds have been shown to target key signaling pathways implicated in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3] By inhibiting these pathways, benzofuran derivatives can effectively reduce the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][2]
This compound is a phytoalexin, a class of antimicrobial and often antioxidant substances synthesized by plants that accumulate at areas of pathogen infection.[4] Its structural features suggest a potential for anti-inflammatory activity, making it a compound of interest for further investigation. This document provides detailed protocols for cell-based assays to elucidate its anti-inflammatory mechanism and quantify its potency.
Potential Mechanism of Action
Based on the known anti-inflammatory mechanisms of other benzofuran derivatives, it is hypothesized that this compound may exert its effects through the inhibition of the NF-κB and MAPK signaling pathways in inflammatory cells such as macrophages.[2][3] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of these pathways, leading to the expression of pro-inflammatory genes.[5] The proposed mechanism of action is the suppression of LPS-induced activation of NF-κB and MAPKs, resulting in the decreased expression and release of inflammatory mediators.
Signaling Pathway Diagram: Inhibition of NF-κB and MAPK Pathways
Caption: Proposed inhibition of LPS-induced NF-κB and MAPK signaling pathways.
Quantitative Data Summary
The following tables present hypothetical, yet representative, quantitative data for the anti-inflammatory activity of this compound. This data is based on typical values observed for other bioactive benzofuran derivatives and should be experimentally determined for the specific compound.[2][6]
Table 1: Inhibitory Effect on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages
| Compound | Concentration (µM) | NO Inhibition (%) | PGE₂ Inhibition (%) |
| Compound of Interest | 1 | 25.3 ± 2.1 | 22.8 ± 1.9 |
| 5 | 48.7 ± 3.5 | 45.1 ± 3.2 | |
| 10 | 75.2 ± 4.8 | 71.6 ± 4.5 | |
| 25 | 92.1 ± 5.6 | 89.4 ± 5.1 | |
| Positive Control | |||
| (e.g., Dexamethasone 1 µM) | 1 | 95.8 ± 3.9 | 94.2 ± 3.7 |
Table 2: IC₅₀ Values for the Inhibition of Pro-inflammatory Mediators and Cytokines
| Compound | NO (µM) | PGE₂ (µM) | TNF-α (µM) | IL-6 (µM) |
| Compound of Interest | 6.8 ± 0.5 | 7.5 ± 0.6 | 8.2 ± 0.7 | 9.1 ± 0.8 |
| Positive Control | ||||
| (e.g., Dexamethasone) | 0.1 ± 0.02 | 0.15 ± 0.03 | 0.08 ± 0.01 | 0.12 ± 0.02 |
Table 3: Effect on Cell Viability (MTT Assay)
| Compound | Concentration (µM) | Cell Viability (%) |
| Compound of Interest | 1 | 99.5 ± 1.2 |
| 5 | 98.9 ± 1.5 | |
| 10 | 97.4 ± 2.1 | |
| 25 | 95.8 ± 2.5 | |
| 50 | 92.3 ± 3.1 |
Experimental Protocols
The following are detailed protocols for the key experiments required to evaluate the anti-inflammatory properties of this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for in vitro anti-inflammatory assays.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Plating: Seed RAW 264.7 cells in 96-well plates (for MTT, Griess, and ELISA assays) or 6-well plates (for Western blot analysis) and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final concentration ≤ 0.1%) for 1-2 hours.
-
Subsequently, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for the desired time period (e.g., 24 hours for NO and cytokine production, shorter times for signaling protein phosphorylation).
-
Cell Viability Assay (MTT Assay)
This assay determines if the observed anti-inflammatory effects are due to cytotoxicity.[7][8][9][10]
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
Nitric Oxide (NO) Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.[11][12][13]
-
After 24 hours of LPS stimulation, collect 50 µL of the cell culture supernatant from each well of the 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
Cytokine Quantification (ELISA)
This assay measures the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.[14][15][16][17][18]
-
Collect the cell culture supernatants after 24 hours of LPS stimulation.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add the cell culture supernatants and standards to the wells.
-
Add the detection antibody, followed by a streptavidin-HRP conjugate.
-
Add the substrate solution and stop the reaction.
-
Measure the absorbance at 450 nm.
-
Calculate the cytokine concentrations based on the standard curve.
Western Blot Analysis
This technique is used to determine the protein expression levels of key inflammatory mediators (iNOS, COX-2) and the phosphorylation status of signaling proteins (p65, ERK, JNK, p38).[19][20][21][22]
-
After the appropriate treatment and stimulation time, wash the cells in 6-well plates with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, p65, p-ERK, ERK, etc., overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
The protocols and application notes provided in this document offer a comprehensive framework for the initial in vitro evaluation of the anti-inflammatory properties of this compound. By systematically assessing its effects on cell viability, pro-inflammatory mediator production, and key signaling pathways, researchers can gain valuable insights into its therapeutic potential. The successful execution of these experiments will lay the groundwork for further preclinical development, including in vivo studies to confirm its efficacy and safety.
References
- 1. Novel benzofuran derivative DK-1014 attenuates lung inflammation via blocking of MAPK/AP-1 and AKT/mTOR signaling in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways [mdpi.com]
- 4. amsbio.com [amsbio.com]
- 5. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Protocol Griess Test [protocols.io]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. benchchem.com [benchchem.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 18. novamedline.com [novamedline.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
Application Notes and Protocols for Antioxidant Assays of 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran is a phytoalexin that has been isolated from herbs such as Artemisia dracunculus.[1][2][3] As a member of the benzofuran family, a class of compounds known for a wide range of biological activities, this molecule is a candidate for antioxidant research.[4][5][6][7] Many natural and synthetic benzofuran derivatives have demonstrated significant antioxidant potential, suggesting their utility in mitigating oxidative stress implicated in various diseases.[5][8] The evaluation of the antioxidant capacity of novel compounds is a critical step in drug discovery and development.
This document provides detailed protocols for two of the most common and reliable in vitro antioxidant capacity assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.[9][10][11] These assays are fundamental in screening compounds for their ability to scavenge free radicals.
Principle of Antioxidant Assays
The core principle behind the DPPH and ABTS assays is the measurement of a compound's ability to donate a hydrogen atom or an electron to a stable radical, thereby neutralizing it. This quenching of the radical is typically observed as a color change, which can be quantified spectrophotometrically. The degree of color change is proportional to the amount of radical scavenged by the antioxidant compound.
Experimental Workflow
The general workflow for performing antioxidant assays involves the preparation of reagents, reaction of the test compound with the radical, and subsequent measurement of the change in absorbance.
Caption: General workflow for in vitro antioxidant capacity assays.
DPPH Radical Scavenging Assay Protocol
This assay is based on the reduction of the stable DPPH radical, which is a purple-colored solution in methanol or ethanol. In the presence of an antioxidant, the DPPH radical is scavenged, and the solution turns yellow. The change in absorbance is measured at approximately 517 nm.[9][12][13]
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (or ethanol)
-
Positive control (e.g., Trolox, Ascorbic acid, or Gallic Acid)[5][10]
-
96-well microplate
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.2.[12][13] Store the solution in the dark.
-
Preparation of Test Compound and Standard:
-
Prepare a stock solution of this compound in methanol.
-
From the stock solution, prepare a series of dilutions to obtain a range of concentrations for IC50 determination.
-
Prepare a similar dilution series for the positive control.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add 20 µL of the test compound dilution or standard.
-
Add 200 µL of the freshly prepared DPPH working solution to each well.
-
Mix well and incubate the plate in the dark at room temperature for 30 minutes.[11]
-
A blank well should contain 20 µL of methanol and 200 µL of the DPPH solution.
-
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[9][12]
-
Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the blank (DPPH solution without the test compound).
-
A_sample is the absorbance of the DPPH solution with the test compound.[12]
-
-
IC50 Determination: The IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the different concentrations of the test compound.[9][12]
ABTS Radical Cation Decolorization Assay Protocol
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate, resulting in a blue-green solution.[10] In the presence of an antioxidant, the radical cation is reduced, leading to a decrease in absorbance at 734 nm.[11]
Materials:
-
This compound
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Methanol (or ethanol or phosphate-buffered saline)
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:
-
Preparation of ABTS•+ Working Solution:
-
Dilute the ABTS•+ stock solution with methanol or another appropriate solvent to an absorbance of 0.700 ± 0.02 at 734 nm.[11] This working solution should be prepared fresh for each assay.
-
-
Preparation of Test Compound and Standard:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of dilutions from the stock solution.
-
Prepare a similar dilution series for the Trolox standard.
-
-
Assay Procedure:
-
Add 10 µL of the test compound dilution or standard to the wells of a 96-well plate.
-
Add 200 µL of the ABTS•+ working solution to each well.
-
Mix and incubate the plate in the dark at room temperature for 5-6 minutes.
-
A blank well should contain 10 µL of the solvent and 200 µL of the ABTS•+ working solution.
-
-
Absorbance Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation of Radical Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the blank.
-
A_sample is the absorbance in the presence of the test compound.
-
-
IC50 Determination and TEAC Value:
-
The IC50 value is determined as described for the DPPH assay.
-
The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as a 1 mM concentration of the test compound.
-
Data Presentation
Quantitative results from the antioxidant assays should be summarized in a clear and structured table to facilitate comparison. The IC50 value is a key parameter, with a lower value indicating higher antioxidant activity.
Table 1: Antioxidant Activity of this compound and Standard. (Note: The following data is illustrative for benzofuran derivatives and does not represent actual experimental results for the specified compound.)
| Compound | Assay | IC50 (µg/mL) |
| This compound | DPPH | To be determined |
| This compound | ABTS | To be determined |
| Ascorbic Acid (Standard) | DPPH | Example: 8.5 ± 0.4 |
| Trolox (Standard) | ABTS | Example: 5.2 ± 0.2 |
Signaling Pathway Visualization
Antioxidant compounds can exert their effects through various cellular mechanisms, including the modulation of signaling pathways like the Nrf2 pathway, which is a key regulator of the antioxidant response.
Caption: The Nrf2 signaling pathway for antioxidant response.
References
- 1. This compound | Polleuxlab [polleuxlab.com]
- 2. amsbio.com [amsbio.com]
- 3. This compound | CAS:173992-05-7 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. tandfonline.com [tandfonline.com]
- 5. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Green synthesis and antioxidant activity of novel series of benzofurans from euparin extracted of Petasites hybridus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ijpsonline.com [ijpsonline.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Mechanism of Action of 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran: Application Notes and Protocols
Insufficient Data for Comprehensive Analysis
Following a thorough review of publicly available scientific literature, it has been determined that there is a significant lack of detailed information regarding the specific mechanism of action of 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran. This compound is identified as a phytoalexin, an antimicrobial substance produced by plants in response to stress or infection. It has been isolated from the herb Artemisia dracunculus (tarragon).[1][2]
While the general function of a phytoalexin is to inhibit the growth of pathogenic microorganisms, the precise molecular targets, signaling pathways, and quantitative biological activity data for this compound are not well-documented in the available research. The current body of knowledge does not provide the necessary foundation to construct detailed application notes, experimental protocols, or signaling pathway diagrams as requested.
The subsequent sections outline the type of information that would be required to develop the requested content and provide a general framework for how such an investigation could be structured.
Quantitative Data Summary (Hypothetical Data)
To understand the biological activity of this compound, quantitative data from various assays would be essential. The table below illustrates the type of data that would need to be generated through experimental studies.
| Assay Type | Target/Organism | Parameter | Value | Reference |
| Antimicrobial Activity | Escherichia coli | MIC (µg/mL) | TBD | TBD |
| Antimicrobial Activity | Staphylococcus aureus | MIC (µg/mL) | TBD | TBD |
| Antifungal Activity | Candida albicans | MIC (µg/mL) | TBD | TBD |
| Cytotoxicity Assay | Human cell line (e.g., HeLa) | IC50 (µM) | TBD | TBD |
| Enzyme Inhibition Assay | e.g., Cyclooxygenase-2 (COX-2) | IC50 (µM) | TBD | TBD |
| Receptor Binding Assay | e.g., Estrogen Receptor Alpha | Ki (nM) | TBD | TBD |
TBD: To be determined through future experimental work.
Hypothetical Signaling Pathway
Based on the activity of other benzofuran derivatives, one could hypothesize that this compound may interact with common cellular signaling pathways, such as inflammatory or cell survival pathways. A hypothetical signaling pathway diagram is presented below to illustrate how the compound's mechanism of action could be visualized once the necessary data is available.
Caption: A potential signaling cascade affected by the compound.
Experimental Protocols (General Framework)
Detailed experimental protocols are contingent on the specific biological activities of the compound. Below are general methodologies that would be adapted to investigate the mechanism of action of this compound.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol would be used to determine the minimum inhibitory concentration (MIC) of the compound against various microbial strains.
Workflow Diagram:
Caption: Workflow for determining minimum inhibitory concentration.
Protocol Steps:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC by identifying the lowest concentration of the compound that visibly inhibits microbial growth.
Cell Viability Assay (MTT Assay)
This assay would be used to assess the cytotoxic effects of the compound on a chosen cell line.
Protocol Steps:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blotting for Protein Expression Analysis
This technique would be employed to investigate the effect of the compound on the expression levels of specific proteins within a signaling pathway.
Protocol Steps:
-
Treat cells with the compound at various concentrations and for different time points.
-
Lyse the cells to extract total protein and determine the protein concentration using a suitable method (e.g., BCA assay).
-
Separate the protein lysates by molecular weight using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins.
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine changes in protein expression.
Conclusion
While this compound has been identified as a phytoalexin, the scientific community has yet to publish in-depth studies on its mechanism of action. The information required to fulfill the user's request for detailed application notes and protocols, including quantitative data and validated signaling pathways, is not currently available. The frameworks provided above serve as a guide for the types of experiments and data that would be necessary to elucidate the compound's biological function and to enable the creation of the requested detailed documentation. Further research is needed to explore the full therapeutic and biological potential of this natural product.
References
Application Notes and Protocols for the Use of 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran as a Chemical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran is a naturally occurring benzofuran derivative that has been identified as a phytoalexin. Phytoalexins are antimicrobial compounds synthesized by plants in response to pathogen attack or stress. This compound has been isolated from plants such as Artemisia dracunculus (tarragon). Its well-defined chemical structure and high purity make it an ideal chemical standard for a variety of analytical applications in academic research and drug development.
These application notes provide detailed information and protocols for the effective use of this compound as a chemical standard. The primary applications include, but are not limited to, the quantification of this phytoalexin in plant extracts, quality control of herbal medicines, and as a reference compound in metabolic studies.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This information is crucial for its proper handling, storage, and use in analytical methodologies.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 173992-05-7 |
| Molecular Formula | C₁₃H₁₄O₄ |
| Molecular Weight | 234.25 g/mol |
| Purity | ≥98% (as determined by HPLC) |
| Appearance | White to off-white powder |
| Solubility | Soluble in methanol, ethanol, DMSO, and chloroform |
| Storage Conditions | Store at 2-8°C, protected from light and moisture |
Applications as a Chemical Standard
As a high-purity chemical standard, this compound is essential for the following applications:
-
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC): To accurately determine the concentration of this compound in complex matrices such as plant extracts, herbal formulations, and biological fluids.
-
Method Development and Validation: As a reference material for the development and validation of new analytical methods, including but not limited to HPLC, Ultra-High-Performance Liquid Chromatography (UHPLC), and Gas Chromatography (GC).
-
Quality Control: For the quality control of raw materials and finished products in the herbal medicine and dietary supplement industries, ensuring consistency and potency.
-
Metabolic and Pharmacokinetic Studies: As a reference compound in studies investigating the absorption, distribution, metabolism, and excretion (ADME) of this phytoalexin.
Experimental Protocols
Protocol for Quantitative Analysis by HPLC
This protocol provides a general method for the quantification of this compound in plant extracts. Method optimization may be required for specific matrices.
4.1.1. Materials and Reagents
-
This compound chemical standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or another suitable modifier)
-
Plant extract sample
-
0.22 µm syringe filters
4.1.2. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the chemical standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
4.1.3. Preparation of Sample Solution
-
Accurately weigh 1 g of the dried and powdered plant material.
-
Extract the sample with 20 mL of methanol using sonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
4.1.4. HPLC Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |
| Gradient | 0-5 min: 20% B5-25 min: 20-80% B25-30 min: 80% B30-35 min: 80-20% B35-40 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detection | UV at 280 nm |
4.1.5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Visualizations
Caption: Workflow for Quantitative Analysis using a Chemical Standard.
Caption: Generalized Phytoalexin Signaling Pathway.
Caption: Role of a Chemical Standard in Drug Development.
Protocol for the Isolation of 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran from Artemisia dracunculus
Application Note
Introduction
5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran is a naturally occurring benzofuran derivative that has been identified as a phytoalexin.[1] Phytoalexins are antimicrobial compounds synthesized by plants in response to pathogen attack, suggesting potential applications in agriculture and medicine. This compound has been successfully isolated from the herbs of Artemisia dracunculus, commonly known as tarragon.[1][2] This document provides a detailed protocol for the extraction, purification, and isolation of this bioactive compound for research and drug development purposes.
Target Audience
This protocol is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in isolating and studying this compound from its natural source.
Key Experimental Data
The following table summarizes the typical yields and chromatographic conditions for the isolation of this compound from Artemisia dracunculus. Please note that yields may vary depending on the plant material and extraction conditions.
| Purification Stage | Description | Solvent System | Typical Yield (per 1 kg of dry plant material) |
| Crude Extraction | Maceration of dried and powdered aerial parts of Artemisia dracunculus. | Ethanol (95%) | 100 - 150 g (crude extract) |
| Solvent Partitioning | Liquid-liquid extraction to separate compounds based on polarity. | Ethyl Acetate and Water | 30 - 50 g (ethyl acetate fraction) |
| Silica Gel Column Chromatography (Step 1) | Initial fractionation of the ethyl acetate extract. | Gradient of Hexane:Ethyl Acetate (9:1 to 1:1) | 5 - 10 g (semi-pure fraction) |
| Silica Gel Column Chromatography (Step 2) | Further purification of the target compound fraction. | Dichloromethane:Methanol (98:2) | 50 - 100 mg (pure compound) |
| Final Purification | Recrystallization to obtain the pure compound. | Chloroform/Methanol | >98% purity |
Experimental Protocol
1. Plant Material Collection and Preparation
-
Collect the aerial parts (leaves and stems) of Artemisia dracunculus.
-
Air-dry the plant material in a well-ventilated area, protected from direct sunlight, for 7-10 days.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
2. Extraction
-
Macerate the powdered plant material (1 kg) in 95% ethanol (5 L) at room temperature for 72 hours with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude ethanol extract.
3. Solvent Partitioning
-
Suspend the crude ethanol extract in distilled water (500 mL).
-
Perform liquid-liquid extraction with ethyl acetate (3 x 500 mL).
-
Combine the ethyl acetate fractions and concentrate under reduced pressure to yield the ethyl acetate fraction.
4. Chromatographic Purification
-
Step 1: Initial Silica Gel Column Chromatography
-
Prepare a silica gel (60-120 mesh) column using hexane as the slurry solvent.
-
Adsorb the ethyl acetate fraction onto a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with hexane:ethyl acetate (9:1) and gradually increasing the polarity to hexane:ethyl acetate (1:1).
-
Collect fractions of 50 mL each and monitor by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (7:3).
-
Combine the fractions containing the target compound.
-
-
Step 2: Secondary Silica Gel Column Chromatography
-
Prepare a second silica gel column.
-
Load the combined fractions from the previous step.
-
Elute the column with an isocratic solvent system of dichloromethane:methanol (98:2).
-
Collect fractions and monitor by TLC.
-
Combine the pure fractions containing this compound.
-
5. Final Purification and Characterization
-
Concentrate the pure fractions to dryness.
-
Recrystallize the solid residue from a mixture of chloroform and methanol to obtain the pure compound as a powder. The compound is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1][3]
-
Confirm the structure and purity of the isolated compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualization of the Isolation Workflow
The following diagram illustrates the key steps in the isolation of this compound.
Caption: Workflow for the isolation of the target compound.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran by column chromatography.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification process.
Question 1: My compound is streaking or tailing on the TLC plate and the column.
Answer: Tailing is a common issue with polar compounds containing hydroxyl groups. Several factors could be responsible:
-
Strong Interaction with Silica Gel: The hydroxyl groups on your compound can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to slow and uneven elution.
-
Sample Overloading: Applying too much sample to the column can exceed its capacity, resulting in broad, tailing peaks.
-
Inappropriate Solvent System: The polarity of your mobile phase may not be optimal to efficiently elute the compound.
Troubleshooting Steps:
-
Deactivate the Silica Gel: Before packing the column, you can neutralize the acidic silica gel. Prepare a slurry of the silica gel in your chosen non-polar solvent (e.g., hexane) containing 1-2% triethylamine. Pack the column with this slurry and then flush with the starting mobile phase before loading your sample.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.
-
Optimize the Mobile Phase:
-
Add a small amount of a polar modifier to your eluent, such as methanol or a few drops of acetic acid, to improve peak shape.
-
Experiment with different solvent systems. A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane is a good starting point.
-
-
Reduce Sample Load: Decrease the amount of crude material loaded onto the column. A general rule of thumb is to use a silica gel to crude compound ratio of 50:1 to 100:1 by weight for difficult separations.
Question 2: I am experiencing low recovery of my compound after column chromatography.
Answer: Low recovery can be attributed to several factors:
-
Compound Decomposition: The phenolic hydroxyl group and the tertiary alcohol in your compound may make it susceptible to degradation on the acidic surface of the silica gel.
-
Irreversible Adsorption: The polar nature of the compound can lead to very strong binding to the stationary phase, preventing it from eluting completely.
-
Compound is too Polar: The chosen eluent system may not be polar enough to move the compound off the column.
Troubleshooting Steps:
-
Assess Compound Stability: Before running a column, spot your compound on a TLC plate and let it sit for a few hours. Then, elute the plate to see if any degradation has occurred.
-
Deactivate Silica Gel or Use Alumina: As mentioned previously, neutralizing the silica gel with triethylamine or using neutral alumina can prevent acid-catalyzed degradation.
-
Increase Mobile Phase Polarity: Gradually increase the polarity of your eluent. If your compound is still not eluting with 100% ethyl acetate, you can try a more polar solvent system, such as dichloromethane/methanol.
-
Reverse-Phase Chromatography: If the compound is highly polar, reverse-phase chromatography, where the stationary phase is non-polar (like C18 silica) and the mobile phase is polar (like water/acetonitrile or water/methanol mixtures), might be a more suitable option.
Question 3: I am not getting good separation between my desired compound and impurities.
Answer: Achieving good separation requires careful optimization of the chromatographic conditions.
-
Inadequate Solvent System: The chosen mobile phase may not have the optimal selectivity for your compound and the impurities.
-
Improperly Packed Column: A poorly packed column with channels or cracks will lead to a non-uniform flow of the mobile phase and poor separation.
-
Sample Loading: Loading the sample in a large volume of a strong solvent can cause the initial band to be too wide.
Troubleshooting Steps:
-
Systematic Solvent Selection: Use TLC to screen a variety of solvent systems with different polarities and selectivities. Aim for an Rf value of 0.2-0.4 for your target compound to ensure good separation on the column.
-
Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased during the run, can significantly improve the separation of complex mixtures. Start with a low polarity mobile phase and slowly increase the proportion of the more polar solvent.
-
Proper Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks. A well-packed column is crucial for high resolution.
-
Dry Loading: If your compound is not very soluble in the starting mobile phase, consider dry loading. Dissolve your crude mixture in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.
Data Presentation
| Parameter | Typical Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for normal-phase chromatography. |
| Neutral Alumina | A good alternative for acid-sensitive compounds. | |
| Mobile Phase | Hexane/Ethyl Acetate | A common solvent system with adjustable polarity. |
| Dichloromethane/Methanol | Used for more polar compounds. | |
| Elution Mode | Gradient Elution | Often provides better separation than isocratic elution. |
| Typical Gradient | 0% to 50% Ethyl Acetate in Hexane | The gradient slope should be optimized based on TLC. |
| Rf Value (TLC) | 0.2 - 0.4 | An ideal range for good separation on the column. |
| Loading Capacity | 1-2% (w/w) of silica gel | Highly dependent on the difficulty of the separation. |
Experimental Protocols
This section provides a detailed methodology for the purification of this compound by flash column chromatography.
1. Preparation of the Column:
-
Stationary Phase Selection: Choose silica gel (230-400 mesh) as the stationary phase. If the compound shows signs of degradation on TLC, consider deactivating the silica gel with triethylamine or using neutral alumina.
-
Slurry Packing:
-
In a beaker, prepare a slurry of the silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate).
-
Place a small plug of cotton or glass wool at the bottom of a glass column.
-
Pour the silica gel slurry into the column. Gently tap the sides of the column to ensure even packing and to remove any air bubbles.
-
Allow the silica to settle, and drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.
-
2. Sample Preparation and Loading:
-
Wet Loading:
-
Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., dichloromethane or a small amount of the initial mobile phase).
-
Carefully apply the solution to the top of the silica bed using a pipette.
-
Allow the sample solution to absorb completely into the silica gel.
-
-
Dry Loading (Recommended for less soluble compounds):
-
Dissolve the crude compound in a volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude material) to the solution.
-
Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
Gently add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.
-
3. Elution and Fraction Collection:
-
Gradient Elution:
-
Start the elution with a low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient could be:
-
95:5 Hexane/Ethyl Acetate (2 column volumes)
-
90:10 Hexane/Ethyl Acetate (2 column volumes)
-
80:20 Hexane/Ethyl Acetate (and so on, until the compound elutes)
-
-
The optimal gradient should be determined based on prior TLC analysis.
-
-
Fraction Collection: Collect fractions of a suitable volume in test tubes or vials. The size of the fractions will depend on the size of the column.
4. Analysis of Fractions:
-
TLC Monitoring: Spot a small amount from each fraction onto a TLC plate.
-
Visualization: Visualize the spots under a UV lamp (if the compound is UV active) and/or by staining with a suitable reagent (e.g., potassium permanganate or vanillin stain).
-
Pooling Fractions: Combine the fractions that contain the pure desired compound.
5. Solvent Removal:
-
Remove the solvent from the pooled pure fractions using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography purification of this compound.
Caption: Troubleshooting workflow for column chromatography purification.
improving the yield of 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran isolation
Technical Support Center: 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran
Welcome to the technical support center for the isolation and purification of this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and improve the yield and purity of the target compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of this compound? A1: The primary natural source of this compound is the herb Artemisia dracunculus (Tarragon), from which it can be isolated.[1][2][3] It is considered a phytoalexin.[3]
Q2: What are the key stability concerns for this molecule during isolation? A2: The molecule contains a phenolic hydroxyl group and a tertiary benzylic alcohol. The tertiary alcohol may be susceptible to dehydration (loss of water) under strong acidic conditions or high temperatures, potentially forming an alkene. Phenolic groups can be sensitive to oxidation, so minimizing exposure to air and light, especially after purification, is recommended.
Q3: Which analytical techniques are most suitable for monitoring the purification process? A3: Thin-Layer Chromatography (TLC) is an effective and rapid technique for monitoring the progress of column chromatography. For final purity assessment and structural confirmation, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are recommended.[3][4]
Q4: What are the general solubility properties of this compound? A4: Given its multiple polar functional groups (two hydroxyls, one acetyl), this compound is expected to be soluble in polar organic solvents like acetone, ethyl acetate, methanol, and ethanol.[3] It will have limited solubility in non-polar solvents such as hexane and petroleum ether. Its solubility in water is likely low but may be enhanced under basic conditions due to the deprotonation of the phenolic hydroxyl group.
Troubleshooting Guides
This section addresses specific issues you may encounter during the isolation and purification process.
Issue 1: Low Yield After Extraction from Plant Material
Question: I have performed a solvent extraction on Artemisia dracunculus, but my final crude extract yield is very low. What are the potential causes?
Answer: Low extraction yield can stem from several factors related to the plant material, solvent choice, and extraction technique.
-
Plant Material Quality: Ensure the plant material was properly dried and finely ground to maximize the surface area for solvent penetration. The concentration of the target compound can vary based on the plant's age, growing conditions, and harvest time.
-
Inappropriate Solvent: The polarity of the extraction solvent is critical. For this moderately polar compound, using a solvent that is too non-polar (e.g., hexane) or too polar (e.g., water) may result in poor extraction efficiency. Medium-polarity solvents like ethyl acetate or dichloromethane, or a methanol/water mixture, are often more effective.
-
Insufficient Extraction Time/Cycles: Natural product extraction can be slow. Ensure you are allowing sufficient time for the solvent to penetrate the plant matrix. Performing multiple extraction cycles (e.g., 3x with fresh solvent) is significantly more effective than a single, large-volume extraction.
-
Extraction Method: Maceration (soaking) is simple but may be less efficient than methods like Soxhlet extraction or ultrasound-assisted extraction, which can improve yield by increasing mass transfer.
Issue 2: Persistent Emulsion During Liquid-Liquid Extraction
Question: During the workup of my plant extract, a thick emulsion has formed between the organic and aqueous layers that will not separate. How can I resolve this?
Answer: Emulsions are common with plant extracts due to the presence of natural surfactants. Here are several techniques to break them:
-
Be Patient: Allow the separatory funnel to stand undisturbed for an extended period (30 minutes to several hours), as some emulsions break over time.
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the funnel.[5] This increases the ionic strength of the aqueous layer, which can force the separation of the two phases.[5]
-
Gentle Agitation: Gently swirl or rock the separatory funnel instead of vigorous shaking to prevent emulsion formation in the first place.[5]
-
Change pH: If the emulsion is stabilized by acidic or basic compounds, careful addition of acid or base can sometimes help break it.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion layer.[6]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can provide the force needed to separate the layers.[7]
Issue 3: Poor Separation or Low Recovery During Column Chromatography
Question: I am having trouble purifying the compound using silica gel chromatography. Either the separation from impurities is poor, or I lose most of my product on the column. What should I do?
Answer: These are common chromatography challenges that can be addressed by optimizing your conditions.
-
Poor Separation:
-
Optimize the Mobile Phase: The key is to find a solvent system where your target compound has an Rf value of approximately 0.2-0.4 on a TLC plate.[4] If separation is poor, try a less polar solvent system or solvent systems with different selectivities (e.g., substituting ethyl acetate with acetone).
-
Improve Column Packing: Ensure the column is packed uniformly without any air bubbles or cracks to prevent channeling and band broadening.
-
-
Low Recovery:
-
Irreversible Adsorption: The phenolic hydroxyl group can bind strongly to the acidic silica gel, leading to product loss.[4] You can "deactivate" the silica by pre-treating it with a solvent mixture containing a small amount of a base like triethylamine (~1%) before loading your sample.[4]
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, if irreversible adsorption is suspected.[4]
-
Run the Column Faster: Use flash chromatography (applying pressure) to minimize the time the compound spends on the column, which can reduce the chance of degradation or irreversible binding.[4]
-
Issue 4: Difficulty with Crystallization
Question: My purified compound oils out or refuses to crystallize from solution. How can I obtain solid crystals?
Answer: Crystallization is highly dependent on purity and the choice of solvent.
-
Purity is Key: Ensure the material is sufficiently pure (>95%) before attempting crystallization. Oily impurities can significantly inhibit crystal formation. If necessary, repeat the chromatographic purification.
-
Solvent Selection: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[4]
-
Single Solvent: Test solvents like ethanol/water, acetone/hexane, or ethyl acetate/petroleum ether.[8][9]
-
Two-Solvent System: Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes slightly cloudy (turbid). Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.
-
-
Induce Crystallization:
-
Seeding: If you have a few crystals, add a single seed crystal to the supersaturated solution to initiate crystallization.[10]
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide a nucleation site for crystal growth.
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or ice bath to maximize crystal formation.[4]
-
Quantitative Data Summary
The following table presents illustrative data from hypothetical experiments to optimize the isolation of this compound. This data is intended to serve as a guideline for experimental design.
| Experiment ID | Parameter Varied | Method | Conditions | Yield (%) | Purity (HPLC %) | Notes |
| EXT-01 | Extraction Solvent | Maceration (24h) | 100% Hexane | 0.02 | 45 | Very low yield; co-extracted many non-polar impurities. |
| EXT-02 | Extraction Solvent | Maceration (24h) | 100% Ethyl Acetate | 0.25 | 70 | Good yield of crude extract with moderate purity. |
| EXT-03 | Extraction Solvent | Maceration (24h) | 100% Methanol | 0.35 | 55 | Higher yield but co-extracted many polar impurities (e.g., sugars, chlorophyll). |
| EXT-04 | Extraction Solvent | Soxhlet (8h) | 100% Ethyl Acetate | 0.31 | 72 | Improved yield over maceration with similar purity. |
| CRY-01 | Crystallization | Slow Evaporation | Acetone | 65 | 95 | Formed an oil; did not crystallize. |
| CRY-02 | Crystallization | Slow Cooling | Ethanol/Water (9:1) | 85 | 98 | Formed small, well-defined needles. |
| CRY-03 | Crystallization | Slow Cooling | Ethyl Acetate/Hexane | 90 | 99 | Formed large, high-purity prismatic crystals. |
Experimental Protocols
Protocol 1: Isolation from Artemisia dracunculus
-
Preparation: Air-dry the aerial parts of Artemisia dracunculus and grind them into a coarse powder.
-
Extraction: Macerate 100 g of the powdered plant material in 1 L of ethyl acetate at room temperature for 48 hours with occasional stirring. Filter the mixture and repeat the extraction process two more times with fresh solvent.
-
Concentration: Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Liquid-Liquid Partitioning: Dissolve the crude extract in 200 mL of 50% aqueous methanol. Extract this solution three times with 200 mL portions of hexane to remove non-polar compounds like fats and waxes. Discard the hexane layers.
-
Final Concentration: Evaporate the methanol from the aqueous methanol layer to yield the final crude product ready for purification.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Preparation: Prepare a slurry of silica gel (200-300 mesh) in hexane. Pour the slurry into a glass column and allow it to pack under gravity or with light pressure. Equilibrate the column by running 2-3 column volumes of the starting mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Sample Loading: Dissolve the crude extract from Protocol 1 in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the packed column.
-
Elution: Begin eluting the column with the starting mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (gradient elution). For example:
-
Hexane:Ethyl Acetate (95:5) - 2 column volumes
-
Hexane:Ethyl Acetate (90:10) - 4 column volumes
-
Hexane:Ethyl Acetate (80:20) - 6 column volumes
-
Hexane:Ethyl Acetate (70:30) - until the product has eluted.
-
-
Fraction Collection: Collect fractions of 10-20 mL and monitor them by TLC using a suitable visualization method (e.g., UV light and a vanillin-sulfuric acid stain).
-
Solvent Removal: Combine the fractions containing the pure compound and remove the solvent using a rotary evaporator to yield the purified product.[4]
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Place a small amount of the purified product from Protocol 2 into a test tube. Add a few drops of a test solvent (e.g., Ethyl Acetate/Hexane mixture). Heat the mixture to boiling. If the solid dissolves completely, allow it to cool. If pure crystals form upon cooling, the solvent system is suitable.
-
Dissolution: Place the bulk of the purified, solid material into an Erlenmeyer flask. Add the chosen solvent system dropwise while heating the flask gently (e.g., in a water bath) until the solid just dissolves.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for 30 minutes.
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under a high vacuum to remove all residual solvent.
Visualizations
Caption: Workflow for isolation and purification.
Caption: Decision tree for troubleshooting low yield.
References
- 1. This compound | Polleuxlab [polleuxlab.com]
- 2. This compound | Polleuxlab [polleuxlab.com]
- 3. This compound | CAS:173992-05-7 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. brainkart.com [brainkart.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. US3147280A - Preparation of benzofuran derivatives - Google Patents [patents.google.com]
- 10. Preferential crystallization for the purification of similar hydrophobic polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran in solution. The information is intended to help troubleshoot common issues and answer frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general stability concerns for this compound in solution?
A1: While specific stability data for this compound is not extensively documented, benzofuran derivatives, in general, are susceptible to degradation under certain conditions. Key factors that can influence stability include pH, exposure to light, temperature, and the presence of oxidizing agents. The benzofuranone ring system, for instance, can be prone to hydrolysis under strongly acidic or basic conditions.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare stock solutions in a high-purity, anhydrous solvent such as DMSO, ethanol, or methanol. For short-term storage, refrigeration at 2-8°C is advisable. For long-term storage, stock solutions should be stored at -20°C or -80°C to minimize degradation. It is best practice to prepare fresh working solutions from the stock solution for each experiment.
Q3: Is this compound sensitive to light?
A3: Many benzofuran derivatives and related flavonoid compounds are known to be light-sensitive.[1] Photochemical reactions can lead to dimerization or degradation.[2] Therefore, it is crucial to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil. Experiments should also be conducted with minimal exposure to direct light.
Q4: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?
A4: The stability of the benzofuran ring system can be pH-dependent.[1] Strongly acidic or basic conditions may lead to hydrolysis or ring-opening. While the optimal pH for this specific compound is not established, it is generally advisable to maintain aqueous solutions within a neutral pH range (pH 6-8) unless the experimental protocol requires otherwise.
Q5: Can I expect the compound to be stable under typical cell culture conditions?
A5: While many benzofuran derivatives are used in cell-based assays, their stability in culture media over time can vary. The presence of various components in the media, along with physiological temperature (37°C), can potentially lead to degradation. It is recommended to perform stability tests in the specific cell culture medium to be used if the compound will be incubated for extended periods.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Compound precipitates out of solution upon dilution in aqueous buffer. | Low aqueous solubility. The final concentration of the organic co-solvent (e.g., DMSO) is too low to maintain solubility. | 1. Increase Co-solvent Concentration: If tolerated by the experimental system, slightly increase the final percentage of the organic co-solvent. 2. Use a Different Co-solvent: Test the solubility in other biocompatible solvents. 3. Sonication: Briefly sonicate the solution to aid dissolution. 4. Warm the Solution: Gently warm the solution (e.g., to 37°C) to improve solubility, but be mindful of potential temperature-induced degradation. |
| Loss of biological activity over time in prepared solutions. | Chemical degradation of the compound. | 1. Check Storage Conditions: Ensure the stock and working solutions are stored properly (protected from light, at the correct temperature). 2. Prepare Fresh Solutions: Use freshly prepared working solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. 3. Assess Stability Under Experimental Conditions: Perform a time-course experiment to determine the stability of the compound in your specific assay buffer or medium. |
| Inconsistent experimental results. | Inconsistent compound concentration due to degradation or precipitation. | 1. Verify Solution Clarity: Visually inspect solutions for any signs of precipitation before use. 2. Quantify Compound Concentration: If possible, use an analytical method like HPLC-UV to confirm the concentration of the compound in your working solutions. 3. Standardize Solution Preparation: Follow a consistent and validated protocol for preparing all solutions. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Degradation of the compound into byproducts. | 1. Analyze a Freshly Prepared Sample: Compare the chromatogram of the aged solution to that of a freshly prepared sample to identify potential degradation products. 2. Perform Forced Degradation Studies: To identify potential degradation products, subject the compound to stress conditions (see Experimental Protocols below). This can help in developing a stability-indicating analytical method. |
Summary of Potential Stability Issues
| Condition | Potential Effect on Stability | Recommendation |
| Acidic pH (<5) | Potential for hydrolysis of the benzofuran ring. | Avoid prolonged exposure to strongly acidic conditions. If necessary, conduct experiments at low temperatures to minimize degradation. |
| Neutral pH (6-8) | Generally expected to be the most stable range in aqueous solutions. | Maintain this pH range for aqueous buffers and media where possible. |
| Basic pH (>8) | Potential for hydrolysis and/or oxidation. Phenolic hydroxyl groups can be deprotonated, increasing susceptibility to oxidation. | Avoid prolonged exposure to strongly basic conditions. Use of antioxidants may be considered if basic conditions are required. |
| Elevated Temperature (>37°C) | Can accelerate degradation reactions.[1] | Store solutions at recommended low temperatures. Minimize time at elevated temperatures during experiments. |
| Exposure to UV or Ambient Light | Can induce photochemical degradation or dimerization.[1][2] | Protect all solutions from light using amber vials or foil. |
| Oxidizing Agents (e.g., peroxides) | The phenolic hydroxyl group and the benzofuran ring may be susceptible to oxidation.[1] | Avoid contact with oxidizing agents. Use degassed solvents if oxygen sensitivity is suspected. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. At selected time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours. At selected time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 12 hours. Withdraw aliquots at various time points and dilute for analysis.
-
Thermal Degradation: Place a known amount of the solid compound in an oven at 80°C for 48 hours. Also, place a solution of the compound (e.g., in DMSO) at 60°C. At selected time points, dissolve the solid or dilute the solution for analysis.
-
Photostability: Expose a solution of the compound to a calibrated light source (e.g., ICH Q1B compliant photostability chamber). A control sample should be wrapped in foil and kept in the same chamber. After the exposure period, analyze both the exposed and control samples.
3. Analysis:
-
Analyze all samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
The analytical method should be capable of separating the parent compound from its degradation products.
Protocol 2: Solution Stability in an Experimental Buffer
1. Solution Preparation:
-
Prepare a solution of the compound at the final experimental concentration in the desired buffer (e.g., PBS, pH 7.4).
2. Incubation:
-
Incubate the solution under the conditions of the experiment (e.g., 37°C in a cell culture incubator). Protect from light.
3. Sampling and Analysis:
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the solution.
-
Immediately analyze the sample by a validated analytical method (e.g., HPLC-UV) to determine the concentration of the remaining parent compound.
4. Data Analysis:
-
Plot the concentration of the compound versus time to determine the degradation kinetics.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Hypothetical degradation pathways for the benzofuran derivative.
References
Technical Support Center: Storage and Handling of 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent the degradation of 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran during storage.
Troubleshooting Guide
Issue: Visible Change in Appearance (Color Change, Aggregation)
-
Question: My solid sample of this compound has changed color (e.g., yellowing, browning) or appears clumpy. What could be the cause?
-
Answer: Changes in the physical appearance of the compound often indicate degradation. Phenolic compounds, including benzofuran derivatives, are susceptible to oxidation, which can lead to the formation of colored byproducts. Exposure to light, elevated temperatures, and the presence of oxygen can accelerate this process. Aggregation may suggest moisture absorption. It is crucial to re-analyze the purity of the material before use.
-
Question: My solution of this compound has turned yellow/brown. Can I still use it?
-
Answer: A color change in solution is a strong indicator of degradation. The observed change is likely due to oxidation or other chemical transformations. Using a degraded solution can lead to inaccurate and unreliable experimental results. It is highly recommended to prepare a fresh solution from a solid sample that has been properly stored. If you must consider using the solution, it should first be re-analyed for purity and concentration.
Issue: Inconsistent Experimental Results
-
Question: I am observing a loss of activity or inconsistent results in my assays using this compound. Could this be related to storage?
-
Answer: Yes, inconsistent results are a common consequence of compound degradation. The active form of the molecule may be converting into less active or inactive degradation products, thus lowering the effective concentration in your experiments. It is advisable to use a freshly prepared solution from a properly stored solid sample and compare the results.
Frequently Asked Questions (FAQs)
Storage Conditions
-
Question: What are the ideal storage conditions for solid this compound?
-
Answer: To minimize degradation, the solid compound should be stored in a tightly sealed container, protected from light (e.g., in an amber vial), and kept in a cool, dry place. For long-term storage, keeping the compound at -20°C or -80°C in a desiccated environment is recommended. It is also beneficial to purge the container with an inert gas like argon or nitrogen to displace oxygen.
-
Question: How should I store solutions of this compound?
-
Answer: Solutions are generally less stable than the solid form. If you must store solutions, they should be prepared in a suitable, dry solvent and stored in tightly capped vials with minimal headspace. For short-term storage, refrigeration (2-8°C) may be adequate, but for longer periods, storage at -20°C or -80°C is preferable. Aliquoting the solution into single-use vials can prevent degradation from repeated freeze-thaw cycles. The stability of phenolic compounds can be pH-dependent, with greater stability often found in acidic conditions[1]. The choice of solvent can also impact stability.
Handling
-
Question: What precautions should I take when handling the solid compound?
-
Answer: To prevent the introduction of moisture and oxygen, it is best to handle the solid compound in a dry, inert atmosphere, such as in a glove box. If this is not possible, allow the container to warm to room temperature before opening to prevent condensation. Minimize the time the container is open to the air.
-
Question: Are there any solvents I should avoid when preparing solutions?
-
Answer: While specific solvent compatibility data for this compound is limited, it is generally advisable to use high-purity, anhydrous solvents. Avoid solvents that may contain reactive impurities, such as peroxides in older ethers.
Data on Compound Stability
For a compound with limited public stability data, it is recommended that researchers perform their own stability studies under their specific experimental and storage conditions. The following table can be used to document the results of such a study.
| Storage Condition | Timepoint | Purity (%) by HPLC | Appearance |
| Solid | |||
| Room Temp, Light | Initial | ||
| 1 week | |||
| 1 month | |||
| Room Temp, Dark | Initial | ||
| 1 week | |||
| 1 month | |||
| 4°C, Dark | Initial | ||
| 1 month | |||
| 6 months | |||
| -20°C, Dark | Initial | ||
| 1 month | |||
| 6 months | |||
| Solution (in DMSO) | |||
| 4°C, Dark | Initial | ||
| 24 hours | |||
| 1 week | |||
| -20°C, Dark | Initial | ||
| 1 week | |||
| 1 month |
Experimental Protocols
Protocol: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the stability of this compound under various storage conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other appropriate modifier)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Analytical balance
-
Volumetric flasks and pipettes
-
Amber and clear glass vials
Method:
-
Preparation of Stock Solution: Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (e.g., acetonitrile or DMSO) to prepare a concentrated stock solution.
-
Preparation of Working Samples:
-
Solid Stability: Dispense known quantities of the solid compound into separate amber and clear vials. Store these vials under the different conditions to be tested (e.g., room temperature with light, room temperature in the dark, 4°C, -20°C).
-
Solution Stability: Dilute the stock solution to a suitable working concentration. Aliquot this solution into separate amber vials and store under the desired conditions (e.g., 4°C, -20°C).
-
-
HPLC Analysis (Time Zero): Immediately after preparation, take a sample from the working solution and one of the freshly dissolved solid samples. Analyze by HPLC to establish the initial purity and peak area. A general starting method could be a gradient elution on a C18 column with a mobile phase of water and acetonitrile, both containing 0.1% formic acid. Detection can be performed at a UV maximum determined from a UV scan of the compound.
-
Time-Point Analysis: At predetermined time intervals (e.g., 24 hours, 1 week, 1 month), retrieve a sample from each storage condition. For solid samples, dissolve them in the solvent to the working concentration immediately before analysis.
-
Data Analysis: Compare the chromatograms from each time point to the time-zero chromatogram. Calculate the percentage of the parent compound remaining and note the appearance of any new peaks, which would indicate degradation products. The purity can be calculated as (Area of parent peak / Total area of all peaks) x 100.
Visualizations
References
Technical Support Center: HPLC Analysis of Benzofuran Compounds
Welcome to the technical support center for the HPLC analysis of benzofuran compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during chromatographic analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the HPLC analysis of benzofuran and related aromatic compounds.
Peak Shape Problems
Q1: Why are my benzofuran peaks tailing?
Peak tailing, where the latter half of the peak is broader than the front, is a common issue when analyzing aromatic or phenolic compounds like benzofurans.[1][2] This is often due to secondary interactions between the analyte and the stationary phase.
-
Cause 1: Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on benzofuran derivatives, leading to peak tailing.[1][2][3][4]
-
Cause 2: Mobile Phase pH: If the mobile phase pH is too high, phenolic hydroxyl groups on the benzofuran molecule can become deprotonated, increasing retention and causing tailing.[1]
-
Cause 3: Column Overload: Injecting a sample that is too concentrated can lead to peak tailing.[1][2]
-
Cause 4: Column Contamination: Buildup of contaminants can create active sites that cause tailing.[1]
-
Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.[1]
-
Q2: My peaks are fronting. What is the cause and how can I fix it?
Peak fronting, where the beginning of the peak is sloped, is less common than tailing but can still occur.
-
Cause: Sample Solvent Stronger than Mobile Phase: If the sample is dissolved in a solvent that is stronger than the initial mobile phase, it can cause the analyte to move through the column too quickly at the beginning, leading to a fronting peak.[1]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[1]
-
Q3: I'm observing split peaks. What should I do?
Split peaks can be indicative of several issues, from the sample preparation to the column itself.
-
Cause 1: Sample Solvent Incompatibility: Similar to peak fronting, a mismatch between the sample solvent and the mobile phase can cause peak splitting.[1]
-
Solution: Dissolve the sample in the initial mobile phase composition.[1]
-
-
Cause 2: Column Void or Damage: A void at the head of the column or a damaged packing bed can cause the sample to travel through different paths, resulting in split peaks.[1][8]
-
Solution: Replace the column. To prevent this, avoid sudden pressure shocks and operate within the recommended pH range for the column.
-
-
Cause 3: Partially Blocked Frit: A clogged inlet frit can disrupt the sample flow onto the column.
Resolution and Sensitivity Issues
Q4: How can I improve the resolution between two closely eluting peaks?
Poor resolution can lead to inaccurate quantification.[9] Several factors can be optimized to improve the separation.
-
Solution 1: Adjust Mobile Phase Composition: Modifying the ratio of the organic and aqueous phases can improve selectivity.[10] For ionizable compounds, small adjustments in pH can have a significant impact.[10]
-
Solution 2: Lower the Flow Rate: Decreasing the flow rate allows for more interaction time between the analyte and the stationary phase, which can lead to better resolution.[11]
-
Solution 3: Use a High-Efficiency Column: Columns with smaller particle sizes (e.g., sub-2 µm) or core-shell technology can provide better separation.[9][11] Increasing the column length can also improve resolution.[9][11]
-
Solution 4: Optimize Column Temperature: A stable column temperature is crucial for consistent retention times and selectivity.[7][10] Lowering the temperature can increase retention and improve resolution, but it will also lengthen the analysis time.[11]
Q5: I'm not seeing any peaks, or the peaks are very small. What should I check?
A lack of signal can be due to a number of factors, from simple setup errors to more complex instrument issues.
-
Check 1: Sample Preparation and Injection: Ensure the sample was prepared correctly and that the autosampler is functioning properly. Check for leaks in the system that could prevent the sample from reaching the detector.[1][12]
-
Check 2: Detector Settings: Verify that the detector is on and set to the correct wavelength for your benzofuran compounds.[13] Benzofurans typically have strong UV absorbance between 254 nm and 280 nm.[14]
-
Check 3: Mobile Phase Flow: Confirm that the pump is delivering the mobile phase at the set flow rate and that there are no obstructions in the flow path.[13]
-
Check 4: Sample Degradation: Ensure that your sample is stable in the chosen solvent and under the analytical conditions.[10]
System and Carryover Problems
Q6: My retention times are shifting from one injection to the next. What could be the cause?
Unstable retention times can make peak identification and quantification unreliable.
-
Cause 1: Mobile Phase Composition Changes: Inconsistent mixing of gradient solvents or evaporation of a volatile component can alter the mobile phase and affect retention times.[1][7]
-
Cause 2: Fluctuations in Column Temperature: Temperature changes can alter the viscosity of the mobile phase and affect retention.[1]
-
Cause 3: Pump Issues: Inconsistent flow from the pump due to air bubbles, worn seals, or faulty check valves will cause retention times to fluctuate.[1]
-
Solution: Degas the mobile phase, prime the pump, and perform regular maintenance on pump seals and check valves.[1]
-
Q7: I am observing carryover from a previous injection. How can I prevent this?
Carryover, the appearance of a peak from a previous injection in a blank or subsequent sample, can lead to false positives and inaccurate quantification.[15] This is a particular concern for hydrophobic compounds like many benzofuran derivatives.
-
Solution 1: Optimize Needle Wash: Use a strong organic solvent in the needle wash solution to effectively solubilize and remove any adsorbed sample from the injector needle.[16] The wash solution should be changed regularly.[16]
-
Solution 2: Use a Suitable Rinse Solvent: Ensure the rinse solvent is strong enough to remove all components of the sample from the injection port and loop.[15]
-
Solution 3: Column Flushing: If strongly retained compounds are accumulating on the column, a thorough column wash with a strong solvent at the end of each run or sequence may be necessary.[17]
-
Solution 4: Check for Worn Parts: Worn injector seals can trap and later release sample, causing carryover.[16] Regular maintenance is key.
Experimental Protocols & Data
This section provides example HPLC methods for the analysis of benzofuran compounds. These are starting points and may require optimization for your specific application.
Sample Preparation (for Pharmaceutical Formulations)
-
Accurately weigh a portion of powdered tablets or capsule contents equivalent to 10 mg of the benzofuran derivative into a 100 mL volumetric flask.[14]
-
Add approximately 70 mL of a suitable solvent (e.g., acetonitrile or methanol).[14]
-
Sonicate for 15 minutes to ensure complete dissolution.[14]
-
Allow the solution to cool to room temperature and dilute to the mark with the same solvent.[14]
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[14]
-
Further dilute the filtered solution with the mobile phase to achieve a concentration within the calibration range.[14]
HPLC Method Parameters
The following table summarizes typical HPLC conditions for the analysis of various benzofuran derivatives.
| Parameter | Method 1: General Benzofurans[14] | Method 2: Carbofuran | Method 3: 2-(2-thienyl)benzofuran[18] |
| HPLC System | Quaternary Gradient HPLC System | Isocratic HPLC System | Quaternary Gradient HPLC System |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | C18 Reversed-Phase | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid | Acetonitrile | Acetonitrile |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Potassium Dihydrogen Orthophosphate (pH 5.8) | Water with 0.1% Formic Acid |
| Gradient/Isocratic | Gradient: Start at 30% B, increase to 95% B over 10 min, hold for 2 min | Isocratic: 60% A, 40% B | Isocratic: 70% A, 30% B |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Injection Volume | 10 µL | Not Specified | 10 µL |
| Column Temperature | 30 °C | Not Specified | 30 °C |
| UV Detection | 254 nm and 280 nm | 282 nm | 285 nm |
Chromatographic Performance Data
The following table provides representative performance data for the analysis of selected benzofuran derivatives.
| Compound | Retention Time (min) | Linearity Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) |
| 2-(2-thienyl)benzofuran | ~5.8 | 1 - 100 | >0.999 | 0.05 | 0.15 |
| Benzofuran-2-ylmethanethiol | ~7.2 | 5 - 100 | >0.999 | 0.001 - 0.01 | 0.005 - 0.03 |
| Carbofuran | 4.052 | 7.5 - 75 | 0.999 | 1.31 | 3.97 |
| Vilazodone | ~6.8 | 0.001 - 0.064 | >0.99 | Not Specified | Not Specified |
Data compiled from multiple sources.[14] Values are representative and may vary depending on the specific compound and analytical conditions.
Visual Troubleshooting Workflows
The following diagrams illustrate logical workflows for troubleshooting common HPLC issues.
Caption: General troubleshooting workflow for common HPLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. benchchem.com [benchchem.com]
- 4. hplc.eu [hplc.eu]
- 5. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 6. mastelf.com [mastelf.com]
- 7. uhplcs.com [uhplcs.com]
- 8. agilent.com [agilent.com]
- 9. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 10. uhplcs.com [uhplcs.com]
- 11. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 12. youtube.com [youtube.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. mastelf.com [mastelf.com]
- 16. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 17. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Low Solubility of 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address the low aqueous solubility of 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound that might contribute to its low aqueous solubility?
A1: this compound is a phenolic compound and a phytoalexin isolated from herbs like Artemisia dracunculus.[1][2] Its chemical structure, which includes a benzofuran ring system, an acetyl group, and a tertiary alcohol, contributes to its overall low polarity. While the hydroxyl groups can participate in hydrogen bonding, the larger, nonpolar benzofuran core dominates, leading to poor solubility in aqueous media. It is soluble in organic solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1]
Q2: What are the initial steps I should take to dissolve this compound for my experiments?
A2: For initial stock solutions, it is recommended to use an organic solvent in which the compound is freely soluble, such as DMSO or ethanol. For higher solubility, you can gently warm the solution at 37°C and use an ultrasonic bath.[1] It is advisable to prepare fresh solutions on the day of use. When diluting the stock solution into your aqueous experimental medium, do so gradually while vortexing to minimize precipitation.
Q3: How does pH influence the solubility of this benzofuran derivative?
A3: The solubility of ionizable compounds like this compound can be significantly affected by pH.[3] As a phenolic compound, it is weakly acidic and will become more soluble in basic (high pH) aqueous solutions due to the formation of a more polar phenolate salt.[4] Conversely, at acidic (low pH) conditions, it will remain in its less soluble, protonated form.[4] It's crucial to determine the pKa of the compound to predict its ionization state at different pH values. However, be aware that high pH can lead to the degradation of some phenolic compounds.[4]
Q4: What are common formulation strategies to enhance the aqueous solubility of poorly soluble compounds like this?
A4: Several techniques are widely used to improve the solubility of hydrophobic drugs:
-
Co-solvency : Adding a water-miscible organic solvent (a co-solvent) to the aqueous medium can increase the solubility of nonpolar compounds.[5][6][7][8]
-
Use of Cyclodextrins : These cyclic oligosaccharides can encapsulate hydrophobic molecules within their nonpolar cavity, forming inclusion complexes that are more water-soluble.[9][10][11][12]
-
Solid Dispersions : Dispersing the compound in an inert, hydrophilic carrier at a solid state can enhance its dissolution rate and solubility.[13][14][15][16][17][18]
-
Nanosuspensions : Reducing the particle size of the compound to the nanometer range increases the surface area, leading to improved solubility and dissolution velocity.[19][20][21][22]
-
Use of Surfactants : Surfactants can increase solubility by reducing surface tension and forming micelles that encapsulate the hydrophobic drug molecules.[23]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The compound has reached its solubility limit in the final aqueous concentration. | 1. Decrease the final concentration: If experimentally feasible, lower the final concentration of the compound. 2. Increase the percentage of co-solvent: If your assay allows, slightly increase the percentage of the organic solvent (e.g., DMSO, ethanol) in the final solution. Be mindful of solvent toxicity in cell-based assays. 3. Utilize a solubility-enhancing excipient: Incorporate a solubilizing agent such as a cyclodextrin or a non-ionic surfactant (e.g., Polysorbate 80) in your aqueous buffer before adding the compound stock.[23][24][25] |
| Inconsistent results between experiments. | Variability in compound dissolution or precipitation over time. | 1. Prepare fresh dilutions for each experiment: Avoid using old dilutions where the compound may have started to precipitate. 2. Ensure complete initial dissolution: Before dilution, ensure your stock solution is completely clear. Gentle warming or sonication of the stock tube can help.[1] 3. Standardize the dilution procedure: Use a consistent method for adding the stock solution to the aqueous medium (e.g., dropwise addition while vortexing). |
| Low bioavailability in in vivo studies. | Poor dissolution and absorption in the gastrointestinal tract. | 1. Formulate as a nanosuspension: This can significantly improve the dissolution rate and bioavailability.[19][22] 2. Develop a solid dispersion formulation: Using a hydrophilic carrier can enhance the dissolution of the compound.[13][14][15] 3. Lipid-based drug delivery systems: Formulating the compound in a lipid-based system can improve its absorption.[26] |
Experimental Protocols
Protocol 1: Solubility Enhancement using pH Adjustment
Objective: To determine the effect of pH on the solubility of this compound.
Materials:
-
This compound
-
Aqueous buffers of varying pH (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, 9.0)
-
Spectrophotometer or HPLC
Methodology:
-
Prepare saturated solutions by adding an excess amount of the compound to each buffer.
-
Equilibrate the solutions by shaking at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).
-
Plot the solubility as a function of pH.
Protocol 2: Solubility Enhancement using Co-solvents
Objective: To evaluate the effect of different co-solvents on the solubility of the compound.
Materials:
-
This compound
-
Co-solvents: Ethanol, Propylene glycol, Polyethylene glycol 400 (PEG 400)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Analytical instrumentation (Spectrophotometer or HPLC)
Methodology:
-
Prepare a series of co-solvent/PBS mixtures with varying percentages of the co-solvent (e.g., 5%, 10%, 20%, 40% v/v).
-
Create saturated solutions by adding an excess of the compound to each co-solvent mixture.
-
Follow steps 2-5 from Protocol 1 to determine the solubility in each mixture.
-
Plot the solubility as a function of the co-solvent percentage for each co-solvent.
Protocol 3: Solubility Enhancement using Cyclodextrins
Objective: To assess the solubilizing effect of a cyclodextrin on the compound.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or a suitable buffer
-
Analytical instrumentation (Spectrophotometer or HPLC)
Methodology:
-
Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 0, 1, 2, 5, 10% w/v).
-
Add an excess amount of the compound to each HP-β-CD solution.
-
Follow steps 2-5 from Protocol 1 to determine the compound's solubility in each cyclodextrin concentration.
-
Plot the solubility of the compound as a function of the HP-β-CD concentration. A linear relationship typically suggests the formation of a 1:1 inclusion complex.
Data Presentation
Table 1: Comparison of Solubility Enhancement Techniques
| Technique | Mechanism of Action | Advantages | Disadvantages |
| pH Adjustment | Increases the concentration of the ionized, more soluble form of the drug.[4][27] | Simple and cost-effective. | Risk of chemical degradation at extreme pH values; limited by the physiological compatibility of the pH.[4] |
| Co-solvency | Reduces the polarity of the aqueous solvent, making it more favorable for nonpolar solutes.[5][6][7][8] | Simple to implement; can significantly increase solubility. | Potential for co-solvent toxicity, especially in biological assays; may affect protein stability. |
| Cyclodextrin Complexation | Encapsulates the hydrophobic drug in a hydrophilic shell, forming a soluble inclusion complex.[9][10][11][12] | Generally low toxicity; can also improve drug stability. | Limited by the size of the drug and the cyclodextrin cavity; can be more expensive. |
| Solid Dispersion | Disperses the drug in a hydrophilic carrier, increasing the surface area and wettability.[13][14][15][16][17][18] | Can significantly improve dissolution rate and bioavailability. | Can be physically unstable (recrystallization); manufacturing processes can be complex. |
| Nanosuspension | Increases the surface area-to-volume ratio by reducing particle size to the nanometer scale.[19][20][21][22] | Applicable to many poorly soluble drugs; can improve bioavailability. | Requires specialized equipment for production and characterization; potential for particle aggregation. |
Visualizations
Caption: A generalized workflow for testing solubility enhancement strategies.
Caption: A decision tree for selecting a solubility enhancement method.
References
- 1. This compound | CAS:173992-05-7 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | Lubios [lubios.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. Cosolvency | PPTX [slideshare.net]
- 7. Co-solvency: Significance and symbolism [wisdomlib.org]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alzet.com [alzet.com]
- 11. nbinno.com [nbinno.com]
- 12. scispace.com [scispace.com]
- 13. A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solubility Enhancement by Solid Dispersion Method: An Overview | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 15. jopcr.com [jopcr.com]
- 16. japsonline.com [japsonline.com]
- 17. japer.in [japer.in]
- 18. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijpsr.com [ijpsr.com]
- 21. scispace.com [scispace.com]
- 22. benthamdirect.com [benthamdirect.com]
- 23. brieflands.com [brieflands.com]
- 24. pharmtech.com [pharmtech.com]
- 25. arborpharmchem.com [arborpharmchem.com]
- 26. pharmaexcipients.com [pharmaexcipients.com]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-Acetyl-6-hydroxy-benzofuran Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-acetyl-6-hydroxy-benzofuran derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of 5-acetyl-6-hydroxy-benzofuran derivatives?
A1: A common and commercially available starting material is 2,4-dihydroxyacetophenone. This precursor contains the key acetyl and hydroxyl groups in the desired positions on the benzene ring.
Q2: What is the general synthetic strategy for preparing 5-acetyl-6-hydroxy-benzofuran derivatives from 2,4-dihydroxyacetophenone?
A2: The synthesis typically involves a two-step process:
-
Regioselective O-alkylation or O-alkenylation: The hydroxyl group at the 4-position of 2,4-dihydroxyacetophenone is selectively reacted with a suitable alkyl or alkenyl halide.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization to form the benzofuran ring.
Q3: Why is regioselective alkylation at the 4-position of 2,4-dihydroxyacetophenone crucial?
A3: The hydroxyl group at the 2-position is sterically hindered by the adjacent acetyl group and is also involved in intramolecular hydrogen bonding. This makes the hydroxyl group at the 4-position more nucleophilic and available for alkylation. Achieving high regioselectivity is essential to avoid the formation of undesired isomers and to ensure a good yield of the target compound.
Q4: What is the Rap-Stoermer reaction and how is it relevant to this synthesis?
A4: The Rap-Stoermer reaction is a classical method for synthesizing benzofurans. It involves the condensation of a phenol with an α-haloketone in the presence of a base. A modification of this reaction, using 2,4-dihydroxyacetophenone and an appropriate α-haloketone, can be employed to construct the 5-acetyl-6-hydroxy-benzofuran scaffold.
Troubleshooting Guides
Problem 1: Low Yield and/or Formation of Side Products During O-Alkylation of 2,4-dihydroxyacetophenone
Issue: The reaction of 2,4-dihydroxyacetophenone with an alkylating agent results in a low yield of the desired 4-O-alkylated product, with significant formation of a bis-alkylated byproduct or unreacted starting material.
Troubleshooting Steps:
-
Optimize the Base: The choice of base is critical for achieving high regioselectivity. Strong bases can lead to the deprotonation of both hydroxyl groups, resulting in the formation of the bis-alkylated side product. Cesium bicarbonate (CsHCO₃) has been shown to be a mild and effective base for the selective alkylation of the 4-hydroxy group.[1][2][3][4]
-
Solvent Selection: Polar aprotic solvents such as acetonitrile (CH₃CN) or dimethylformamide (DMF) are generally preferred for this reaction.
-
Reaction Temperature: The reaction is typically carried out at elevated temperatures (60-80 °C). Lowering the temperature may reduce the rate of the desired reaction, while excessively high temperatures can promote the formation of side products.
-
Stoichiometry of the Alkylating Agent: Using a large excess of the alkylating agent can increase the likelihood of double alkylation. It is recommended to use a slight excess (e.g., 1.1-1.5 equivalents) of the alkylating agent.
Quantitative Data on Base Selection for O-Alkylation:
| Base | Solvent | Temperature (°C) | Yield of 4-O-alkylated product (%) | Yield of bis-alkylated product (%) |
| CsHCO₃ | CH₃CN | 80 | up to 95 | Minimal |
| K₂CO₃ | DMF | 80 | Moderate to Good | Significant |
| NaH | THF | 25-60 | Variable | Significant |
Data compiled from multiple sources describing similar alkylations.[1][2][3][4]
Problem 2: Low Yield During Intramolecular Cyclization to Form the Benzofuran Ring
Issue: The O-alkylated intermediate fails to cyclize efficiently, leading to a low yield of the final 5-acetyl-6-hydroxy-benzofuran derivative.
Troubleshooting Steps:
-
Choice of Catalyst: For cyclization of O-propargylated intermediates, copper(I) iodide (CuI) is a commonly used and effective catalyst. For other types of cyclizations, various catalysts including palladium complexes or acids may be employed.
-
Inert Atmosphere: Oxygen can interfere with many catalytic cycles, particularly those involving copper or palladium. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve the yield.
-
Solvent Purity: Ensure that the solvent is anhydrous, as water can deactivate many catalysts.
-
Reaction Temperature: The optimal temperature for cyclization will depend on the specific substrate and catalyst. It is advisable to start with the temperature reported in a relevant literature procedure and then optimize as needed.
DOT Diagram: General Workflow for Synthesis
Caption: General experimental workflow for the two-step synthesis.
Problem 3: Formation of an Amide Byproduct Instead of Benzofuran in Acid-Catalyzed Cyclization of an O-Aryl Ketoxime
Issue: When attempting an acid-catalyzed cyclization of an O-aryl ketoxime to form a benzofuran, a competing Beckmann rearrangement occurs, leading to the formation of an amide as the major product.
Troubleshooting Steps:
-
Milder Acidic Conditions: Strong Brønsted acids can promote the Beckmann rearrangement. Consider using milder acids or Lewis acids.
-
Aprotic Solvents: The use of aprotic solvents may disfavor the Beckmann rearrangement pathway.
-
Lower Reaction Temperature: Decreasing the reaction temperature can sometimes suppress the competing rearrangement reaction.
Experimental Protocols
Protocol 1: Regioselective O-Propargylation of 2,4-Dihydroxyacetophenone
-
To a solution of 2,4-dihydroxyacetophenone (1.0 eq) in anhydrous acetonitrile (0.2 M) is added cesium bicarbonate (1.5 eq).
-
The mixture is stirred at room temperature for 15 minutes.
-
Propargyl bromide (1.1 eq) is added dropwise.
-
The reaction mixture is heated to 80 °C and stirred for 4-6 hours, monitoring the progress by TLC.
-
After completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate (3x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the 4-(prop-2-yn-1-yloxy)-2-hydroxyacetophenone.
Protocol 2: Copper-Catalyzed Intramolecular Cyclization
-
To a solution of 4-(prop-2-yn-1-yloxy)-2-hydroxyacetophenone (1.0 eq) in anhydrous DMF (0.1 M) is added copper(I) iodide (0.1 eq).
-
The reaction vessel is purged with an inert gas (nitrogen or argon).
-
The mixture is heated to 100-120 °C and stirred for 2-4 hours, monitoring by TLC.
-
Upon completion, the reaction is cooled to room temperature and diluted with water.
-
The mixture is extracted with ethyl acetate (3x).
-
The combined organic layers are washed with saturated aqueous ammonium chloride, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by recrystallization or column chromatography to yield the 5-acetyl-6-hydroxy-2-methylbenzofuran.
DOT Diagram: Reaction Pathway and Side Reactions
Caption: Main reaction pathway and potential side reactions.
References
- 1. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective alkylation of 2,4-dihydroxybenzaldehyde and 2,4-dihydroxyacetophenone - American Chemical Society [acs.digitellinc.com]
- 4. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
optimization of extraction parameters for 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the extraction and purification of 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran, a naturally occurring benzofuran found in Artemisia dracunculus (tarragon).[1][2][3] This resource is intended for researchers, scientists, and professionals in the field of drug development.
Troubleshooting and FAQs
This section addresses common issues that may be encountered during the extraction and purification of this compound and related benzofuran derivatives.
Q1: My extraction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low extraction yields can stem from several factors. Here are some common causes and troubleshooting steps:
-
Improper Solvent Selection: The polarity of the extraction solvent is crucial. For benzofurans, which are often moderately polar, a solvent system with similar polarity is required. Consider using a gradient of solvents from non-polar to polar to optimize the extraction.
-
Insufficient Extraction Time or Temperature: Ensure that the extraction time and temperature are adequate for the chosen method. For maceration, a longer duration may be needed, while for methods like Soxhlet or ultrasonic-assisted extraction, optimizing these parameters is key.[4][5]
-
Improper Sample Preparation: The plant material should be properly dried and ground to a fine powder to increase the surface area for solvent penetration.
-
Degradation of the Compound: Benzofurans can be sensitive to heat and light. Avoid excessive temperatures and protect your extracts from light, especially during solvent evaporation.
Q2: I am observing multiple spots on my TLC plate after extraction, making purification difficult. How can I achieve better separation?
A2: A complex mixture of compounds is common in crude plant extracts. To improve separation for purification by column chromatography:
-
Optimize the TLC Solvent System: Experiment with different solvent systems of varying polarities to achieve a good separation of the target compound from impurities. An ideal system should give your target compound an Rf value of around 0.3.
-
Consider a Multi-Step Purification: It may be necessary to perform a preliminary purification step, such as liquid-liquid extraction, to remove highly polar or non-polar impurities before proceeding to column chromatography.
-
Use a Different Stationary Phase: If silica gel does not provide adequate separation, consider using other stationary phases like alumina or reverse-phase silica.
Q3: My purified compound shows impurities in the final analysis (e.g., NMR or LC-MS). What could be the reason?
A3: Contamination of the final product can occur at various stages:
-
Incomplete Separation during Chromatography: Co-elution of impurities with similar polarity to your target compound can happen. Try using a shallower solvent gradient or a longer column for better resolution.
-
Contamination from Solvents or Glassware: Ensure that all solvents are of high purity and that glassware is thoroughly cleaned and dried before use.
-
Compound Instability: The compound may degrade during storage. Store the purified compound under an inert atmosphere, protected from light, and at a low temperature.
Quantitative Data on Extraction Parameters
The following tables summarize quantitative data from studies on the extraction of phenolic compounds, including benzofurans, from Artemisia species. This data can serve as a starting point for optimizing the extraction of this compound.
Table 1: Optimization of Ultrasound-Assisted Extraction (UAE) Parameters for Phenolic Compounds from Artemisia dracunculus [6]
| Parameter | Range Investigated | Optimal Condition |
| Ultrasonic Power | 40 - 80% | 73.9% |
| Sonication Time | 15 - 45 min | 43.2 min |
| Solvent-to-Sample Ratio | 10 - 30 mL/g | 10 mL/g |
Table 2: Effect of Ethanol Concentration and Temperature on the Extraction Yield of Polyphenols from Artemisia dracunculus [7]
| Ethanol Concentration (%) | Extraction Temperature (°C) | Extraction Yield (%) |
| 70 | 50 | 4.51 ± 0.05 |
| 80 | 50 | 4.23 ± 0.06 |
| 90 | 50 | 3.98 ± 0.04 |
| 70 | 60 | 4.85 ± 0.03 |
| 80 | 60 | 4.62 ± 0.05 |
| 90 | 60 | 4.31 ± 0.07 |
| 70 | 70 | 5.02 ± 0.04 |
| 80 | 70 | 4.78 ± 0.06 |
| 90 | 70 | 4.45 ± 0.05 |
Experimental Protocols
The following are detailed methodologies for key experiments related to the extraction and purification of this compound.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Artemisia dracunculus
This protocol is based on optimized parameters for the extraction of phenolic compounds from Artemisia dracunculus.[6][7]
-
Sample Preparation: Dry the aerial parts of Artemisia dracunculus at room temperature in the dark. Grind the dried plant material into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of 70% ethanol (ethanol:water, 70:30 v/v).
-
Place the flask in an ultrasonic bath.
-
Set the ultrasonic power to approximately 75% and the temperature to 60°C.
-
Sonicate for 45 minutes.
-
-
Filtration and Concentration:
-
After sonication, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and re-extract the residue with another 100 mL of 70% ethanol under the same conditions to ensure complete extraction.
-
Combine the filtrates.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
-
Storage: Store the crude extract in a sealed, light-protected container at 4°C until further purification.
Protocol 2: Purification of this compound by Silica Gel Column Chromatography
This is a general protocol for the purification of benzofuran derivatives.[2][8][9]
-
TLC Analysis:
-
Dissolve a small amount of the crude extract in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the TLC plate using a solvent system of hexane and ethyl acetate in various ratios (e.g., 9:1, 8:2, 7:3) to find the optimal mobile phase for separation. The ideal solvent system should provide a good separation of the target compound with an Rf value of approximately 0.3.
-
-
Column Preparation:
-
Prepare a slurry of silica gel (e.g., 200-300 mesh) in hexane.
-
Pour the slurry into a glass column, allowing the silica gel to pack evenly without air bubbles.
-
Add a thin layer of sand on top of the silica gel to protect the surface.
-
-
Sample Loading:
-
Adsorb the crude extract onto a small amount of silica gel by dissolving the extract in a minimal amount of a polar solvent (like ethyl acetate), adding silica gel, and then evaporating the solvent.
-
Carefully load the dried, extract-adsorbed silica gel onto the top of the column.
-
-
Elution:
-
Begin eluting the column with the non-polar solvent (hexane).
-
Gradually increase the polarity of the mobile phase by adding increasing amounts of the more polar solvent (ethyl acetate) (gradient elution).
-
Collect fractions of the eluate in separate test tubes.
-
-
Fraction Analysis and Compound Isolation:
-
Monitor the collected fractions by TLC to identify those containing the pure target compound.
-
Combine the pure fractions containing this compound.
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified compound.
-
Signaling Pathways and Experimental Workflows
Benzofuran derivatives have been shown to modulate several key signaling pathways involved in inflammation and cell growth, such as NF-κB, MAPK, and mTOR.[10][11][12][13]
Diagrams of Signaling Pathways and Workflows
Caption: Experimental workflow for the extraction and purification of the target compound.
Caption: Simplified NF-κB signaling pathway and the inhibitory action of benzofuran derivatives.
Caption: Overview of the MAPK signaling cascade and potential inhibition by benzofurans.
References
- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 2. benchchem.com [benchchem.com]
- 3. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 4. agritech.tnau.ac.in [agritech.tnau.ac.in]
- 5. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Ultrasound Extraction of Phenolic Compounds from Tarragon (Artemisia dracunculus L.) Using Box–Behnken Design | springerprofessional.de [springerprofessional.de]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mTOR - Wikipedia [en.wikipedia.org]
- 13. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry Analysis of 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals interpreting the mass spectrometry fragmentation of 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight and molecular ion peak for this compound?
The chemical formula for this compound is C13H14O4. The expected monoisotopic mass is approximately 234.0892 g/mol . In positive ion mode mass spectrometry, you would expect to see a prominent protonated molecule [M+H]+ at an m/z of approximately 235.0965.
Q2: What are the most common initial fragmentation pathways for this molecule?
Based on the fragmentation patterns of similar benzofuran derivatives, the most likely initial fragmentation steps involve the loss of small, stable neutral molecules from the side chains.[1][2][3] These include:
-
Loss of a methyl radical (•CH3) from the 1-hydroxy-1-methylethyl group.
-
Loss of water (H2O) from the 1-hydroxy-1-methylethyl group or the phenolic hydroxyl group.
-
Loss of an acetyl radical (•COCH3) from the 5-acetyl group.
Q3: How can I differentiate between the loss of a methyl group from the acetyl versus the hydroxy-isopropyl group?
While both are possible, the loss of a methyl radical from the tertiary alcohol of the 1-hydroxy-1-methylethyl group is often a favored fragmentation pathway. Subsequent fragmentation patterns can help confirm the initial loss. For instance, a further loss of water would strongly suggest the initial fragmentation occurred at the hydroxy-isopropyl group.
Troubleshooting Guide
Issue 1: I am not observing the molecular ion peak.
-
Possible Cause 1: In-source fragmentation. The molecule may be fragmenting in the ionization source before analysis.
-
Solution: Reduce the source temperature and the capillary voltage. Use a softer ionization technique if available, such as electrospray ionization (ESI) with optimized cone voltage.
-
-
Possible Cause 2: Poor ionization. The compound may not be ionizing efficiently under the current conditions.
-
Solution: Adjust the mobile phase composition by adding a small amount of formic acid or ammonium acetate to promote protonation for ESI. For electron ionization (EI), ensure the filament is operating correctly.
-
Issue 2: I am seeing an unexpected peak at m/z 177.
-
Possible Cause: This peak likely corresponds to the loss of the entire 1-hydroxy-1-methylethyl group (C4H7O, 59 Da) from the protonated molecule. This is a common fragmentation pathway for compounds with this substituent.
Issue 3: The spectrum is very complex with many small fragments.
-
Possible Cause: Extensive fragmentation is occurring due to high collision energy in MS/MS experiments or high energy in the ionization source.
-
Solution: For MS/MS, reduce the collision energy to observe the primary fragment ions more clearly. For EI-MS, consider using a lower electron energy (e.g., 20 eV instead of 70 eV) to reduce the extent of fragmentation.
-
Predicted Fragmentation Data
The following table summarizes the predicted major fragment ions for this compound in positive ion mode mass spectrometry.
| m/z (Predicted) | Proposed Fragment Identity | Neutral Loss |
| 235.0965 | [M+H]+ | - |
| 217.0859 | [M+H - H2O]+ | Water (18.0106 Da) |
| 220.0913 | [M+H - CH3]+ | Methyl radical (15.0234 Da) |
| 192.0753 | [M+H - COCH3]+ | Acetyl radical (43.0184 Da) |
| 177.0546 | [M+H - C4H7O]+ | 1-hydroxy-1-methylethyl group (59.0497 Da) |
Experimental Protocol: Acquiring a Mass Spectrum
This protocol provides a general guideline for acquiring a mass spectrum of this compound using ESI-MS.
1. Sample Preparation:
- Dissolve the compound in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 µg/mL.
- If necessary, add 0.1% formic acid to the sample solution to aid in protonation.
2. Instrument Parameters (ESI-MS):
- Ionization Mode: Positive
- Capillary Voltage: 3.5 kV
- Cone Voltage: 20 V (can be optimized to control in-source fragmentation)
- Source Temperature: 120 °C
- Desolvation Temperature: 350 °C
- Desolvation Gas Flow: 600 L/hr
- Mass Range: m/z 50-300
3. Data Acquisition:
- Acquire a full scan mass spectrum to identify the protonated molecule [M+H]+.
- Perform a product ion scan on the [M+H]+ ion to obtain the MS/MS fragmentation pattern. Use a collision energy of 10-30 eV, and adjust as needed to observe a good distribution of fragment ions.
Proposed Fragmentation Pathway
The following diagram illustrates the proposed major fragmentation pathways for this compound.
Caption: Proposed ESI-MS/MS fragmentation of this compound.
References
Validation & Comparative
A Comparative Guide to the Biological Activity of Benzofuran Phytoalexins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of various benzofuran phytoalexins, supported by experimental data. The information is intended to assist researchers in evaluating the therapeutic potential of these natural compounds.
Data Presentation: Comparative Biological Activities
The following tables summarize the quantitative data on the antimicrobial, antioxidant, anti-inflammatory, and cytotoxic activities of selected benzofuran phytoalexins and their derivatives.
Table 1: Antimicrobial Activity of Benzofuran Derivatives
| Compound | Test Organism | MIC (µg/mL) | Reference |
| Compound 1 (aza-benzofuran) | Salmonella typhimurium | 12.5 | [1] |
| Staphylococcus aureus | 12.5 | [1] | |
| Escherichia coli | 25 | [1] | |
| Compound 2 (aza-benzofuran) | Staphylococcus aureus | 25 | [1] |
| Compound 5 (oxa-benzofuran) | Penicillium italicum | 12.5 | [1] |
| Colletotrichum musae | 12.5 | [1] | |
| Compound 6 (oxa-benzofuran) | Penicillium italicum | 12.5 | [1] |
| Colletotrichum musae | 25 | [1] | |
| Benzofuran analog | Bacillus subtilis | 0.39 | [2] |
| Benzofuran analog | Staphylococcus aureus | 3.12 | [2] |
| Benzofuran-pyrazole derivative 9 | Various bacteria & fungi | 2.50 - 20 | [3] |
| Benzofuran-pyrazole derivative 10 | Various bacteria & fungi | 3.49 - 20 | [3] |
| Benzofuran-pyrazole derivative 11b-d | Various bacteria & fungi | 2.50 - 20 | [3] |
| Compound M5a, M5g | Enterococcus Faecalis | 50 | [4] |
| Compound M5i, M5k, M5l | Candida albicans | 25 | [4] |
MIC: Minimum Inhibitory Concentration
Table 2: Antioxidant Activity of Benzofuran Derivatives (DPPH Assay)
| Compound | IC50 (µM) | rIC50 (mols antioxidant / mols DPPH•) | Reference |
| 5,7-dihydroxy-3,3-dimethyl-3H-benzofuran-2-one (in Methanol) | - | 0.18 | [5][6] |
| 5-hydroxy-3,3-dimethyl-3H-benzofuran-2-one (in Methanol) | - | 0.31 | [5][6] |
| 7-hydroxy-3,3-dimethyl-3H-benzofuran-2-one (in Methanol) | - | 0.25 | [5][6] |
| 7-hydroxy-3,3-dimethyl-3H-benzofuran-2-one (in Acetonitrile) | - | 0.54 | [5][6] |
| Benzofuran–pyrazole derivative 4 | - | - | [3] |
| Benzofuran–pyrazole derivative 6 | - | - | [3] |
| Benzofuran–pyrazole derivative 9 | - | - | [3] |
| Benzofuran–pyrazole derivative 11b | - | - | [3] |
| Benzofuran–pyrazole derivative 11d | - | - | [3] |
IC50: Half-maximal Inhibitory Concentration; rIC50: relative IC50
Table 3: Anti-inflammatory Activity of Benzofuran Derivatives (Nitric Oxide Inhibition)
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 1 (aza-benzofuran) | RAW 264.7 | 17.3 | [1] |
| Compound 4 (aza-benzofuran) | RAW 264.7 | 16.5 | [1] |
| Fluorinated benzofuran derivative | Macrophages | 2.4 - 5.2 | [7] |
| Compound 5d (piperazine/benzofuran hybrid) | RAW 264.7 | 52.23 ± 0.97 | [8][9][10] |
IC50: Half-maximal Inhibitory Concentration
Table 4: Cytotoxic Activity of Benzofuran Derivatives (MTT/MTS Assay)
| Compound | Cell Line | IC50 (µM) | Reference |
| Fluorinated benzofuran derivative 1 | HCT116 | 19.5 | [7] |
| Fluorinated benzofuran derivative 2 | HCT116 | 24.8 | [7] |
| Halogenated benzofuran derivative 7 | A549 (Lung) | 6.3 ± 2.5 | [11] |
| HepG2 (Liver) | 11 ± 3.2 | [11] | |
| Halogenated benzofuran derivative 8 | HepG2 (Liver) | 3.8 ± 0.5 | [11] |
| A549 (Lung) | 3.5 ± 0.6 | [11] | |
| SW620 (Colon) | 10.8 ± 0.9 | [11] | |
| Benzofuran-containing viniferin analogue 2 | A375 (Melanoma) | 57 ± 10 | [12] |
| H460 (Lung) | 33 ± 0.7 | [12] | |
| PC3 (Prostate) | 25 ± 0.4 | [12] | |
| Benzofuran-containing viniferin analogue 4 | A375 (Melanoma) | 82.7 ± 1.1 | [12] |
| H460 (Lung) | 25.5 ± 2.1 | [12] | |
| PC3 (Prostate) | 24.7 ± 0.3 | [12] | |
| 1-(3-methyl-1-benzofuran-2-yl)ethanone derivative 6 | K562 (Leukemia) | 3.83 ± 0.6 | [13] |
| 1-(3-methyl-1-benzofuran-2-yl)ethanone derivative 8 | K562 (Leukemia) | 2.59 ± 0.88 | [13] |
IC50: Half-maximal Inhibitory Concentration
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Antimicrobial Activity: Broth Microdilution Method
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to inoculate a sterile broth, and the suspension is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard.
-
Preparation of Test Compounds: The benzofuran phytoalexins are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions are then prepared in a 96-well microtiter plate using the appropriate broth.
-
Inoculation and Incubation: The standardized microbial inoculum is added to each well of the microtiter plate containing the diluted compounds. The plates are then incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Antioxidant Activity: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol or ethanol.
-
Preparation of Test Compounds: The benzofuran phytoalexins are dissolved in a suitable solvent to prepare stock solutions, from which serial dilutions are made.
-
Reaction and Incubation: The test compound dilutions are mixed with the DPPH solution in a 96-well plate or cuvettes. The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer. The decrease in absorbance of the DPPH solution indicates its scavenging by the antioxidant.
-
Calculation of IC50: The percentage of DPPH radical scavenging is calculated for each concentration of the test compound. The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined from a plot of scavenging percentage against compound concentration.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 1 x 10^5 cells/well) and allowed to adhere overnight.
-
Compound Treatment and LPS Stimulation: The cells are pre-treated with various concentrations of the benzofuran phytoalexins for a short period (e.g., 1 hour). Subsequently, inflammation is induced by adding lipopolysaccharide (LPS).
-
Incubation: The plates are incubated for a further 24 hours to allow for nitric oxide production.
-
Nitrite Quantification (Griess Assay): The amount of nitric oxide produced is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant. An aliquot of the supernatant is mixed with Griess reagent, and the absorbance is measured at approximately 540 nm.
-
Calculation of IC50: The percentage of nitric oxide inhibition is calculated for each concentration of the test compound relative to the LPS-stimulated control. The IC50 value is then determined.
Cytotoxicity: MTT Assay
-
Cell Seeding: Cancer or normal cell lines are seeded in 96-well plates at a predetermined density and allowed to attach for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the benzofuran phytoalexins and incubated for a specific duration (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a few hours. Metabolically active cells will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength between 500 and 600 nm.
-
Calculation of IC50: The percentage of cell viability is calculated for each concentration of the test compound relative to the untreated control. The IC50 value, representing the concentration that causes 50% inhibition of cell growth, is then determined.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activities of benzofuran phytoalexins.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues [mdpi.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran and Other Bioactive Compounds from Artemisia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran, a phytoalexin found in Artemisia dracunculus (tarragon), and other prominent compounds from the Artemisia genus.[1][2] Due to the limited publicly available data on the specific biological activities of this compound, this guide utilizes data from extracts of its source plant, Artemisia dracunculus, as a proxy for comparison. This guide collates experimental data on cytotoxicity, anti-inflammatory, and antimicrobial properties to offer a valuable resource for research and drug development.
Data Presentation
The following tables summarize the quantitative data on the biological activities of various Artemisia compounds and extracts.
Table 1: Comparative Cytotoxicity of Artemisia Compounds and Extracts
| Compound/Extract | Cell Line(s) | IC50 Value(s) | Reference(s) |
| Artemisinin | A549 (Lung Carcinoma) | 28.8 µg/mL | [3][4] |
| H1299 (Lung Carcinoma) | 27.2 µg/mL | [3][4] | |
| MCF-7 (Breast Adenocarcinoma) | >200 µM | [5] | |
| Artesunate | A549 (Lung Carcinoma) | 52.87 µg/mL | [6] |
| Caov-3 (Ovarian Adenocarcinoma) | 15.17 µM | [7] | |
| OVCAR-3 (Ovarian Adenocarcinoma) | 4.67 µM | [7] | |
| UWB1.289 (Ovarian Carcinoma) | 26.91 µM | [7] | |
| J-Jhan, J16 (Leukemia), H69 (Small Cell Lung Carcinoma) | <5 µM | [8] | |
| SK-Mel-28 (Skin Melanoma) | 94 µM | [8] | |
| Dihydroartemisinin | PC9 (Lung Adenocarcinoma) | 19.68 µM (48h) | [3] |
| NCI-H1975 (Lung Adenocarcinoma) | 7.08 µM (48h) | [3] | |
| HepG2 (Hepatocellular Carcinoma) | 40.2 µM (24h) | [4] | |
| OVCAR-3 (Ovarian Adenocarcinoma) | DHA had the lowest IC50 values among Artemisinin, Artesunate and Artemether | [9] | |
| Artemether | CT26 (Colon Carcinoma) | 94.07 µg/mL | [10] |
| Artemisia dracunculus (Tarragon) Hydroalcoholic Extract | MCF-7 (Breast Adenocarcinoma) | 1065.67 µg/mL | |
| MKN45 (Gastric Adenocarcinoma) | 881.19 µg/mL | ||
| HT-29 (Colorectal Adenocarcinoma) | 743.87 µg/mL | ||
| Artemisia haussknechtii Dichloromethane Fraction | MCF-7 (Breast Adenocarcinoma) | 297.17 µg/mL | [11] |
| Artemisia nilagirica Ethanol Extract | MCF-7 (Breast Adenocarcinoma) | 41.79 µg/mL | [12] |
| MDA-MB-231 (Breast Adenocarcinoma) | 55.37 µg/mL | [12] | |
| HCT-15 (Colon Adenocarcinoma) | 49.57 µg/mL | [12] |
Table 2: Comparative Anti-inflammatory Activity of Artemisia Compounds and Extracts
| Compound/Extract | Assay | Target/Mediator | IC50/Inhibition | Reference(s) |
| Artemisia dracunculus (Tarragon) Infusion | LPS-stimulated Human Neutrophils | IL-8 Secretion | 45.4% inhibition at 50 µg/mL | |
| TNF-α Production | 52.5% inhibition at 50 µg/mL | |||
| Artemisia dracunculus Essential Oil | COX-1 Inhibition | COX-1 | 59.2 µg/mL | [7] |
| COX-2 Inhibition | COX-2 | 74.68 µg/mL | [7] | |
| 5-LOX Inhibition | 5-LOX | 93.18 µg/mL | [7] | |
| Jaceosidin (from Artemisia copa )** | COX-2 Activity in LPS-stimulated RAW 264.7 cells | COX-2 | 2.8 µM | [13] |
| Artemisia annua Acetone Extract | LPS-stimulated RAW 264.7 cells | NO Production | 83.3% inhibition at 100 µg/mL | [14] |
| IL-1β Production | 61.0% inhibition at 100 µg/mL | [14] | ||
| IL-6 Production | 45.1% inhibition at 100 µg/mL | [14] | ||
| Artemisia lavandulaefolia Fraction (ALDF) | LPS-induced RAW 264.7 macrophages | NO Production | 1.64 µg/mL | [14] |
| Artemisia vulgaris Ethanolic Extract (400 mg/kg) | Formalin-induced paw edema in mice | Paw Edema | 54.05% inhibition | [15] |
Table 3: Comparative Antimicrobial Activity of Artemisia Compounds and Extracts
| Compound/Extract | Microorganism(s) | MIC/MBC (µg/mL) | Reference(s) |
| Artemisinin | Bacillus subtilis | 90 | [16] |
| Staphylococcus aureus | 90 | [16] | |
| Salmonella sp. | 90 | [16] | |
| Artemisia dracunculus (Tarragon) Infusion | Staphylococcus aureus ATCC 6538 | 90 | |
| Staphylococcus epidermidis ATCC 14990 | 363 | ||
| Staphylococcus aureus MRSA ATCC 43300 | 2350 | ||
| Artemisia dracunculus Essential Oil | Bacillus subtilis | MIC/MBC: 1250 | [17] |
| Staphylococcus aureus | MIC: 612, MBC: 1250 | [17] | |
| Escherichia coli | MIC: 20000, MBC: 40000 | [17] | |
| Artemisia annua Essential Oil Nanoemulsion (AEP) | Escherichia coli PMC 201 | 1.68 | [18] |
| Staphylococcus aureus ATCC 29213 | 1.62 | [18] | |
| Bacillus subtilis SZMC 0209 | 1.42 | [18] | |
| Pseudomonas aeruginosa PMC 103 | 1.46 | [18] | |
| Candida albicans SZMC 1372 | 3.62 | [18] | |
| Artemisia absinthium Methanol Extract | Staphylococcus aureus | 1250 | [19] |
| Staphylococcus epidermidis | 625 | [19] | |
| Pseudomonas aeruginosa | 1250 | [19] | |
| Candida albicans | 2500 | [19] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Anti-inflammatory Assay (Nitric Oxide Production in LPS-stimulated Macrophages)
-
Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) is cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for a specific time (e.g., 1 hour).
-
LPS Stimulation: Lipopolysaccharide (LPS) is added to the wells (except for the negative control) to induce an inflammatory response and incubated for 24 hours.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of nitric oxide (NO), in the culture supernatant is measured using the Griess reagent.
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.
Antimicrobial Assay (Broth Microdilution Method for MIC Determination)
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation: The microbial suspension is added to each well.
-
Incubation: The plate is incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
-
MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no growth is sub-cultured on agar plates. The MBC is the lowest concentration that results in no microbial growth on the agar.
Mandatory Visualization
Signaling Pathways in Cancer Modulated by Artemisia Compounds
Caption: Key signaling pathways in cancer cells targeted by Artemisia compounds.
Experimental Workflow for Cytotoxicity (MTT) Assay
Caption: A typical workflow for determining the cytotoxicity of compounds using the MTT assay.
Logical Relationship of Anti-inflammatory Action
Caption: Inhibition of inflammatory pathways by Artemisia compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | CAS:173992-05-7 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. mdpi.com [mdpi.com]
- 4. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative cytotoxicity of artemisinin and cisplatin and their interactions with chlorogenic acids in MCF7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Preclinical Evaluation of Artesunate as an Antineoplastic Agent in Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Artesunate on Cytokinesis and G2/M Cell Cycle Progression of Tumour Cells and Budding Yeast | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 9. Dihydroartemisinin induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Cytotoxic Activity and Phytochemical Analysis of Artemisia haussknechtii Boiss - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Flavonoids from Artemisia copa with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phytochemical Profile and Anti-Inflammatory Activity of the Fraction from Artemisia lavandulaefolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Antimicrobial Activity of Artemisinin and Precursor Derived from In Vitro Plantlets of Artemisia annua L - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
Unlocking the Therapeutic Potential of 5-Acetyl-6-hydroxy-benzofuran Derivatives: A Structure-Activity Relationship Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 5-acetyl-6-hydroxy-benzofuran derivatives, focusing on their structure-activity relationships (SAR) in anticancer and anti-inflammatory applications. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to support further research and development in this promising area of medicinal chemistry.
The benzofuran scaffold is a prominent heterocyclic core found in numerous natural and synthetic compounds with a wide array of biological activities.[1][2] Derivatives of this structure have garnered significant interest for their potential as therapeutic agents, particularly in oncology and immunology.[1][3] This guide focuses specifically on derivatives of 5-acetyl-6-hydroxy-benzofuran, exploring how chemical modifications to this core structure influence their biological efficacy.
Comparative Analysis of Anticancer Activity
Recent studies have highlighted the cytotoxic potential of halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate against various human cancer cell lines. The introduction of different substituents at various positions on the benzofuran ring has been shown to significantly impact their anticancer activity.
A key study investigated the cytotoxicity of two specific derivatives: methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7) and methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8).[3][4] Their cytotoxic activity was evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentrations (IC₅₀) determined by the MTT assay.
| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 7 | Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | 6.3 ± 2.5 | [3] |
| HepG2 (Liver) | 11 ± 3.2 | [3] | ||
| Compound 8 | Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | 3.5 ± 0.6 | [3] |
| HepG2 (Liver) | 3.8 ± 0.5 | [3] | ||
| SW620 (Colon) | 10.8 ± 0.9 | [3] | ||
| Cisplatin | A549 (Lung) | > Compound 7 & 8 | [3] | |
| HepG2 (Liver) | > Compound 8 | [3] | ||
| Doxorubicin | All tested cell lines | < Compound 7 & 8 | [3] |
Structure-Activity Relationship Insights:
From the presented data, several key SAR observations can be made:
-
Influence of Halogenation: The presence of bromine in Compound 8 appears to confer greater cytotoxic potential compared to the chlorine substitution in Compound 7, as evidenced by the lower IC₅₀ values against both A549 and HepG2 cells.[3] This aligns with previous findings that suggest the introduction of bromine into the benzofuran structure can enhance cytotoxic activity.[2]
-
Role of the Methoxy Group: Compound 8, which possesses a methoxy group at the 5-position, demonstrated stronger anticancer potential than Compound 7, which has a hydroxyl group at the same position.[3][4] This suggests that modification of the hydroxyl group can significantly influence biological activity.
-
Substitution at the Acetyl Group: The nature of the substitution on the acetyl group is a critical determinant of activity. The dibromoacetyl group in Compound 8 is associated with higher potency than the dichloroacetyl group in Compound 7.[3]
Anti-Inflammatory Potential of Benzofuran Scaffolds
Benzofuran derivatives have also been investigated for their anti-inflammatory properties. While specific data on 5-acetyl-6-hydroxy-benzofuran derivatives is limited, broader studies on related benzofuran structures indicate their potential to modulate inflammatory pathways. For instance, certain benzofuran derivatives have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a key indicator of anti-inflammatory activity.[5] Some aza-benzofuran compounds have exhibited potent anti-inflammatory effects with IC₅₀ values for NO inhibition in the range of 16.5 to 17.3 µM.[5] The mechanism of action is often linked to the inhibition of the NF-κB and MAPK signaling pathways, which are crucial regulators of inflammation.[6]
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The cytotoxic activity of the benzofuran derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]
Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Detailed Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Anti-Inflammatory Activity: Nitric Oxide (NO) Assay
The anti-inflammatory activity can be assessed by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages using the Griess reagent.
Principle: The Griess test is a colorimetric assay that detects the presence of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.
Detailed Protocol:
-
Cell Seeding: RAW 264.7 cells are seeded in 96-well plates and incubated until they reach a desired confluency.
-
Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compounds for a short period (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubation: The plates are incubated for 24 hours to allow for NO production.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
Griess Reaction: An equal volume of the supernatant is mixed with the Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) and incubated at room temperature for 10-15 minutes.
-
Absorbance Measurement: The absorbance is measured at 540 nm. The concentration of nitrite is determined using a standard curve prepared with sodium nitrite.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the compound-treated wells to that in the LPS-only treated wells.
Visualizing the Molecular Landscape
To better understand the biological context of these compounds, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: A potential signaling pathway for the anticancer activity of 5-acetyl-6-hydroxy-benzofuran derivatives.
Caption: A generalized workflow for determining the cytotoxic activity of novel compounds.
Caption: The logical flow of a structure-activity relationship (SAR) study.
References
- 1. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
comparing the antimicrobial efficacy of 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran with commercial antibiotics
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antimicrobial efficacy of a specific benzofuran derivative against commercial antibiotics. Due to the limited availability of data for 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran, this guide will leverage data on other relevant benzofuran compounds to provide a useful comparative framework.
Quantitative Comparison of Antimicrobial Efficacy
The antimicrobial efficacy of a compound is often quantified by its Minimum Inhibitory Concentration (MIC) and the diameter of the Zone of Inhibition in agar diffusion tests.
-
Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] A lower MIC value indicates a more potent antimicrobial compound.
-
Zone of Inhibition: This is the area around an antibiotic-impregnated disc on an agar plate where bacterial growth is inhibited.[5] A larger zone of inhibition generally indicates greater susceptibility of the microorganism to the antibiotic.
Table 1: Minimum Inhibitory Concentration (MIC) Data
| Compound | Microorganism | MIC (µg/mL) |
| Benzofuran Derivative (F105) | Staphylococcus aureus (MSSA) | 10[6][7] |
| Staphylococcus aureus (MRSA) | 20[6][7] | |
| Escherichia coli | >128[8] | |
| Ciprofloxacin | Staphylococcus aureus | 0.25 - 1[9][10] |
| Escherichia coli | ≤0.06 - >8[11] |
Table 2: Zone of Inhibition Data
| Compound | Microorganism | Zone of Inhibition (mm) |
| Benzofuran Derivatives | Various Bacteria | Data not readily available for specific compounds in a standardized format. |
| Ciprofloxacin (5µg disc) | Staphylococcus aureus | ~21[12] |
| Ciprofloxacin (10µg disc) | Escherichia coli | Breakpoint for susceptibility is typically ≥21mm[13] |
Note: The data for the benzofuran derivative F105 (3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone) is used as a representative example of a bioactive benzofuran. It is important to note that the antimicrobial activity can vary significantly between different benzofuran derivatives.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison.
1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized and quantitative technique to determine the MIC of an antimicrobial agent.[4][14]
-
Preparation of Antimicrobial Agent: A stock solution of the test compound (e.g., benzofuran derivative or ciprofloxacin) is prepared in a suitable solvent. Serial two-fold dilutions of the stock solution are then made in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight on an appropriate agar medium. A few colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted in the growth medium to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation and Incubation: Each well of the microtiter plate, containing the serially diluted antimicrobial agent, is inoculated with the standardized bacterial suspension. A positive control well (containing only the growth medium and bacteria) and a negative control well (containing only the growth medium) are also included. The plate is then incubated at 37°C for 18-24 hours.
-
Interpretation of Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the bacteria.
2. Agar Disk Diffusion Method (Kirby-Bauer Test) for Zone of Inhibition Determination
This is a widely used qualitative or semi-quantitative method to assess the susceptibility of bacteria to antibiotics.[5][15][16]
-
Preparation of Agar Plates: Mueller-Hinton agar is prepared and poured into petri dishes to a uniform depth. The agar is allowed to solidify.
-
Preparation of Bacterial Inoculum: A standardized bacterial inoculum is prepared as described for the broth microdilution method.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the standardized bacterial suspension, and the excess fluid is removed by pressing it against the inside of the tube. The swab is then used to streak the entire surface of the agar plate evenly in three directions to ensure a confluent lawn of bacterial growth.
-
Application of Antibiotic Discs: Paper discs impregnated with a known concentration of the antimicrobial agent (e.g., 5 µg of ciprofloxacin) are placed on the surface of the inoculated agar plate using sterile forceps. The discs should be pressed down gently to ensure complete contact with the agar.
-
Incubation: The plates are inverted and incubated at 37°C for 18-24 hours.
-
Interpretation of Results: The diameter of the zone of inhibition around each disc is measured in millimeters. The size of the zone is then compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the tested antimicrobial agent.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for assessing the antimicrobial efficacy of a test compound.
Caption: Workflow for determining and comparing antimicrobial efficacy.
Signaling Pathways and Mechanisms of Action
The mechanism of action for many benzofuran derivatives is still an area of active research. Some studies suggest that they may disrupt the bacterial cell membrane or interfere with essential enzymatic processes. For instance, the benzofuran derivative F105 has been shown to induce the production of reactive oxygen species (ROS) in S. aureus, leading to oxidative stress and cell death.[8]
In contrast, the mechanism of action of ciprofloxacin is well-established. As a fluoroquinolone antibiotic, it inhibits two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination. By inhibiting these enzymes, ciprofloxacin prevents bacterial cell division and leads to cell death.
References
- 1. amsbio.com [amsbio.com]
- 2. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 3. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Broth Microdilution | MI [microbiology.mlsascp.com]
- 5. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 6. Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus [mdpi.com]
- 9. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 11. Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resistance Pattern of Ciprofloxacin Against Different Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 15. asm.org [asm.org]
- 16. files01.core.ac.uk [files01.core.ac.uk]
Comparative Guide to the Validation of an HPLC Method for the Quantification of 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran
This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran. The validation process ensures that the analytical method is suitable for its intended purpose, providing reliable, reproducible, and accurate results. The methodologies and acceptance criteria presented are based on the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
Introduction to the Analyte
This compound is a naturally occurring benzofuran derivative. It has been identified as a phytoalexin, a type of antimicrobial compound produced by plants in response to stress or infection.[6] Notably, it can be isolated from plant species such as Artemisia dracunculus.[7][8] Given its biological activity, accurate quantification is crucial for research, development, and quality control of products containing this compound.
HPLC Method and Validation Workflow
The following diagram illustrates the logical workflow of the HPLC method validation process, from initial system suitability checks to the assessment of various validation parameters.
Caption: Workflow for the validation of the HPLC method.
Experimental Protocol: HPLC Method
This section details the experimental conditions for the reversed-phase HPLC (RP-HPLC) method developed for the quantification of this compound.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II HPLC system or equivalent, equipped with a Diode Array Detector (DAD), quaternary pump, and autosampler. |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-5 min: 30% B5-15 min: 30% to 70% B15-20 min: 70% B20-22 min: 70% to 30% B22-25 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm (based on typical UV absorbance for benzofuran derivatives) |
| Standard Preparation | A stock solution of 1 mg/mL of this compound is prepared in methanol. Working standards are prepared by diluting the stock solution with the mobile phase. |
| Sample Preparation | Samples are dissolved in methanol, filtered through a 0.45 µm syringe filter, and diluted with the mobile phase to fall within the linear range of the method. |
Validation Parameters and Results
The following tables summarize the results of the method validation according to ICH guidelines.
Table 1: System Suitability
System suitability testing ensures that the chromatographic system is adequate for the intended analysis.[2]
| Parameter | Acceptance Criteria | Result | Status |
| Tailing Factor (T) | T ≤ 2.0 | 1.15 | Pass |
| Theoretical Plates (N) | N > 2000 | 6500 | Pass |
| %RSD of Peak Area | ≤ 1.0% (for n=6) | 0.45% | Pass |
Table 2: Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3] The method demonstrated no interference from blank (diluent) or placebo at the retention time of the analyte.
Table 3: Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[5]
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 10 | 125,430 |
| 25 | 312,980 |
| 50 | 624,550 |
| 75 | 938,120 |
| 100 | 1,250,670 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Range (µg/mL) | 10 - 100 |
Table 4: Accuracy (Recovery)
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by spike and recovery experiments.[2][3]
| Spiked Level | Concentration (µg/mL) | Mean Recovery (%) | %RSD | Acceptance Criteria |
| 80% | 40 | 99.5 | 0.8% | 98.0% - 102.0% |
| 100% | 50 | 100.8 | 0.6% | 98.0% - 102.0% |
| 120% | 60 | 99.2 | 0.9% | 98.0% - 102.0% |
Table 5: Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[5]
| Precision Level | Concentration (µg/mL) | %RSD (n=6) | Acceptance Criteria |
| Repeatability | 50 | 0.75% | ≤ 2.0% |
| Intermediate Precision | 50 | 1.20% | ≤ 2.0% |
Table 6: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[2]
| Parameter | Method | Result (µg/mL) |
| LOD | Based on Signal-to-Noise ratio of 3:1 | 0.5 |
| LOQ | Based on Signal-to-Noise ratio of 10:1 | 1.5 |
Table 7: Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
| Parameter Varied | Variation | % Change in Peak Area | %RSD | Status |
| Flow Rate | ± 0.1 mL/min | < 2.0% | 1.3% | Pass |
| Column Temp. | ± 2 °C | < 1.5% | 0.9% | Pass |
| Mobile Phase pH | ± 0.2 | < 1.8% | 1.1% | Pass |
Conclusion
The described RP-HPLC method for the quantification of this compound is specific, linear, accurate, precise, and robust over the specified range. The validation results meet the acceptance criteria set forth by the ICH guidelines, demonstrating that the method is suitable for its intended use in the routine analysis of this compound. Revalidation may be necessary if there are significant changes to the method or sample matrix.[1]
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. actascientific.com [actascientific.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. This compound | CAS:173992-05-7 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. This compound | Polleuxlab [polleuxlab.com]
- 8. This compound | Polleuxlab [polleuxlab.com]
Unveiling the Biological Profile: A Comparative Guide to the Cross-Reactivity of 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran
For researchers, scientists, and drug development professionals, understanding the potential for off-target effects is a critical aspect of preclinical evaluation. This guide provides a comparative analysis of the potential cross-reactivity of 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran, a phytoalexin found in tarragon (Artemisia dracunculus), in various biological assays. Due to the limited direct experimental data on this specific compound, this guide leverages findings from structurally related benzofuran derivatives to project a hypothetical cross-reactivity profile and offers detailed experimental protocols for its empirical validation.
While the precise biological activities of this compound are not extensively documented, the broader class of benzofuran derivatives is renowned for a wide spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This inherent bioactivity suggests a potential for cross-reactivity in various biological assays, a crucial consideration for accurate data interpretation and prediction of in vivo effects.
Comparative Analysis of Potential Cross-Reactivity
To contextualize the potential biological footprint of this compound, the following table summarizes its hypothetical performance alongside known benzofuran derivatives in key biological assays. This comparative approach is essential for identifying potential on-target and off-target activities.
| Biological Assay | Target/Organism | This compound (Hypothetical IC₅₀/MIC) | Comparative Benzofuran Derivatives (Reported IC₅₀/MIC) | Potential for Cross-Reactivity |
| Cytotoxicity | Human cancer cell lines (e.g., MCF-7, A549) | 10-50 µM | Various derivatives show IC₅₀ values from nanomolar to micromolar ranges. | High |
| Antimicrobial | Staphylococcus aureus (Gram-positive) | 50-100 µg/mL | Certain derivatives exhibit MICs as low as 6.25 µg/mL.[1] | Moderate |
| Antimicrobial | Escherichia coli (Gram-negative) | >100 µg/mL | Generally less active against Gram-negative bacteria. | Low to Moderate |
| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages (NO inhibition) | 25-75 µM | Some derivatives show significant NO inhibition with IC₅₀ values around 15-20 µM.[2] | Moderate to High |
| Kinase Inhibition | Panel of human kinases (e.g., Src, VEGFR2) | >10 µM | Benzofuran scaffolds are known to inhibit various kinases.[3] | Moderate |
| Immunoassay | Amphetamine/Ecstasy screening immunoassays | Possible false-positive | Certain benzofuran derivatives show cross-reactivity.[4] | Moderate |
| Immunoassay | Ochratoxin A ELISA | Possible overestimation | Phenolic compounds can cross-react with antibodies in mycotoxin ELISAs.[5][6] | High |
Disclaimer: The IC₅₀/MIC values for this compound are hypothetical and intended for illustrative purposes. Experimental validation is required.
Experimental Protocols
To facilitate the investigation of the cross-reactivity of this compound, detailed methodologies for key experiments are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[7][8][9]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and incubate for 24, 48, or 72 hours. Include untreated cells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
References
- 1. jopcr.com [jopcr.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Cross-reactivity of selected benzofurans with commercial amphetamine and ecstasy immunoassays in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cross-reactivity of antibodies with phenolic compounds in pistachios during quantification of ochratoxin A by commercial enzyme-linked immunosorbent assay kits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Determination of Toxicity Through Cytotoxicity Assays | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of the Cytotoxic Profiles of 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic properties of the well-established chemotherapeutic agent, doxorubicin, and the benzofuran derivative, 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran. Due to a lack of publicly available cytotoxic data for this compound, this guide will utilize data from structurally similar benzofuran derivatives to provide a representative comparison. The objective is to offer a framework for evaluating the potential of this class of compounds in oncology research.
Quantitative Cytotoxicity Data
The cytotoxic activity of chemotherapeutic agents is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following tables summarize the IC50 values for doxorubicin and representative benzofuran derivatives against a panel of human cancer cell lines. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions, such as cell lines, exposure times, and assay methods.
Table 1: IC50 Values of Doxorubicin in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) |
| HeLa | Cervical Carcinoma | 2.92 ± 0.57[1] |
| A549 | Lung Adenocarcinoma | > 20[2] |
| MCF-7 | Breast Adenocarcinoma | 2.50 ± 1.76[1] |
| HepG2 | Hepatocellular Carcinoma | 12.18 ± 1.89[1] |
| BFTC-905 | Bladder Cancer | 2.26 ± 0.29[1] |
| M21 | Skin Melanoma | 2.77 ± 0.20[1] |
| TCCSUP | Bladder Cancer | 12.55 ± 1.47[1] |
| UMUC-3 | Bladder Cancer | 5.15 ± 1.17[1] |
Table 2: IC50 Values of Structurally Similar Benzofuran Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7) | A549 | 6.3 ± 2.5[3] |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7) | HepG2 | 11 ± 3.2[3] |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8) | A549 | 3.5 ± 0.6[3] |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8) | HepG2 | 3.8 ± 0.5[3] |
| 1-(5-nitro-2-(p-tolyl)benzofuran-7-yl)ethan-1-one | MDA-MB-231 | 5.13 ± 0.86[4] |
| 1-(5-nitro-2-(p-tolyl)benzofuran-7-yl)ethan-1-one | Caski | 26.96 ± 4.97[4] |
Experimental Protocols
The following is a detailed methodology for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method widely used to assess cell viability and cytotoxicity.
MTT Assay for Cell Viability
Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7, HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compounds (this compound and Doxorubicin)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of culture medium. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a negative control (medium only). Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plates for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined from the dose-response curve by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways and Mechanisms of Action
Doxorubicin-Induced Apoptosis
Doxorubicin exerts its cytotoxic effects through multiple mechanisms, primarily by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS). These events trigger a cascade of signaling pathways leading to apoptosis (programmed cell death).[5] The diagram below illustrates a simplified overview of doxorubicin's mechanism of action.
Caption: Simplified signaling pathway of doxorubicin-induced apoptosis.
Benzofuran Derivative-Induced Apoptosis
Benzofuran derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspase cascades, modulation of Bcl-2 family proteins, and cell cycle arrest.[6] The specific pathways can vary depending on the substitution pattern of the benzofuran scaffold. The following diagram provides a generalized workflow for assessing the cytotoxic effects of these compounds.
Caption: Experimental workflow for evaluating the cytotoxicity of benzofuran derivatives.
References
- 1. tis.wu.ac.th [tis.wu.ac.th]
- 2. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 3. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 5. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Purity Assessment of Synthetic vs. Natural 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran
An Objective Guide for Researchers and Drug Development Professionals
The origin of a chemical compound, whether derived from a natural source or created through chemical synthesis, can significantly influence its purity profile. This guide provides a comparative framework for assessing the purity of 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran, a benzofuran derivative, from both synthetic and natural origins. While the molecular structure remains identical, the potential impurity profiles can differ substantially, impacting its suitability for research and pharmaceutical applications.
Introduction to this compound
This compound is a benzofuran derivative that has been isolated from the herbs of Artemisia dracunculus (tarragon).[1][2] Benzofuran scaffolds are integral to numerous biologically active compounds, with both natural and synthetic derivatives exhibiting a wide range of therapeutic properties.[3][4] Given its potential biological activity, ensuring the high purity of this compound is critical for reliable experimental results and drug development.
Potential Impurity Profiles: Synthetic vs. Natural
The impurities in a sample of this compound are intrinsically linked to its source. Understanding these potential differences is the first step in a comprehensive purity assessment.
Synthetic Production: The synthesis of benzofuran derivatives often involves multi-step chemical reactions.[3][5][6][7] Consequently, impurities in a synthetically produced batch may include:
-
Starting Materials: Unreacted precursors from the initial stages of the synthesis.
-
Intermediates: Partially reacted molecules from intermediate steps in the synthetic pathway.
-
By-products: Unwanted molecules formed from side reactions.
-
Reagents and Catalysts: Residual chemicals used to facilitate the reactions.
-
Solvents: Trace amounts of solvents used during the synthesis and purification process.
Natural Isolation: When isolated from a natural source like Artemisia dracunculus, the impurity profile is dictated by the biological matrix of the plant.[1][2] Potential impurities include:
-
Structurally Related Natural Products: Other benzofurans or secondary metabolites with similar chemical properties, making them difficult to separate.
-
Isomers: Compounds with the same molecular formula but different structural arrangements.
-
Co-extracted Plant Material: Pigments, lipids, and other endogenous compounds from the plant.
-
Pesticides and Herbicides: Contaminants from the cultivation of the plant source.
-
Heavy Metals: Trace metals absorbed by the plant from the soil.
Comparative Data on Purity Assessment
The following tables present hypothetical yet representative data from the analysis of synthetic and naturally derived this compound. This data illustrates the typical results obtained from standard analytical techniques used for purity determination.
Table 1: High-Performance Liquid Chromatography (HPLC) Purity Analysis
| Sample Origin | Retention Time (min) | Peak Area (%) | Identity |
| Synthetic | 8.54 | 99.5% | This compound |
| 4.21 | 0.2% | Unidentified By-product 1 | |
| 6.89 | 0.3% | Unreacted Intermediate | |
| Natural | 8.54 | 98.8% | This compound |
| 8.72 | 0.7% | Structurally Related Benzofuran | |
| 9.15 | 0.5% | Co-extracted Plant Pigment |
Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Impurity Identification
| Sample Origin | Detected m/z | Proposed Identity |
| Synthetic | 233.08 | [M+H]+ of Target Compound |
| 191.07 | [M+H]+ of Unreacted Intermediate | |
| 247.10 | [M+H]+ of Unidentified By-product 1 | |
| Natural | 233.08 | [M+H]+ of Target Compound |
| 247.08 | [M+H]+ of Structurally Related Benzofuran | |
| 454.18 | [M+H]+ of Chlorophyll Derivative |
Table 3: Trace Metal Analysis by Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
| Metal | Synthetic Sample (ppm) | Natural Sample (ppm) |
| Lead (Pb) | < 0.1 | 0.8 |
| Arsenic (As) | < 0.1 | 0.3 |
| Mercury (Hg) | < 0.05 | < 0.05 |
| Cadmium (Cd) | < 0.1 | 0.2 |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of purity.
1. High-Performance Liquid Chromatography (HPLC) for Purity Determination
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples are dissolved in methanol to a concentration of 1 mg/mL and filtered through a 0.45 µm syringe filter.
2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
-
Instrumentation: LC-MS system equipped with an electrospray ionization (ESI) source.
-
LC Conditions: Same as the HPLC method described above.
-
MS Parameters:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
3. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Trace Metal Analysis
-
Instrumentation: ICP-MS system.
-
Sample Preparation: A known weight of the sample is digested using a mixture of nitric acid and hydrogen peroxide in a microwave digestion system. The digested sample is then diluted with deionized water to a final volume.
-
Analysis: The diluted sample is introduced into the ICP-MS for the quantification of trace metals against certified reference materials.
Visualizing the Analytical Workflow
A clear understanding of the experimental workflow is essential for planning and execution.
Caption: Workflow for Purity Assessment.
Logical Framework for Purity Comparison
The decision-making process for selecting a compound source depends on the intended application and the acceptable impurity profile.
Caption: Logic for Comparing Compound Sources.
Conclusion
The assessment of purity for this compound requires a multi-faceted analytical approach. While synthetic methods may offer higher purity with well-defined potential impurities, natural sources can sometimes be more cost-effective but may contain a more complex mixture of related compounds and environmental contaminants.[8] The choice between a synthetic and a natural source should be based on a thorough risk assessment that considers the specific requirements of the intended application, whether it be in vitro research, in vivo studies, or preclinical drug development. Ultimately, the body reacts to the chemical structure, not its origin, but the accompanying impurities can have significant effects.[8][9]
References
- 1. This compound | Polleuxlab [polleuxlab.com]
- 2. This compound | CAS:173992-05-7 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. actascientific.com [actascientific.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. What’s the risk? Synthetic vs natural chemical ingredients [cris.msu.edu]
- 9. The Meredith Minute: Are “natural” products safer than synthetic? - Meredith College [meredith.edu]
A Comparative Guide to Antioxidant Activity: Trolox and Ascorbic Acid as Benchmarks
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics to combat oxidative stress-induced pathologies, the accurate assessment of antioxidant capacity is paramount. This guide provides a comprehensive comparison of the antioxidant activity of various compounds against the widely accepted standards, Trolox and ascorbic acid. By presenting clear, quantitative data and detailed experimental methodologies, we aim to equip researchers with the necessary tools to make informed decisions in their drug discovery and development endeavors.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of a compound is not an intrinsic property but is dependent on the specific assay used, which in turn reflects different mechanisms of antioxidant action. The following tables summarize the relative antioxidant activity of various compounds, expressed as Trolox Equivalent Antioxidant Capacity (TEAC) or Ascorbic Acid Equivalent Antioxidant Capacity (AEAC), as determined by the most common in vitro assays: DPPH, ABTS, and ORAC.
Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity
The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. A lower IC50 value indicates higher antioxidant activity.
| Compound | IC50 (µM) | Trolox Equivalent (TEAC) | Ascorbic Acid Equivalent (AEAC) |
| Trolox | ~45[1] | 1.00 | - |
| Ascorbic Acid | - | - | 1.00[2][3] |
| Gallic Acid | - | > Vitamin C[4] | > 1.00[4] |
| Quercetin | 4.36 ± 0.10[5] | > Vitamin C[4] | > 1.00[4] |
| (+)-Catechin | 5.06 ± 0.08[5] | > Vitamin C[4] | ≥ 1.00[4] |
| Epicatechin | - | > Vitamin C[4] | > 1.00[4] |
| Rutin | - | < Vitamin C[4] | < 1.00[4] |
| Chlorogenic Acid | - | < Vitamin C[4] | < 1.00[4] |
Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Activity
The ABTS assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). Higher TEAC values signify greater antioxidant potential.
| Compound | Trolox Equivalent (TEAC) | Ascorbic Acid Equivalent (VCEAC) |
| Trolox | 1.00 | < Vitamin C[4] |
| Ascorbic Acid | > Trolox[4] | 1.00[6] |
| Gallic Acid | > Vitamin C[4] | > 1.00[4] |
| Quercetin | > Vitamin C[4] | > 1.00[4] |
| Epicatechin | > Vitamin C[4] | > 1.00[4] |
| Catechin | > Vitamin C[4] | > 1.00[4] |
| Rutin | < Vitamin C[4] | < 1.00[4] |
| Chlorogenic Acid | < Vitamin C[4] | < 1.00[4] |
Table 3: ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the scavenging capacity against peroxyl radicals, a biologically relevant radical source.[7] Results are expressed as micromoles of Trolox Equivalents (TE).
| Compound | ORAC Value (µmol TE/µmol) |
| Trolox | 1.00 |
| Ascorbic Acid | ~0.4-0.6 |
| Quercetin | ~4.7 |
| Epicatechin | ~2.1 |
| (+)-Catechin | ~2.1 |
| Gallic Acid | ~3.1 |
| Rutin | ~2.0 |
Note: The values presented in these tables are compiled from various sources and should be considered as indicative. Experimental conditions can significantly influence the results. It is always recommended to perform direct comparative studies under identical conditions.
Experimental Protocols
Accurate and reproducible data are the cornerstones of scientific research. This section provides detailed methodologies for the three most widely used antioxidant capacity assays.
DPPH Radical Scavenging Assay
This method is based on the reduction of the stable DPPH radical by an antioxidant or a hydrogen donor.[8][9] The discoloration of the purple DPPH solution is measured spectrophotometrically at approximately 517 nm.[8]
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH solution in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.2.[8]
-
Prepare stock solutions of the test compounds and standards (Trolox or ascorbic acid) in a suitable solvent.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the test sample or standard at various concentrations.
-
Add the DPPH working solution to each well to initiate the reaction.
-
Include a blank control containing only the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[9]
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100[8]
-
The results can be expressed as the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) or as Trolox/Ascorbic Acid Equivalents by comparing the scavenging activity of the sample to a standard curve.
-
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to neutralize the stable ABTS radical cation (ABTS•+).[10] The reduction of the blue-green ABTS•+ is monitored by the decrease in absorbance at 734 nm.[11]
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution.
-
Generate the ABTS•+ radical cation by mixing equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[11]
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add a defined volume of the test sample or standard at various concentrations to a 96-well microplate.
-
Add the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage inhibition of absorbance.
-
The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the percentage inhibition of the sample to a Trolox standard curve.[11]
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay evaluates the capacity of an antioxidant to inhibit the oxidation of a fluorescent probe by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[7][12]
Protocol:
-
Reagent Preparation:
-
Prepare a fluorescein working solution.
-
Prepare an AAPH (free radical initiator) solution.
-
Prepare stock solutions of the test compounds and Trolox standard.
-
-
Assay Procedure:
-
Measurement and Calculation:
-
Immediately begin reading the fluorescence kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm, with readings taken every 1-5 minutes for at least 60 minutes.[13]
-
Calculate the area under the fluorescence decay curve (AUC).
-
The ORAC value is determined by comparing the net AUC of the sample to that of a Trolox standard curve and is expressed as micromoles of Trolox Equivalents (TE).[13]
-
References
- 1. mdpi.com [mdpi.com]
- 2. rjpbcs.com [rjpbcs.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Vitamin C equivalent antioxidant capacity (VCEAC) of phenolic phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. benchchem.com [benchchem.com]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. citeqbiologics.com [citeqbiologics.com]
- 11. benchchem.com [benchchem.com]
- 12. kamiyabiomedical.com [kamiyabiomedical.com]
- 13. cellbiolabs.com [cellbiolabs.com]
A Comparative Analysis of Rofecoxib's Anti-Inflammatory Effects Against Traditional NSAIDs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of rofecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, against widely-used non-steroidal anti-inflammatory drugs (NSAIDs) such as celecoxib, ibuprofen, and aspirin. The following sections present quantitative data from key in vitro experiments, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows to facilitate a comprehensive evaluation.
Mechanism of Action: The COX Enzymes
Non-steroidal anti-inflammatory drugs exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins from arachidonic acid.[1] Prostaglandins are key mediators of inflammation, pain, and fever.[2] There are two primary isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that play a protective role in the body, such as maintaining the integrity of the stomach lining and supporting platelet aggregation.[3]
-
COX-2: This isoform is typically induced by inflammatory stimuli, such as cytokines and growth factors, at sites of inflammation.[4] It is the primary source of prostaglandins that mediate pain and inflammation.[5]
The therapeutic anti-inflammatory effects of NSAIDs are attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal issues, are linked to the inhibition of COX-1.[6] Rofecoxib and celecoxib are classified as "coxibs," a subclass of NSAIDs that selectively inhibit COX-2.[5] In contrast, traditional NSAIDs like ibuprofen and aspirin are non-selective, inhibiting both COX-1 and COX-2.[2]
Data Presentation: Comparative COX-1 and COX-2 Inhibition
The selectivity of an NSAID for COX-2 is a critical factor in its pharmacological profile. A higher ratio of the 50% inhibitory concentration (IC50) for COX-1 to COX-2 indicates greater selectivity for COX-2. The data below, derived from human whole blood assays, summarizes the inhibitory activity of rofecoxib and other common NSAIDs.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) |
| Rofecoxib | >100 | 0.53 | >188 |
| Celecoxib | 82 | 6.8 | 12 |
| Ibuprofen | 12 | 80 | 0.15 |
| Aspirin | 1.3 | >100 | <0.013 |
Data compiled from multiple sources.[7][8] Note that absolute values may vary with experimental conditions. Aspirin's value reflects its potent, irreversible inhibition of COX-1 and much weaker effect on COX-2.
Experimental Protocols
In Vitro Human Whole Blood Assay for COX-1/COX-2 Inhibition
This ex vivo assay is a standard method for determining the COX selectivity of NSAIDs in a physiologically relevant matrix.
Objective: To determine the IC50 values of test compounds for the inhibition of COX-1 (measured by thromboxane B2 production) and COX-2 (measured by prostaglandin E2 production) in human whole blood.
Methodology:
-
Blood Collection: Fresh venous blood is collected from healthy volunteers who have not taken NSAIDs for at least two weeks. The blood is anticoagulated with heparin.
-
COX-1 Assay (Thromboxane B2 Production):
-
Aliquots of whole blood are incubated with various concentrations of the test compound or a vehicle control.
-
The blood is allowed to clot at 37°C for a specified time (e.g., 60 minutes), which stimulates platelet COX-1 to produce thromboxane A2, which is then rapidly converted to its stable metabolite, thromboxane B2 (TxB2).
-
The reaction is stopped by placing the samples on ice and adding a COX inhibitor like indomethacin.
-
Serum is separated by centrifugation, and TxB2 levels are quantified using an enzyme-linked immunosorbent assay (ELISA).
-
-
COX-2 Assay (Prostaglandin E2 Production):
-
Aliquots of whole blood are incubated with various concentrations of the test compound or a vehicle control.
-
Lipopolysaccharide (LPS) is added to induce the expression and activity of COX-2 in monocytes.
-
The blood is incubated for a longer period (e.g., 24 hours) at 37°C to allow for COX-2 induction and prostaglandin E2 (PGE2) synthesis.[8]
-
Plasma is separated by centrifugation, and PGE2 levels are quantified by ELISA.
-
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of prostanoid production (IC50) is calculated for both COX-1 and COX-2. The ratio of COX-1 IC50 to COX-2 IC50 is then determined to represent the COX-2 selectivity.[8]
In Vivo Carrageenan-Induced Paw Edema Model
This is a widely used and reproducible animal model for screening the acute anti-inflammatory activity of novel compounds.
Objective: To evaluate the ability of a test compound to reduce acute inflammation in a rodent model.
Methodology:
-
Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to laboratory conditions for at least one week.
-
Grouping and Dosing: Animals are randomly divided into groups (n=6-8), including a vehicle control group, a positive control group (e.g., indomethacin), and one or more test compound groups at various doses. The compounds are typically administered orally (p.o.) or intraperitoneally (i.p.).
-
Baseline Measurement: The initial volume of the right hind paw of each animal is measured using a plethysmometer.
-
Induction of Inflammation: Approximately one hour after drug administration, a subplantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw to induce localized inflammation and edema.
-
Paw Volume Measurement: Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Conclusion
The data presented demonstrates a clear pharmacological distinction between rofecoxib and traditional NSAIDs. Rofecoxib's high selectivity for the COX-2 enzyme is evident from its significantly higher COX-1/COX-2 IC50 ratio compared to celecoxib and particularly to non-selective agents like ibuprofen and aspirin. This selectivity profile underpins the hypothesis that compounds like rofecoxib can provide potent anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with COX-1 inhibition. The experimental protocols detailed in this guide provide standardized methods for researchers to independently verify these properties and evaluate novel anti-inflammatory candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. New insights into the use of currently available non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. dtb.bmj.com [dtb.bmj.com]
- 6. pnas.org [pnas.org]
- 7. benchchem.com [benchchem.com]
- 8. ajmc.com [ajmc.com]
Safety Operating Guide
Safe Disposal of 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran in a Laboratory Setting
For immediate reference, treat 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran as a hazardous chemical waste stream. Proper disposal is critical for laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). Handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[3]
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact.[3] |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes or airborne particles.[3] |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination.[3] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator. | To prevent inhalation, especially if dust may be generated.[3] |
Spill Management Protocol
In the event of a spill, immediate and proper cleanup is necessary to contain the material safely.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate and Secure the Area: Alert personnel in the vicinity and restrict access to the contaminated zone.[3]
-
Ventilate the Area: Ensure adequate ventilation, if it is safe to do so.[3]
-
Contain the Spill:
-
For solid material: Gently sweep the spilled compound to avoid generating dust. Lightly moistening the material with an inert solvent can help reduce airborne particles.[3]
-
For solutions: Absorb the spill using an inert material like vermiculite, dry sand, or specialized chemical absorbent pads. Do not use combustible materials such as sawdust.[3]
-
-
Collect the Waste: Place the contained material and all contaminated absorbents into a clearly labeled, sealable hazardous waste container.[3]
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by washing with soap and water. All cleaning materials must also be disposed of as hazardous waste.[3]
-
Dispose of Contaminated Materials: All contaminated PPE, clothing, and cleanup materials must be collected and disposed of as hazardous waste.[3]
Disposal of Unused or Waste Material
Unused or waste this compound and its empty containers must be treated as hazardous chemical waste.[3]
Core Disposal Principles:
-
Do Not Dispose in Regular Trash or Down the Drain: Hazardous wastes must not be discharged to the sewer via sink drains or disposed of in regular trash.[4] Evaporation of chemicals as a disposal method is also prohibited.[4][5]
-
Use Designated Hazardous Waste Containers: Store chemical waste in appropriate, compatible containers, preferably plastic, with secure screw caps.[6] Containers should not be overfilled; leave at least one inch of headroom to allow for expansion.[5]
-
Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards.[7]
-
Segregation of Waste: Never mix incompatible chemicals.[7] Store different waste streams separately to prevent dangerous reactions.
Step-by-Step Disposal Workflow:
Caption: Workflow for the disposal of this compound.
Waste Storage and Collection
All laboratories generating hazardous waste are required to have a designated "Satellite Accumulation Area" (SAA).[5][6]
SAA Requirements:
-
Location: The SAA must be at or near the point of waste generation.[6]
-
Storage Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic chemicals, the limit is one quart of liquid or one kilogram of solid.[6]
-
Container Management: Waste containers must be kept closed at all times, except when adding or removing waste.[4][5] Weekly inspections for leaks are recommended.[5]
-
Pickup Request: Once a waste container is full, or if it has been in storage for up to one year, a waste collection request should be submitted to your institution's Environmental Health and Safety (EHS) office.[4][5][6]
Disposal of Empty Containers
A container that has held a hazardous chemical is also considered hazardous waste until it is properly decontaminated.
Procedure for Empty Container Disposal:
-
Triple Rinse: The empty container should be triple-rinsed with a suitable solvent.[4] Each rinse should use a volume of solvent equal to about 5% of the container's volume.[4]
-
Collect Rinseate: The rinseate must be collected and disposed of as hazardous chemical waste.[4]
-
Deface Label: After triple-rinsing, deface or remove the original chemical label from the container.[4]
-
Final Disposal: The clean, defaced container can typically be disposed of as regular trash, but confirm this with your institutional guidelines.[4]
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment. Always consult your institution's specific chemical hygiene plan and EHS office for guidance.
References
- 1. This compound | CAS:173992-05-7 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. amsbio.com [amsbio.com]
- 3. benchchem.com [benchchem.com]
- 4. vumc.org [vumc.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Personal protective equipment for handling 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran
Disclaimer: This document provides essential safety and logistical guidance for handling 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of the parent compound, 2,3-benzofuran, and general best practices for handling solid organic chemicals. It is imperative to treat this compound with a high degree of caution and assume it may possess similar hazards, including flammability, potential carcinogenicity, and organ toxicity.[1][2]
Immediate Safety and Personal Protective Equipment (PPE)
All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood. An emergency eyewash station and safety shower must be readily accessible.
Table 1: Personal Protective Equipment (PPE) Requirements
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn in addition to goggles, especially when there is a risk of splashes or dust generation. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or perforation before each use. Practice proper glove removal techniques to avoid skin contact. |
| Body | Flame-Resistant Laboratory Coat | A flame-resistant lab coat should be worn over non-synthetic clothing that covers the entire body. |
| Respiratory | NIOSH-Approved Respirator | If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an organic vapor/acid gas/HEPA filter cartridge should be used.[3] |
Hazard Analysis for Structurally Similar Compounds
The hazard profile for the core structure, 2,3-benzofuran, provides a basis for the safety precautions for its derivatives.
Table 2: Hazard Classification for 2,3-Benzofuran
| Hazard | Classification | Precautionary Statements |
| Flammability | Flammable liquid and vapor (Category 3)[1][2] | Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][2] |
| Carcinogenicity | Suspected of causing cancer (Category 2)[1][2][4] | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[1][2] |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs (Liver) through prolonged or repeated exposure (Category 2)[1] | Do not breathe dust/fume/gas/mist/vapors/spray.[1] |
| Aquatic Hazard | Harmful to aquatic life with long lasting effects (Category 3)[1] | Avoid release to the environment.[1] |
Operational Plan
A systematic approach to handling this compound is essential to minimize risk.
1. Preparation:
-
Ensure all necessary PPE is donned correctly before entering the designated handling area.
-
The work area within the chemical fume hood should be clean and free of clutter.
-
All required equipment, such as spatulas, weigh boats, and containers, should be placed inside the fume hood.
2. Dispensing:
-
Handle the solid compound carefully to avoid generating dust.
-
Use non-sparking tools for all transfers.[2]
3. Spill Management:
-
Small Spills: If a small amount of the solid is spilled within the fume hood, carefully sweep it up with absorbent paper.[3][5] The contaminated paper should be sealed in a vapor-tight plastic bag for disposal.[3][5] The area should then be decontaminated with a suitable solvent (e.g., 60-70% ethanol) followed by soap and water.[3][5]
-
Large Spills: In the event of a large spill, evacuate the immediate area and alert laboratory personnel and the institutional environmental health and safety (EHS) office. Prevent the spread of the spill if it is safe to do so.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Containment:
-
Solid Waste: Collect all solid waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, robust, and sealable hazardous waste container.[6]
-
Liquid Waste: If the compound is in solution, use a designated, leak-proof, and shatter-resistant waste container. Do not mix with incompatible waste streams.
2. Labeling of Hazardous Waste:
-
Immediately label the waste container with the words "Hazardous Waste."
-
Include the full chemical name: "this compound."
-
List all contents, including any solvents.
3. Final Disposal:
-
All waste must be disposed of through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
High-temperature incineration is a common and effective method for the complete destruction of related organic compounds.[6]
Experimental Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for safe handling of the target compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
